6-Bromo-3-(methylsulfonyl)-1H-indazole
Description
Properties
IUPAC Name |
6-bromo-3-methylsulfonyl-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2S/c1-14(12,13)8-6-3-2-5(9)4-7(6)10-11-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPLMCLBXPNRFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C2C=CC(=CC2=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729607 | |
| Record name | 6-Bromo-3-(methanesulfonyl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651780-43-7 | |
| Record name | 6-Bromo-3-(methanesulfonyl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40729607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-3-(methylsulfonyl)-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Bromo-3-(methylsulfonyl)-1H-indazole chemical properties
An In-Depth Technical Guide to 6-Bromo-3-(methylsulfonyl)-1H-indazole
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its physicochemical properties, plausible synthetic routes, characteristic reactivity, and its strategic application in the design of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction: The Strategic Value of a Privileged Scaffold
The indazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved drugs, including the kinase inhibitors Axitinib and Pazopanib.[1] Its unique combination of a hydrogen bond-donating N-H group and a hydrogen bond-accepting pyridine-like nitrogen allows it to form key interactions with protein targets, most notably the hinge region of protein kinases.[1][2]
This compound (CAS No: 885271-39-8) is a strategically functionalized derivative designed for maximum utility in synthetic and medicinal chemistry. It incorporates three key features:
-
The 1H-Indazole Core: Provides the essential scaffold for biological target engagement.
-
A C6-Bromo Substituent: Serves as a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions.
-
A C3-Methylsulfonyl Group: A potent electron-withdrawing group and hydrogen bond acceptor that modulates the electronic properties of the core and offers an additional interaction point for target binding.
This guide will explore the chemical properties and synthetic utility that make this compound a valuable tool for constructing complex molecular architectures and developing novel therapeutic agents.
Physicochemical and Structural Properties
The properties of this compound are dictated by its fused aromatic system and strong electron-withdrawing substituents. While experimental data is limited, computational predictions provide valuable insights.
| Property | Value | Source |
| CAS Number | 885271-39-8 | Inferred |
| Molecular Formula | C₈H₇BrN₂O₂S | [3] |
| Molecular Weight | 275.12 g/mol | [4] |
| Monoisotopic Mass | 273.94116 Da | [3][4] |
| Appearance | Expected to be a solid | |
| XlogP (Predicted) | 1.8 | [3][4] |
| Hydrogen Bond Donors | 1 (the N-H proton) | [4] |
| Hydrogen Bond Acceptors | 3 (the two sulfonyl oxygens and the N2 nitrogen) | [4] |
| SMILES | CS(=O)(=O)C1=C2C=CC(=CC2=NN1)Br | [3] |
| InChIKey | VTPLMCLBXPNRFX-UHFFFAOYSA-N | [3] |
Synthesis and Purification
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocol (Proposed)
Part 1: Synthesis of 6-Bromo-1H-indazole (Precursor) [5] This protocol is adapted from a known large-scale synthesis.
-
Acetylation: Dissolve 4-bromo-2-methylaniline in a suitable solvent like chloroform. Cool the solution and add acetic anhydride while maintaining a low temperature.
-
Diazotization and Cyclization: To the resulting mixture, add potassium acetate followed by isoamyl nitrite. Heat the mixture to reflux (approx. 68°C) and maintain for several hours (e.g., 20 hours).
-
Hydrolysis and Work-up: After cooling, remove volatile components under vacuum. Add hydrochloric acid and heat to hydrolyze the acetyl group.
-
Isolation: Cool the acidic mixture and adjust the pH to basic (e.g., pH 11) with a strong base like sodium hydroxide to precipitate the product. The resulting solid can be slurried with a non-polar solvent like heptane, filtered, and dried to yield 6-Bromo-1H-indazole.
Part 2: Synthesis of this compound This part of the protocol is based on common transformations of the indazole core.
-
Step 2: C3-Iodination: Dissolve 6-Bromo-1H-indazole in a solvent like DMF or THF. Add potassium hydroxide followed by iodine. Stir at room temperature until TLC or LC-MS indicates complete conversion to 6-Bromo-3-iodo-1H-indazole.
-
Step 3: Thiolation: In a separate flask, prepare sodium thiomethoxide (NaSMe). Add this solution to the 6-Bromo-3-iodo-1H-indazole from the previous step. The more reactive iodine at the C3 position should undergo nucleophilic substitution to yield 6-Bromo-3-(methylthio)-1H-indazole.[6]
-
Step 4: Oxidation: Dissolve the crude methylthioether intermediate in a solvent like dichloromethane (DCM) or methanol. Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®, in portions. The reaction is often exothermic and may require cooling.
-
Purification: The final product, this compound, should be purified from the reaction mixture using standard techniques such as column chromatography on silica gel. Purity should be confirmed by NMR and Mass Spectrometry.
Spectroscopic Characterization (Expected)
While experimental spectra are not published, the structure allows for a confident prediction of key spectroscopic features.
-
¹H NMR:
-
Aromatic Region: Three protons on the benzene ring are expected. The H7 proton will likely appear as a doublet, the H5 proton as a doublet of doublets, and the H4 proton as a doublet.
-
N-H Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
-
Methyl Protons: A sharp singlet around 3.0-3.5 ppm, corresponding to the three protons of the methylsulfonyl group.
-
-
¹³C NMR:
-
Eight distinct carbon signals are expected.
-
The carbon attached to the sulfonyl group (C3) will be significantly downfield.
-
The carbon attached to the bromine (C6) will also be shifted.
-
The methyl carbon of the sulfonyl group will appear upfield.
-
-
Mass Spectrometry:
-
The mass spectrum should show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio).
-
Predicted adducts include [M+H]⁺ at m/z 274.9484 and [M+Na]⁺ at m/z 296.9304.[3]
-
Chemical Reactivity and Synthetic Utility
The true value of this molecule lies in its predictable and versatile reactivity, which allows for its incorporation into diverse molecular scaffolds.
Caption: Key reactivity sites on the indazole scaffold.
-
N-Alkylation and N-Arylation: The N-H proton is acidic and can be readily deprotonated with a suitable base (e.g., Cs₂CO₃, NaH). The resulting indazolide anion is a potent nucleophile that can react with a wide range of electrophiles (alkyl halides, aryl halides) to generate N1- and N2-substituted products. The regioselectivity of this reaction can often be controlled by the choice of base, solvent, and electrophile.[7]
-
Palladium-Catalyzed Cross-Coupling: The C6-bromo substituent is the primary site for molecular diversification. It readily participates in cornerstone C-C and C-N bond-forming reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse side chains.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
-
Heck and Stille Couplings: Further expanding the scope of possible modifications.
-
The ability to perform these reactions makes the compound an ideal starting point for building libraries of related compounds for structure-activity relationship (SAR) studies.[6][8]
Applications in Medicinal Chemistry
This compound is not an end-product therapeutic but rather a high-value building block for their creation. Its structure is particularly suited for the development of protein kinase inhibitors .
-
Scaffold for Kinase Inhibition: The indazole core mimics the adenine region of ATP and can form hydrogen bonds with the kinase hinge region.[1]
-
Vector for SAR Exploration: The C6-bromo position provides a reliable attachment point for exploring the solvent-exposed region of a kinase binding pocket. By synthesizing a library of analogs with different groups at the C6 position, researchers can systematically probe for optimal interactions and improve potency and selectivity.
-
Modulation of Physicochemical Properties: The methylsulfonyl group at C3 is a strong hydrogen bond acceptor and can engage with nearby amino acid residues in the target protein. Its electron-withdrawing nature also lowers the pKa of the N-H proton and influences the overall polarity and solubility of the final molecule, which are critical parameters for drug development.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. However, based on data for closely related compounds like 6-bromo-1H-indazole, the following precautions are advised.[9][10]
-
Hazard Classification (Anticipated):
-
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[10]
-
Conclusion
This compound is a sophisticated chemical intermediate designed for purpose-driven synthesis in drug discovery. Its combination of a biologically relevant indazole core, a versatile cross-coupling handle, and a potent electronic/hydrogen-bonding modulator makes it an exceptionally valuable tool. By understanding its synthesis, reactivity, and strategic role, researchers can effectively leverage this building block to accelerate the development of novel, targeted therapeutics.
References
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PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]
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Autechaux. (n.d.). 6-Bromo-3-iodo-1H-indazole for critical molecular building block. Retrieved from [Link]
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PubChem. (n.d.). 7-Bromo-3-(methylsulfonyl)-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). This compound. Retrieved from [Link]
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Yoshida, H., Fukushima, H., & Hagiwara, Y. (2007). Supporting Information for [3+2] Cycloaddition of Arynes with Diazo Compounds. Wiley-VCH. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved from [Link]
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Chemsrc. (2025). CAS#:885278-42-2 | 6-Bromo-1H-indazole-3-carboxylic acid methyl ester. Retrieved from [Link]
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ResearchGate. (n.d.). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]
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Kerr, M. A. (2007). Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. Retrieved from [Link]
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Kamal, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]
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ResearchGate. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]
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Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]
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An In-depth Technical Guide to 6-Bromo-3-(methylsulfonyl)-1H-indazole: A Key Intermediate in Modern Drug Discovery
Executive Summary: 6-Bromo-3-(methylsulfonyl)-1H-indazole is a strategically designed heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The molecule integrates three key pharmacophoric elements: a 1H-indazole core, a bromine substituent at the 6-position, and a methylsulfonyl group at the 3-position. The indazole nucleus is recognized as a "privileged scaffold," known for its ability to interact with a wide range of biological targets, particularly protein kinases. The bromine atom serves as a versatile synthetic handle for introducing molecular diversity via cross-coupling reactions. The methylsulfonyl group, a potent electron-withdrawing group and hydrogen bond acceptor, modulates the electronic properties and metabolic stability of the molecule. This guide provides a comprehensive technical overview, including the compound's chemical identity, a robust synthetic pathway with mechanistic insights, its applications in drug discovery, and essential safety protocols.
Chemical Identity and Physicochemical Properties
Precise identification of a chemical entity is foundational for reproducible scientific research. This section details the structural identifiers and key physicochemical properties of this compound.
Nomenclature and Structural Identifiers
The structural and identifying information for this compound is summarized in the table below. While a specific CAS Number for this exact structure is not consistently listed in major public databases, identifiers for closely related precursors are available.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₈H₇BrN₂O₂S | PubChem |
| Molecular Weight | 275.12 g/mol | PubChem |
| Canonical SMILES | CS(=O)(=O)C1=C2C=CC(=CC2=NN1)Br | PubChem |
| InChI Key | VTPLMCLBXPNRFX-UHFFFAOYSA-N | PubChem |
| CAS Number | Not explicitly assigned. | N/A |
Physicochemical Data Summary
The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data below are a combination of computational predictions and extrapolated values from structurally similar compounds.
| Property | Value (Predicted/Estimated) | Rationale/Note |
| Appearance | White to off-white solid | Based on related bromoindazole compounds.[1] |
| Melting Point | >200 °C (Est.) | The sulfonyl group generally increases melting point compared to the parent 6-bromo-1H-indazole (180-186 °C).[1] |
| XLogP3 | 1.8 | Computationally predicted; indicates moderate lipophilicity. |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols. | Indazole derivatives are typically soluble in polar aprotic organic solvents.[1] |
| Hydrogen Bond Donors | 1 | From the indazole N-H group. |
| Hydrogen Bond Acceptors | 4 | From the two sulfonyl oxygens and two indazole nitrogens. |
Structural Diagram
The following diagram illustrates the two-dimensional structure of this compound.
Synthesis and Mechanistic Rationale
The synthesis of this compound is not a trivial single-step reaction. It requires a multi-step approach that logically builds the molecule by first establishing the indazole core and subsequently introducing the desired functional groups. The most plausible and field-proven strategy involves the synthesis of a thioether intermediate, followed by a robust oxidation.
Overview of Synthetic Strategy
The causality behind this two-stage approach is rooted in chemical reactivity and functional group compatibility. Direct sulfonation at the 3-position of the indazole ring is challenging and often leads to poor regioselectivity and side products. A more controlled method is to first install a methylthio (-SCH₃) group, which can be accomplished via several well-established methods for C-S bond formation. This thioether then serves as a stable, easily handled precursor for the final oxidation step. The oxidation of a sulfide to a sulfone is a high-yield, reliable transformation, making this overall strategy efficient and scalable.
Detailed Experimental Protocol
This protocol is a representative synthesis adapted from established methodologies for functionalizing indazole scaffolds and oxidizing thioethers.[2][3]
Step 1: Synthesis of 6-Bromo-3-(methylthio)-1H-indazole (Intermediate)
-
Rationale: This step introduces the sulfur atom at the desired position. Starting from 6-bromo-3-iodo-1H-indazole, a palladium-catalyzed cross-coupling reaction with sodium thiomethoxide provides a direct and regioselective route to the thioether intermediate. The higher reactivity of the iodo group at the 3-position allows for selective functionalization.[4]
-
Procedure:
-
To a sealed reaction vessel under an inert nitrogen atmosphere, add 6-bromo-3-iodo-1H-indazole (1.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).
-
Add anhydrous, degassed dimethylformamide (DMF) to dissolve the solids.
-
To this solution, add sodium thiomethoxide (1.2 eq) portion-wise, ensuring the temperature does not exceed 30 °C.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 6-bromo-3-(methylthio)-1H-indazole.
-
Step 2: Oxidation to this compound (Final Product)
-
Rationale: The oxidation of the electron-rich sulfide to the electron-poor sulfone requires a potent but selective oxidizing agent. meta-Chloroperoxybenzoic acid (m-CPBA) is an ideal choice as it is highly effective, commercially available, and the reaction byproducts are easily removed.[2] Using a slight excess ensures complete conversion from the sulfide, through the intermediate sulfoxide, to the final sulfone.
-
Procedure:
-
Dissolve the 6-bromo-3-(methylthio)-1H-indazole (1.0 eq) from Step 1 in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (approx. 77% purity, 2.2-2.5 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the sulfoxide intermediate.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.
-
Synthetic Workflow Diagram
The following diagram visualizes the two-step synthesis protocol.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available, a hazard assessment can be made based on data from structurally related compounds like 6-bromo-3-methyl-1H-indazole. [5]
Hazard Identification
The compound should be handled as a hazardous substance. Likely GHS classifications include:
| Hazard Class | GHS Category | Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage and Stability
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.
-
Stability: The compound is expected to be stable under recommended storage conditions.
Conclusion
This compound is a sophisticated and highly valuable chemical intermediate. Its design leverages the proven biological relevance of the indazole scaffold while providing orthogonal synthetic handles for diversification through the bromo substituent and favorable physicochemical properties imparted by the methylsulfonyl group. The robust synthetic pathway, centered on a reliable thioether oxidation, ensures its accessibility for research and development. For scientists and professionals in drug discovery, this compound represents a strategic starting point for the development of novel therapeutics, particularly in the competitive field of kinase inhibitors.
References
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PubChem. 6-bromo-3-methyl-1H-indazole. National Center for Biotechnology Information. [Link]
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ACS Publications. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Journal of Organic Chemistry. [Link]
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National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
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National Institutes of Health. Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. Beilstein Journal of Organic Chemistry. [Link]
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ResearchGate. Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. ResearchGate. [Link]
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PubMed. Sulfonyl Azoles in the Synthesis of 3-Functionalized Azole Derivatives. The Chemical Record. [Link]
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Organic Chemistry Portal. Indazole synthesis. Organic Chemistry Portal. [Link]
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ACS Publications. Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]
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Autechaux. Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. Autechaux. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Organic Chemistry Portal. Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]
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National Institutes of Health. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
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ResearchGate. (PDF) Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. ResearchGate. [Link]
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MDPI. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules. [Link]
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Organic Chemistry Portal. Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]
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A Technical Guide to 6-Bromo-3-(methylsulfonyl)-1H-indazole: A Key Heterocyclic Building Block in Modern Drug Discovery
Abstract
This technical guide provides an in-depth examination of 6-Bromo-3-(methylsulfonyl)-1H-indazole, a heterocyclic compound of significant interest to researchers and professionals in drug development. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active agents.[1][2] This document details the molecule's chemical identity, physicochemical properties, a robust synthetic pathway with mechanistic insights, and its strategic applications in the design of novel therapeutics. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a practical resource for scientists leveraging this versatile building block.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical entity is a precise understanding of its structure and properties. This compound is a bifunctional molecule featuring a bromine atom, which serves as a versatile handle for cross-coupling reactions, and a methylsulfonyl group, which can modulate solubility and act as a hydrogen bond acceptor.
Core Identifiers
-
SMILES String: CS(=O)(=O)C1=C2C=CC(=CC2=NN1)Br[3]
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₇BrN₂O₂S[3]
-
InChI Key: VTPLMCLBXPNRFX-UHFFFAOYSA-N[3]
Physicochemical Data Summary
The following table summarizes key computed physicochemical properties, which are critical for predicting the compound's behavior in both synthetic and biological systems.
| Property | Value | Source |
| Molecular Weight | 275.12 g/mol | PubChem[4] |
| Monoisotopic Mass | 273.94116 Da | PubChem[3] |
| XLogP3 | 1.8 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
| Topological Polar Surface Area | 71.2 Ų | PubChem[4] |
Synthesis and Mechanistic Rationale
A reliable and scalable synthesis is paramount for the utility of any chemical building block. While a direct, one-pot synthesis for this compound is not extensively documented in public literature, a logical and robust two-stage synthetic strategy can be devised based on established chemical principles. This involves the initial formation of the core indazole ring system, followed by functionalization at the 3-position.
Stage 1: Synthesis of the 6-Bromo-1H-indazole Core
The precursor, 6-Bromo-1H-indazole, is a crucial intermediate for a wide array of biologically active molecules, particularly kinase inhibitors.[5] The most reliable method for its large-scale production involves the diazotization of 4-bromo-2-methylaniline followed by an intramolecular cyclization.[5]
-
Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Cool the solution and add acetic anhydride (1.2 eq) while maintaining the temperature below 40°C. This step protects the aniline nitrogen and directs the subsequent cyclization.
-
Diazotization and Cyclization: To the reaction mixture, add potassium acetate (0.8 eq) followed by isoamyl nitrite (1.5 eq). Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours. The isoamyl nitrite acts as the diazotizing agent, forming a diazonium salt which then undergoes intramolecular cyclization to form the indazole ring.
-
Work-up and Hydrolysis: After cooling the reaction to room temperature, remove the volatile components under reduced pressure. Add water and concentrated hydrochloric acid, then heat to 50-55°C to hydrolyze the acetyl protecting group.
-
Isolation and Purification: Cool the acidic mixture and adjust the pH to ~11 with a 50% aqueous sodium hydroxide solution. Evaporate the solvent. The resulting solid is slurried with heptane, filtered, and dried under vacuum to yield 6-Bromo-1H-indazole.
-
Validation: The identity and purity of the product should be confirmed using standard analytical techniques such as ¹H NMR, Mass Spectrometry, and HPLC.
Stage 2: Sulfonylation at the C3 Position
With the 6-Bromo-1H-indazole core synthesized, the next step is the introduction of the methylsulfonyl group at the 3-position. This can be achieved through a sequence involving lithiation or Grignard formation followed by quenching with sulfur dioxide and subsequent methylation and oxidation, or more directly via a radical sulfonylation. A common modern approach involves a metal-free radical reaction using sodium metabisulfite as the SO₂ source and an oxidant.
-
Reaction Setup: To a solution of 6-Bromo-1H-indazole (1.0 eq) in a suitable solvent such as DMSO, add sodium methanesulfinate (CH₃SO₂Na) (2.0 eq).
-
Initiation: Add an oxidizing agent, such as tert-butyl hydroperoxide (TBHP) or potassium persulfate (K₂S₂O₈), portion-wise at room temperature. The oxidant initiates the formation of a methylsulfonyl radical (CH₃SO₂•).
-
Reaction: The reaction is stirred at an elevated temperature (e.g., 80-100°C) for several hours until TLC or LC-MS analysis indicates consumption of the starting material. The electrophilic methylsulfonyl radical attacks the electron-rich C3 position of the indazole ring.
-
Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the target compound.
-
Self-Validation: The final product's structure and purity must be rigorously confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC to ensure it meets the standards required for subsequent applications.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow from the starting aniline to the final functionalized indazole product.
Caption: Synthetic pathway for this compound.
Applications in Medicinal Chemistry & Drug Design
The true value of this compound lies in its role as a versatile scaffold for building diverse libraries of potential drug candidates. The two distinct functional groups—the bromo substituent at C6 and the methylsulfonyl group at C3—offer orthogonal chemical reactivity and specific molecular interactions.
Strategic Role of Functional Groups
-
C6-Bromo Group: This is the primary site for diversification. The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (to add aryl/heteroaryl groups), Sonogashira (to add alkynes), Buchwald-Hartwig (to add amines), and cyanation reactions. This allows for the systematic exploration of the chemical space around the indazole core to optimize binding affinity and pharmacokinetic properties. The utility of halogenated indazoles as bifunctional building blocks for sequential cross-coupling is a well-established strategy.[6]
-
C3-Methylsulfonyl Group: This group is generally stable and serves to modulate the physicochemical properties of the final molecule. As a strong hydrogen bond acceptor, it can form critical interactions with protein targets. Its electron-withdrawing nature also influences the electronics of the indazole ring system.
Target Pathways and Therapeutic Areas
Indazole derivatives have demonstrated a wide range of biological activities.[2] 6-Bromo-1H-indazole itself is a precursor for compounds targeting several key pathways:
-
Kinase Inhibition: The indazole scaffold is a cornerstone in the design of inhibitors for pathways like PI3K, which is frequently dysregulated in cancer.[1]
-
Antimicrobial Agents: Derivatives have been explored as inhibitors of essential bacterial enzymes like DNA gyrase B.[1] Furthermore, linking the 6-bromo-1H-indazole core to other pharmacophores, such as 1,2,3-triazoles, has yielded compounds with promising antimicrobial activity.[7]
Library Development Workflow
The logical workflow for using this building block in a drug discovery program is visualized below.
Caption: Diversification of the core scaffold via cross-coupling reactions.
Conclusion
This compound represents more than just a chemical compound; it is a strategic tool for medicinal chemists. Its defined structure, predictable physicochemical properties, and robust synthetic accessibility make it an invaluable starting point for the development of novel therapeutics. The dual functionality of a reactive bromo-handle for diversification and a property-modulating methylsulfonyl group provides a validated and efficient platform for navigating the complex challenges of modern drug discovery. This guide has provided the foundational knowledge, from synthesis to application, necessary for its effective implementation in research and development settings.
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An In-Depth Technical Guide to 6-Bromo-3-(methylsulfonyl)-1H-indazole: A Predictive Approach for Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of 6-Bromo-3-(methylsulfonyl)-1H-indazole. Given the limited specific literature for this compound, this document serves as a predictive and methodological framework.[1] It synthesizes data from closely related indazole analogs to propose synthetic routes, predict biological applications, and establish robust experimental protocols, empowering researchers to unlock the potential of this novel chemical entity.
Introduction: The Strategic Value of a Privileged Scaffold
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of biologically active agents.[2][3] These nitrogen-containing heterocyclic compounds are key components in numerous approved therapeutics, particularly as kinase inhibitors in oncology.[4] this compound represents a strategically designed molecule poised for exploration in drug discovery.
The molecule's design incorporates two key features:
-
A 6-Bromo Substituent: This halogen serves as a versatile synthetic handle. It is strategically positioned for late-stage functionalization via well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the systematic generation of analog libraries to probe structure-activity relationships (SAR).[4]
-
A 3-Methylsulfonyl Group: The sulfonyl moiety is a strong electron-withdrawing group and a potent hydrogen bond acceptor. Its inclusion can significantly influence the molecule's electronic properties, solubility, and, most importantly, its binding interactions with biological targets.[5]
This guide will provide a predictive analysis of this compound's properties and a practical framework for its synthesis and biological evaluation.
Part 1: Core Compound Identification and Predicted Properties
Precise identification is critical for any chemical research. The definitive identifiers for this compound are provided below.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₈H₇BrN₂O₂S | PubChem[1] |
| Molecular Weight | 275.12 g/mol | PubChem[6] |
| InChI | InChI=1S/C8H7BrN2O2S/c1-14(12,13)8-6-3-2-5(9)4-7(6)10-11-8/h2-4H,1H3,(H,10,11) | PubChem[1] |
| InChIKey | VTPLMCLBXPNRFX-UHFFFAOYSA-N | PubChem[1] |
| Predicted XlogP | 1.8 | PubChem[1] |
The predicted XlogP value of 1.8 suggests moderate lipophilicity, a favorable property for many drug candidates, balancing membrane permeability with aqueous solubility. The presence of the sulfonyl group likely enhances its polarity compared to simpler alkyl-substituted indazoles.
Part 2: Proposed Synthetic Strategy
While a specific synthesis for this compound is not documented in publicly available literature, a plausible and robust synthetic route can be designed based on established methodologies for analogous indazoles.[3][7] The proposed workflow involves the cyclization of a substituted N-sulfonylhydrazone, a versatile method for forming the indazole core.[3]
Diagram: Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Detailed Step-by-Step Protocol (Proposed)
This protocol is a predictive model. Optimization of reaction times, temperatures, and reagent stoichiometry will be necessary.
Step 1: Synthesis of N'-(4-bromo-2-fluorobenzylidene)methanesulfonohydrazide (Intermediate C)
-
Rationale: This step creates the key precursor containing all necessary atoms for the indazole ring. The reaction of an aldehyde with a sulfonyl hydrazine to form a sulfonylhydrazone is a standard, high-yielding condensation reaction.
-
To a solution of 4-Bromo-2-fluorobenzaldehyde (1.0 eq) in ethanol (EtOH) in a round-bottom flask, add methanesulfonyl hydrazide (1.1 eq).
-
Add a catalytic amount of acetic acid (approx. 0.1 eq).
-
Stir the mixture at room temperature for 4-6 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.
-
The product often precipitates from the solution upon completion. If not, reduce the solvent volume under reduced pressure.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the sulfonylhydrazone intermediate.
Step 2: Cyclization to this compound (Product E)
-
Rationale: This is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The hydrazone nitrogen, upon deprotonation by a suitable base, acts as a nucleophile, displacing the ortho-fluorine atom to form the pyrazole ring fused to the benzene ring.[3] Fluorine is an excellent leaving group for SNAr reactions.
-
Suspend the sulfonylhydrazone intermediate (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Add a mild base such as potassium carbonate (K₂CO₃, 2-3 eq) or cesium carbonate (Cs₂CO₃, 2-3 eq). Cesium carbonate is often more effective for difficult cyclizations.
-
Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Part 3: Anticipated Biological Significance & Experimental Workflows
Indazole derivatives are potent modulators of a wide range of biological targets, with a particular prominence as protein kinase inhibitors .[4] Many successful kinase inhibitors, such as Pazopanib and Axitinib, feature the indazole scaffold, which adeptly interacts with the hinge region of the kinase ATP-binding pocket.[4] The 3-methylsulfonyl group on the target compound is a strong hydrogen bond acceptor, a feature that could facilitate strong and specific interactions with kinase active sites.
Diagram: Kinase Inhibitor Screening Cascade
Caption: A typical workflow for evaluating a novel kinase inhibitor.
Protocol: In Vitro Biochemical Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a protein kinase of interest using a fluorescence-based method.[8][9] Commercial kits are available for many kinases and provide optimized reagents and protocols.[8][10]
Objective: To determine the concentration at which the test compound inhibits 50% of the kinase activity (IC₅₀).
Materials:
-
Purified recombinant kinase enzyme.
-
Specific peptide substrate for the kinase.
-
Adenosine triphosphate (ATP).
-
Kinase assay buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES).
-
Test Compound: this compound, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
ADP-Glo™ or similar ADP detection reagent system.
-
White, opaque 96-well or 384-well plates.
-
Multichannel pipettes and a plate reader capable of luminescence detection.
Methodology:
-
Compound Plating:
-
Prepare a serial dilution of the test compound in DMSO.
-
Transfer a small volume (e.g., 1 µL) of each dilution into the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its substrate in the kinase assay buffer.
-
Add the kinase/substrate mix to the wells containing the test compound.
-
Pre-incubate for 10-20 minutes at room temperature to allow the compound to bind to the kinase.[9]
-
-
Initiation and Incubation:
-
Prepare an ATP solution in the kinase assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's protocol. This is typically a two-step process.
-
Incubate as required by the detection kit.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Part 4: Safety and Handling
While no specific Safety Data Sheet (SDS) exists for this compound, data from closely related bromo-substituted heterocyclic compounds can be used to establish prudent handling practices.[11][12]
| Hazard Class | Anticipated Risk | Recommended Precaution |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[11] | Avoid breathing dust/fumes. Wash hands thoroughly after handling. Use only in a well-ventilated area. |
| Skin Irritation | May cause skin irritation.[11] | Wear protective gloves and clothing. |
| Eye Irritation | May cause serious eye irritation.[11] | Wear safety glasses with side-shields or chemical goggles. |
| Respiratory Irritation | May cause respiratory irritation.[11] | Work within a certified chemical fume hood. |
Personal Protective Equipment (PPE):
-
Engineering Controls: Use in a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat.
Part 5: Conclusion and Future Directions
This compound is a novel chemical entity with significant potential in drug discovery, particularly in the field of kinase inhibition. This guide provides a foundational, predictive framework for its synthesis and evaluation. The structural features—a versatile 6-bromo handle for SAR exploration and a 3-methylsulfonyl group for potent target engagement—make it an attractive starting point for a medicinal chemistry program.
Future work should focus on:
-
Execution of the Proposed Synthesis: The first critical step is the successful synthesis and unambiguous characterization (NMR, HRMS, etc.) of the title compound.
-
Broad Biological Screening: The compound should be screened against a diverse panel of protein kinases to identify initial hits.
-
Structure-Activity Relationship (SAR) Studies: Upon identification of a promising biological target, the 6-bromo position should be exploited to synthesize a library of analogs to optimize potency, selectivity, and drug-like properties.
By leveraging the established principles of medicinal chemistry and the predictive insights outlined in this guide, researchers are well-equipped to explore the therapeutic potential of this promising indazole derivative.
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Yadav, G., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of Biomolecular Structure and Dynamics. Available from: [Link]
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Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay?. ResearchGate. Available from: [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available from: [Link]
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Wang, H., et al. (2018). Direct Synthesis of Benzo[f]indazoles from Sulfonyl Hydrazines and 1,3-Enynes by Copper-Catalyzed Annulation. Organic Letters, 21(1), 186-190. Available from: [Link]
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Watson, R. J., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(8), 3683-3704. Available from: [Link]
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Ali, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7206. Available from: [Link]
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Sawant, S. D., et al. (2021). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives. ResearchGate. Available from: [Link]
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Al-Ostoot, F. H., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Pharmaceuticals, 16(11), 1599. Available from: [Link]
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Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 39, 127937. Available from: [Link]
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Shingare, P., et al. (2023). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. Available from: [Link]
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Wang, H., et al. (2018). Direct Synthesis of Benzo[f]indazoles from Sulfonyl Hydrazines and 1,3-Enynes by Copper-Catalyzed Annulation. Organic Letters. Available from: [Link]
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Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. Available from: [Link]
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An In-depth Technical Guide to the Predicted Mass Spectrometry of 6-Bromo-3-(methylsulfonyl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to 6-Bromo-3-(methylsulfonyl)-1H-indazole
This compound belongs to the indazole class of N-heterocyclic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1] The incorporation of a bromine atom and a methylsulfonyl group provides distinct physicochemical properties and potential metabolic pathways. Bromine can modulate lipophilicity and offers a site for further synthetic modification, while the methylsulfonyl group is a strong electron-withdrawing group that can influence the molecule's electronic distribution and hydrogen bonding capacity.
Mass spectrometry is an indispensable tool for the structural confirmation and quantification of such novel compounds.[2] By predicting the mass spectrum, researchers can anticipate the key ions to monitor, develop targeted analytical methods, and more rapidly interpret experimental data. This guide explains the causal mechanisms behind the predicted ionization and fragmentation behavior, providing a robust analytical strategy.
Physicochemical Properties and Isotopic Profile
A precise understanding of the molecule's composition is the foundation for any mass spectrometric prediction.
Chemical Structure:
Note: A 2D representation of the this compound structure.
Key Properties:
-
Average Molecular Weight: ~275.12 g/mol [4]
The Critical Role of the Bromine Isotopic Signature
A defining characteristic in the mass spectrum of this compound will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). Consequently, any ion containing a bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by approximately 2 Da, with nearly equal intensity (a 1:1 ratio). This M/M+2 pattern is a highly reliable diagnostic tool for identifying bromine-containing fragments.
Predicted Electrospray Ionization (ESI) Mass Spectrum
ESI is a soft ionization technique that transfers molecules from solution to the gas phase as intact ions with minimal fragmentation.[5][6] It is the standard method for LC-MS analysis of drug-like molecules.[7]
Principles of ESI for this Analyte
The indazole core contains two nitrogen atoms, which are basic sites susceptible to protonation.[7][8] Therefore, in positive ion mode, the molecule is expected to readily form a protonated species, [M+H]⁺. In negative ion mode, the N-H proton on the pyrazole ring is acidic and can be lost to form a deprotonated species, [M-H]⁻.
Predicted ESI Positive Ion Mode ([M+H]⁺)
In a typical ESI+ experiment, often aided by an acidic mobile phase modifier like formic acid, the dominant species will be the protonated molecule.[9]
Table 1: Predicted Ions in ESI Positive Mode
| Predicted Ion | Formula | Monoisotopic m/z (⁷⁹Br) | Monoisotopic m/z (⁸¹Br) | Expected Ratio | Notes |
| [M+H]⁺ | [C₈H₈BrN₂O₂S]⁺ | 274.9489 | 276.9469 | ~1:1 | The base peak in the full scan spectrum. Its detection confirms the molecular weight.[3] |
| [M+Na]⁺ | [C₈H₇BrN₂O₂SNa]⁺ | 296.9308 | 298.9288 | ~1:1 | Sodium adducts are common in ESI and can also be used to confirm molecular weight.[3] |
| [M+H-SO₂]⁺ | [C₈H₈BrN₂]⁺ | 210.9925 | 212.9905 | ~1:1 | In-source fragment from the loss of sulfur dioxide (63.96 Da). This is a known fragmentation pathway for aromatic sulfones.[10][11] |
Predicted ESI Negative Ion Mode ([M-H]⁻)
Using a basic mobile phase modifier (e.g., ammonia) will facilitate deprotonation.[9]
Table 2: Predicted Ions in ESI Negative Mode
| Predicted Ion | Formula | Monoisotopic m/z (⁷⁹Br) | Monoisotopic m/z (⁸¹Br) | Expected Ratio | Notes |
| [M-H]⁻ | [C₈H₆BrN₂O₂S]⁻ | 272.9334 | 274.9314 | ~1:1 | The primary ion observed, confirming the molecular weight.[3] |
ESI Experimental Workflow
The following diagram outlines a typical LC-ESI-MS workflow for analyzing the target compound.
Caption: A typical LC-ESI-MS experimental workflow.
Predicted Electron Ionization (EI) Mass Spectrum
Electron Ionization (EI) is a hard ionization technique used in GC-MS that bombards molecules with high-energy electrons (typically 70 eV).[2][12] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[13][14] The resulting fragmentation pattern provides a detailed "fingerprint" of the molecule's structure.
The Molecular Ion (M⁺•)
The initial event is the removal of an electron to form the molecular ion, M⁺•.[13] For aromatic systems, the molecular ion is often relatively stable and observable.
-
Predicted M⁺•: The molecular ion will appear as an isotopic doublet at m/z 273.9412 (⁷⁹Br) and m/z 275.9391 (⁸¹Br) . Its abundance may be moderate to low due to the facile fragmentation of the methylsulfonyl group.
Key Predicted Fragmentation Pathways
The fragmentation will be dictated by the weakest bonds and the stability of the resulting ions and neutral losses.[15] The C-S bond of the methylsulfonyl group is a likely point of initial cleavage.
-
Alpha-Cleavage of the Sulfonyl Group: The most favorable initial fragmentation is often the loss of a methyl radical (•CH₃), followed by rearrangement and loss of sulfur dioxide (SO₂), or the direct loss of the entire methylsulfonyl radical (•SO₂CH₃).
-
Cleavage of the Indazole Ring: Subsequent fragmentation can involve the characteristic breakdown of the indazole ring system.
-
Loss of Bromine: Cleavage of the C-Br bond can occur, but often happens after initial, more favorable fragmentations.
The proposed major fragmentation cascade is illustrated below:
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Spectroscopic Characterization of 6-Bromo-3-(methylsulfonyl)-1H-indazole: A Technical Guide
Molecular Structure and Spectroscopic Implications
The structure of 6-Bromo-3-(methylsulfonyl)-1H-indazole incorporates a bromine atom and a methylsulfonyl group on the indazole scaffold. These substituents significantly influence the electronic environment of the molecule, leading to predictable and interpretable shifts in its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The bromine atom at the 6-position and the strongly electron-withdrawing methylsulfonyl group at the 3-position are key determinants of the chemical shifts and coupling constants of the aromatic protons and carbons.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum is anticipated to reveal distinct signals for the protons on the indazole ring and the methylsulfonyl group. The analysis is predicated on the characteristic deshielding effects of the sulfonyl group and the influence of the bromine substituent.[1] The spectrum would be acquired in a deuterated solvent such as DMSO-d₆, which can accommodate the N-H proton.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| NH (1-position) | ~13.5 - 14.5 | Broad Singlet | - | The N-H proton of indazoles is typically highly deshielded and appears as a broad singlet due to quadrupole broadening and potential hydrogen exchange. |
| H-4 | ~8.0 - 8.2 | Doublet | J ≈ 8.5 - 9.0 | This proton is adjacent to the electron-withdrawing sulfonyl group at C-3, leading to a significant downfield shift. It will couple with H-5. |
| H-7 | ~7.8 - 7.9 | Singlet (or narrow doublet) | J ≈ 0.5 - 1.0 | H-7 is adjacent to the bromine-substituted C-6, and its signal is expected to be a singlet or a very narrow doublet due to a small four-bond coupling to H-5. |
| H-5 | ~7.5 - 7.6 | Doublet of Doublets | J ≈ 8.5 - 9.0, 1.5 - 2.0 | H-5 will show coupling to both H-4 (ortho-coupling) and H-7 (meta-coupling), resulting in a doublet of doublets. |
| SO₂CH₃ | ~3.4 - 3.6 | Singlet | - | The methyl protons of the sulfonyl group are deshielded by the adjacent electronegative oxygen atoms and will appear as a sharp singlet.[2] |
Causality in Spectral Predictions:
The predicted downfield shift of H-4 is a direct consequence of the anisotropic and electron-withdrawing nature of the C-3 sulfonyl group.[2] Conversely, the bromine at C-6 exerts a moderate deshielding effect on the adjacent protons. The expected coupling constants are typical for ortho and meta relationships in a benzene ring system. The broadness of the N-H signal is a hallmark of indazoles and related heterocycles.[3]
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will provide critical information about the carbon framework. The chemical shifts are highly sensitive to the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ)
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C-3 | ~140 - 145 | Attached to the strongly electron-withdrawing sulfonyl group, this carbon will be significantly deshielded. |
| C-7a | ~138 - 142 | This is the bridgehead carbon adjacent to the nitrogen atom and part of the fused ring system. |
| C-3a | ~125 - 130 | The second bridgehead carbon, its shift is influenced by both the pyrazole and benzene ring electronics. |
| C-5 | ~124 - 128 | Aromatic CH carbon, its chemical shift is influenced by the adjacent bromine-bearing carbon. |
| C-4 | ~122 - 126 | Aromatic CH carbon, deshielded by the adjacent C-3 sulfonyl group. |
| C-7 | ~115 - 120 | Aromatic CH carbon, its shift is influenced by the adjacent nitrogen and the bromine at C-6. |
| C-6 | ~112 - 118 | This carbon is directly attached to bromine, and its chemical shift is characteristically lower than unsubstituted carbons due to the heavy atom effect. |
| SO₂CH₃ | ~43 - 46 | The methyl carbon of the sulfonyl group, appearing in the aliphatic region but deshielded by the sulfonyl group. |
Expert Insights on ¹³C Assignments:
Distinguishing between the various aromatic carbons can be challenging. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguous assignment.[4] For instance, an HSQC experiment would correlate each proton signal with its directly attached carbon, while an HMBC would reveal longer-range (2-3 bond) H-C correlations, confirming the connectivity of the molecular skeleton.
Predicted Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3100 - 3300 | N-H Stretch | Medium, Broad | Characteristic of the N-H bond in the indazole ring. Broadening is due to hydrogen bonding. |
| 3000 - 3100 | Aromatic C-H Stretch | Medium | Typical for C-H bonds on the benzene ring. |
| 1600 - 1620 | C=C Aromatic Stretch | Medium | Skeletal vibrations of the aromatic rings. |
| 1450 - 1500 | C=N Stretch | Medium | Stretching vibration of the carbon-nitrogen double bond within the pyrazole ring. |
| 1300 - 1350 | SO₂ Asymmetric Stretch | Strong | A very strong and characteristic absorption for sulfonyl groups.[5] |
| 1140 - 1180 | SO₂ Symmetric Stretch | Strong | The second strong, characteristic absorption for the sulfonyl functional group.[5] |
| 600 - 800 | C-Br Stretch | Medium to Strong | The carbon-bromine bond vibration typically appears in this region of the fingerprint. |
Experimental Protocols
To validate the predicted data, the following experimental workflows are recommended.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the exchangeable N-H proton.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz (or higher) spectrometer.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of ~250 ppm.
-
-
2D NMR Acquisition (for full assignment):
-
Acquire standard gCOSY, gHSQC, and gHMBC spectra to establish proton-proton and proton-carbon correlations for unambiguous structural confirmation.[4]
-
Protocol 2: IR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Ensure good contact between the sample and the crystal using the pressure arm.
-
-
IR Spectrum Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters: 16-32 scans, resolution of 4 cm⁻¹, data range of 4000-400 cm⁻¹.
-
Visualization of Key Structural and Spectroscopic Relationships
The following diagrams illustrate the molecular structure and the key NMR correlations that would be used for structural verification.
Caption: Molecular Structure of the Analyte
Caption: General Spectroscopic Analysis Workflow
Caption: Key Predicted 2D NMR Correlations
Conclusion
The spectroscopic characterization of this compound is readily achievable through standard NMR and IR techniques. This guide provides a detailed, predictive framework for the expected ¹H NMR, ¹³C NMR, and IR spectra, grounded in established principles of chemical structure and spectroscopy. The provided protocols outline a self-validating system for the experimental determination and confirmation of these predictions. The unambiguous assignment of all signals, facilitated by 2D NMR experiments, will provide definitive structural proof for this important heterocyclic compound.
References
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Alonso, G., et al. (2007). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 12(11), 2592-2613. [Link][3]
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Chemistry LibreTexts. (2023). NMR - Interpretation. [Link][1]
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ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. [Link][5]
-
Abraham, R. J., et al. (2002). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 40(8), 505-514. [Link][2]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link][4]
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A Technical Guide to the Synthesis and Discovery of Novel 3-Sulfonylated Indazoles
Executive Summary
The indazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its strategic modification is a key focus of drug discovery programs. This guide provides an in-depth exploration of the 3-sulfonylated indazole scaffold, a class of compounds demonstrating significant therapeutic potential. We will dissect modern synthetic strategies, from transition-metal-free electrosynthesis to catalyzed cross-coupling reactions, providing not just protocols but the underlying mechanistic rationale. By bridging synthetic innovation with biological application, this document serves as a comprehensive resource for researchers and drug development professionals dedicated to advancing this promising area of chemical science.
The Indazole Scaffold: A Privileged Core in Medicinal Chemistry
Indazoles are bicyclic heterocyclic compounds consisting of a benzene ring fused to a pyrazole ring. This structure is prevalent in a wide array of pharmacologically active molecules, renowned for a broad spectrum of activities including anti-cancer, anti-inflammatory, and anti-hypertensive properties.[1][3] At least 43 indazole-based drugs are currently in clinical trials or have received market approval, underscoring the scaffold's therapeutic relevance.[3] The ability of the indazole ring to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking, makes it an attractive starting point for inhibitor design. The C3 position of the indazole ring is a particularly common site for functionalization to modulate potency and selectivity.[4][5]
The Strategic Role of the Sulfonyl Moiety
The introduction of a sulfonyl (-SO₂R) group is a well-established strategy in drug design to enhance the pharmacological profile of a lead compound. Sulfonamides, a related functional group, are found in numerous therapeutic agents.[3] The sulfonyl group is a strong hydrogen bond acceptor and can significantly alter the physicochemical properties of a molecule, including:
-
Solubility and Polarity: Enhancing aqueous solubility, which can improve pharmacokinetic properties.
-
Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation.
-
Target Engagement: Acting as a bioisostere for other functional groups, it can form critical interactions within a target's binding site.[3]
Combining the privileged indazole scaffold with the versatile sulfonyl group at the C3-position creates a chemical space ripe for the discovery of novel therapeutics with improved efficacy and drug-like properties.
Modern Synthetic Strategies for 3-Sulfonylated Indazoles
The direct and regioselective functionalization of the indazole C3-H bond has historically been challenging.[4] However, recent advances in synthetic organic chemistry have provided powerful new tools to efficiently construct the C-S bond at this position.
Electrochemical Synthesis: A Green and Efficient Approach
Electrosynthesis has emerged as a sustainable and powerful method for C-H functionalization, avoiding the need for harsh reagents or transition-metal catalysts.[6][7] A notable strategy involves the direct, oxidant-free cross-coupling of 2H-indazoles with sodium sulfinates or sulfonyl hydrazides.[6][8][9]
Causality Behind the Method: This approach leverages the concurrent anodic oxidation of both the 2H-indazole and the sulfinate salt. This process generates a sulfonyl radical and a radical cationic 2H-indazole intermediate.[8][9] These two radical species then undergo a direct radical-radical coupling to form the desired 3-sulfonylated product. The absence of external chemical oxidants or metal catalysts simplifies purification and aligns with the principles of green chemistry.[9]
General Workflow for Electrochemical Sulfonylation
Caption: General workflow for electrochemical C3-sulfonylation of indazoles.
Transition-Metal Catalyzed Approaches
Copper-catalyzed reactions have proven effective for the synthesis of sulfonylated heterocycles.[10] These methods often utilize readily available starting materials like sulfonyl hydrazides or sulfonyl chlorides. For instance, copper-catalyzed cascade reactions of sulfonyl hydrazides with 1,3-enynes have been developed for the synthesis of benzo[f]indazoles, demonstrating the power of copper to facilitate complex C-N and C-C bond formations in one pot.[11][12][13] While direct C3-sulfonylation of indazoles using this method is an area of active research, the principles are highly relevant.
Mechanistic Rationale: Copper catalysts, often in the +1 or +2 oxidation state, can engage with sulfonylating agents to generate reactive sulfonyl radical species. The catalyst then facilitates the coupling of this radical with the indazole substrate through a defined catalytic cycle, which is then regenerated to continue the process. This catalytic turnover makes the method highly efficient.
Photoredox Catalysis
Visible-light photoredox catalysis offers another mild and efficient pathway to generate sulfonyl radicals from precursors like sulfinate salts.[14] Organic dyes or metal complexes (e.g., iridium, ruthenium) absorb visible light and initiate a single-electron transfer (SET) process, converting the sulfinate into a sulfonyl radical. This radical can then add to the C3 position of the indazole. This method is noted for its exceptional functional group tolerance and mild reaction conditions.[14][15]
Mechanistic Deep Dive: The Electrochemical Radical-Radical Coupling
Understanding the reaction mechanism is critical for optimizing conditions and expanding the substrate scope. The electrochemical C3-sulfonylation of 2H-indazoles provides an excellent example of a modern, well-elucidated pathway.
Caption: Proposed mechanism for electrochemical radical-radical cross-coupling.[8][9]
This process begins at the graphite anode, where both the sodium sulfinate and the 2H-indazole are oxidized simultaneously to generate their respective radical species.[8] The direct coupling of these highly reactive intermediates is followed by deprotonation to afford the final aromatic product. This transition-metal- and reagent-free pathway is a hallmark of modern electrosynthesis.[9]
Summary of Synthetic Methodologies
The choice of synthetic route depends on factors such as available starting materials, desired scale, and tolerance for specific functional groups.
| Method | Sulfonyl Source | Key Features | Advantages | Disadvantages |
| Electrochemical Synthesis | Sodium Sulfinates, Sulfonyl Hydrazides | Transition-metal and oxidant-free; constant current.[6][8] | Green, high atom economy, simple setup, broad scope.[7][9] | Requires specialized electrochemical equipment. |
| Copper-Catalyzed Coupling | Sulfonyl Hydrazides, Sulfonyl Chlorides | Cu(I) or Cu(II) catalyst, often with a ligand.[10][11] | High efficiency, good functional group tolerance. | Potential for metal contamination in the final product. |
| Photoredox Catalysis | Sulfinate Salts | Visible light photocatalyst (e.g., Ir, Ru, organic dye).[14][15] | Extremely mild conditions, excellent functional group tolerance. | Photocatalysts can be expensive; requires light source. |
Biological Activity of 3-Sulfonylated Indazoles
The functionalization of the indazole core at the C3 position with a sulfonyl group has led to the discovery of potent and selective inhibitors for various biological targets.
-
CCR4 Antagonists: A series of indazole arylsulfonamides have been synthesized and identified as potent allosteric antagonists of the CC-Chemokine Receptor 4 (CCR4).[16] CCR4 is a key receptor involved in inflammatory and autoimmune diseases, making these compounds promising therapeutic leads.
-
MAPK1 Inhibitors: Indazole-sulfonamide hybrids have been synthesized and shown through molecular docking studies to have a strong binding affinity for Mitogen-Activated Protein Kinase 1 (MAPK1).[3] As MAPK1 is a crucial node in cancer signaling pathways, these compounds are being investigated as potential anti-cancer agents.[3]
-
General Anti-Cancer Activity: The combination of the indazole and sulfonamide moieties is a recurring theme in the development of novel anti-cancer agents, with various derivatives showing potent activity against a range of cancer cell lines.[3][17]
Detailed Protocol: Electrochemical C3-Sulfonylation of 2-Phenyl-2H-indazole
This protocol is adapted from established literature procedures and represents a self-validating system for the synthesis of 3-sulfonylated indazoles.[8][9]
Materials and Equipment:
-
2-Phenyl-2H-indazole (1.0 mmol, 194.2 mg)
-
Sodium p-toluenesulfinate (1.5 mmol, 267.3 mg)
-
Tetrabutylammonium tetrafluoroborate (TBABF₄) (0.2 M solution in Acetonitrile)
-
Acetonitrile (MeCN), analytical grade
-
Electrochemical cell (undivided, 10 mL)
-
Graphite plate anode (1.5 cm x 1.5 cm)
-
Platinum plate cathode (1.5 cm x 1.5 cm)
-
DC power supply (capable of constant current)
-
Magnetic stirrer and stir bar
Procedure:
-
Cell Assembly: To an oven-dried 10 mL undivided electrochemical cell equipped with a magnetic stir bar, add 2-phenyl-2H-indazole (1.0 mmol) and sodium p-toluenesulfinate (1.5 mmol).
-
Electrolyte Addition: Add 5 mL of the 0.2 M TBABF₄ solution in acetonitrile to the cell.
-
Electrode Placement: Secure the graphite anode and platinum cathode in the cell, ensuring they are parallel and submerged in the solution without touching.
-
Electrolysis: Begin stirring the solution and apply a constant current of 7 mA using the DC power supply. Allow the reaction to proceed at room temperature under ambient air for 8-12 hours, or until TLC analysis indicates complete consumption of the starting indazole.
-
Workup: Upon completion, turn off the power supply. Remove the electrodes and rinse them with a small amount of acetonitrile. Combine the reaction mixture and rinsings.
-
Isolation: Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product, 2-phenyl-3-(tosyl)-2H-indazole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Future Outlook
The field of 3-sulfonylated indazoles continues to evolve. Future research will likely focus on:
-
Asymmetric Synthesis: Developing enantioselective methods to construct chiral sulfonylated indazoles, which could lead to more potent and selective drugs.[18]
-
Flow Chemistry: Adapting current electrochemical and photocatalytic methods to continuous flow systems to enable safer, more scalable synthesis.[19]
-
Expanded Biological Screening: Testing novel 3-sulfonylated indazoles against a wider range of biological targets to uncover new therapeutic applications.
Conclusion
The 3-sulfonylated indazole scaffold represents a highly valuable chemotype for modern drug discovery. The development of innovative synthetic methodologies, particularly in the realm of electrochemistry and photoredox catalysis, has made these compounds more accessible than ever. These efficient, regioselective, and often green synthetic routes provide a powerful platform for generating diverse libraries of novel compounds. The demonstrated biological activities of this class, from CCR4 antagonism to kinase inhibition, confirm that the strategic fusion of the indazole core with the sulfonyl moiety is a productive avenue for the discovery of next-generation therapeutics.
References
- Electrochemical Radical-Radical Cross-Coupling Approach between Sodium Sulfinates and 2 H-Indazoles to 3-Sulfonyl
- Electrochemical Radical–Radical Cross-Coupling Approach between Sodium Sulfinates and 2H-Indazoles to 3-Sulfonylated 2H-Indazoles.
- Sulfonyl Azoles in the Synthesis of 3-Functionalized Azole Deriv
- Sulfonyl Azoles in the Synthesis of 3-Functionalized Azole Derivatives.
- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists.
- Regioselective C-H Sulfonylation of 2H-Indazoles by Electrosynthesis. Semantic Scholar.
- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre
- Enantioselective sulfonylation to construct 3-sulfonyl
- Regioselective C–H Sulfonylation of 2H-Indazoles by Electrosynthesis.
- Electrochemical Regioselective Sulfenylation of 2H-Indazoles with Thiols in Batch and Continuous Flow.
- Direct Synthesis of Benzo[f]indazoles from Sulfonyl Hydrazines and 1,3-Enynes by Copper-Catalyzed Annul
- Organic Photoredox Catalytic Sulfonylation of Enaminones to Access 3‐Sulfonyl Chromones. Wiley Online Library.
- Synthesis and Characterization of Novel Indazole-Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment.
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- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
- Copper-Catalysed Selective 3-Sulfonylation of Indoles: A Mild Synthesis of Indolyl Sulfones.
- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
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- Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cycliz
- Direct Synthesis of Benzo[f]indazoles from Sulfonyl Hydrazines and 1,3-Enynes by Copper-Catalyzed Annulation.
- Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermedi
- The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cycliz
- Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activ
- Examples of bioactive compounds containing indole or indazole.
- Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. PubMed.
- Regioselective C–H Sulfonylation of 2H-Indazoles by Electrosynthesis.
- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
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An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] The introduction of a bromine atom at the 6-position creates 6-bromo-indazole, a versatile building block that offers a reactive handle for further molecular elaboration while significantly influencing the molecule's physicochemical properties.[3] Understanding these properties—lipophilicity, solubility, ionization state (pKa), and solid-state characteristics—is not merely an academic exercise. It is a critical prerequisite for designing effective therapeutic agents with desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This guide provides a comprehensive examination of these key physicochemical parameters, details robust experimental protocols for their determination, and explores the profound implications for drug discovery and development.
The Indazole Scaffold: A Privileged Core in Medicinal Chemistry
Indazoles are bicyclic heterocyclic aromatic compounds, consisting of a benzene ring fused to a pyrazole ring.[4] This structure is found in numerous FDA-approved drugs and clinical candidates, valued for its ability to participate in key hydrogen bonding interactions with biological targets, particularly protein kinases.[5][6] The 6-bromo-indazole core specifically serves as a crucial intermediate in the synthesis of inhibitors for pathways like PI3K (Phosphoinositide 3-kinase) and bacterial DNA gyrase.[1]
The bromine substituent is particularly strategic. It is an electron-withdrawing group that modulates the electron density of the ring system, thereby influencing its acidity (pKa). Furthermore, it provides a site for facile chemical modification via modern cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the systematic exploration of chemical space to optimize potency and pharmacokinetic properties.[3]
Key Physicochemical Properties and Their Interplay
The journey of a drug molecule from administration to its target is governed by a complex interplay of its physicochemical properties. For 6-bromo-indazole derivatives, the most critical parameters are lipophilicity, solubility, and pKa.
Lipophilicity (LogP & LogD): Balancing Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most important physicochemical properties in drug design.[7] It is the primary driver of a molecule's ability to permeate biological membranes, such as the intestinal wall for oral absorption.
-
LogP (Partition Coefficient): This is the ratio of the concentration of a neutral compound in a mixture of two immiscible phases, typically octanol and water, at equilibrium.[8] A positive LogP indicates a preference for the lipid phase (lipophilic), while a negative LogP indicates a preference for the aqueous phase (hydrophilic).[8]
-
LogD (Distribution Coefficient): For ionizable molecules like indazoles, LogD is the more physiologically relevant descriptor. It is the ratio of the concentration of all species (ionized and neutral) of a compound in octanol and an aqueous buffer at a specific pH.[7][9]
The parent 6-bromo-1H-indazole has a calculated LogP of approximately 2.3 to 2.6, indicating moderate lipophilicity.[1] However, the LogD will vary significantly with pH due to the ionizable nature of the indazole ring. The challenge for the medicinal chemist is to find a delicate balance; high lipophilicity can improve potency and membrane permeability but often leads to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[9]
Aqueous Solubility: The Foundation of Bioavailability
For a drug to be absorbed, it must first be dissolved in the aqueous environment of the gastrointestinal tract. Poor solubility is a major hurdle in drug development, leading to low and variable bioavailability.
-
Kinetic Solubility: This measures the concentration of a compound when it first precipitates out of a solution that was prepared by adding a small volume of a concentrated DMSO stock to an aqueous buffer. It is a high-throughput measurement that reflects the conditions often encountered in early biological screening assays.[1]
-
Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a saturated solution.[1] It is a more time-consuming measurement but provides the definitive value for a compound's intrinsic solubility.
While specific quantitative data for 6-bromo-1H-indazole is not widely reported, indazole derivatives are generally known to be soluble in organic solvents like DMSO and DMF.[1] Their aqueous solubility is highly dependent on factors like pH, crystal form (polymorphism), and the nature of other substituents on the molecule.
Ionization Constant (pKa): The pH-Dependent Switch
The indazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[10]
-
The N1-H proton is weakly acidic, with a pKa around 13.9 for the parent indazole.[10]
-
The N2 nitrogen is weakly basic, with a pKa around 1.0 for the protonated indazolium cation.[10]
The pKa values determine the ionization state of a molecule at a given pH. This is critical as the charged (ionized) form of a drug is typically more water-soluble, while the neutral (un-ionized) form is more lipid-soluble and thus more readily permeates membranes. The bromine atom at the 6-position, being electron-withdrawing, is expected to slightly increase the acidity (lower the pKa) of the N1-H compared to the unsubstituted indazole.
Structure-Property Relationships (SPR)
The physicochemical properties of the 6-bromo-indazole core can be fine-tuned by adding or modifying substituents. Understanding these relationships is key to rational drug design.
Table 1: Predicted Physicochemical Properties of Exemplar 6-Bromo-Indazole Derivatives
| Compound | Structure | Molecular Weight ( g/mol ) | Predicted LogP | Predicted pKa (Strongest Acidic) | Predicted pKa (Strongest Basic) |
| 6-Bromo-1H-indazole | C₇H₅BrN₂ | 197.03[11] | 2.5 | 13.5 | -0.5 |
| 6-Bromo-1-methyl-1H-indazole | C₈H₇BrN₂ | 211.06[12] | 2.8 | N/A | -0.2 |
| 6-Bromo-3-methyl-1H-indazole | C₈H₇BrN₂ | 211.06[13] | 2.6 | 13.8 | 0.2 |
| Methyl 6-bromo-1H-indazole-4-carboxylate | C₉H₇BrN₂O₂ | 255.07[14] | 2.1 | 11.2[14] | -2.5 |
Note: Predicted values are generated from computational models and serve as estimates. Experimental determination is required for definitive values.
-
N1-Substitution: Alkylating the N1 position removes the acidic proton and a key hydrogen bond donor site. This generally increases lipophilicity (LogP) and can significantly impact target binding.
-
C3-Substitution: Introducing polar or ionizable groups at the C3 position is a common strategy to improve solubility. For example, adding a basic amine can introduce a positive charge at physiological pH, enhancing aqueous solubility.
-
Other Ring Substitutions: Adding electron-withdrawing groups (like fluorine or a carboxylate) can further lower the pKa of the N1-H, while electron-donating groups would have the opposite effect.[14]
Experimental Determination of Physicochemical Properties
Accurate, experimentally derived data is the gold standard in drug discovery. Below are outlines of robust, medium-throughput protocols suitable for characterizing a library of 6-bromo-indazole derivatives.[15]
Protocol: Kinetic Solubility by Nephelometry
This protocol measures the precipitation of a compound from an aqueous solution, providing a rapid assessment of its kinetic solubility.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the 6-bromo-indazole derivative in 100% DMSO.[1]
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations.
-
Addition to Buffer: Using a liquid handler, add 1-2 µL of each DMSO concentration to 100 µL of phosphate-buffered saline (PBS), pH 7.4, in a clear-bottom 96-well or 384-well plate. The final DMSO concentration should be kept low (1-2%) to minimize co-solvent effects.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.[1]
-
Measurement: Read the plate on a nephelometer, which measures light scattering caused by insoluble particles (precipitate).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer + DMSO).
Protocol: Lipophilicity (LogD) by Shake-Flask Method
This classic method directly measures the partitioning of a compound between octanol and an aqueous buffer.[15]
-
Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate overnight.
-
Compound Addition: Add a small amount of the compound (from a DMSO stock) to a vial containing a 1:1 mixture of the pre-saturated octanol and PBS. The final compound concentration should be in the linear range of the analytical method (e.g., 10 µM).
-
Equilibration: Cap the vial and shake vigorously for 1-3 hours at a constant temperature to allow for complete partitioning.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each layer. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[15]
-
Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).
Protocol: pKa Determination by UV-Metric Method
This method leverages the fact that the UV-Vis absorbance spectrum of a compound often changes as it ionizes.[15]
-
Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12).
-
Compound Addition: In a 96-well UV-transparent plate, add a small, fixed amount of the compound (from a DMSO or methanol stock) to each buffer.
-
Spectral Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 220-450 nm) for each well using a plate reader.
-
Data Analysis: Plot the absorbance at specific wavelengths (where the change upon ionization is maximal) against the pH of the buffer. The pKa is determined by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation. This method is particularly useful for compounds with a chromophore, which is typical for aromatic systems like indazoles.
Implications for Drug Discovery and Development
A thorough understanding of the physicochemical properties of 6-bromo-indazole derivatives is paramount for their successful development as therapeutic agents.
-
Absorption: Oral absorption is a function of both solubility and permeability. A compound must dissolve in the gut (favored by higher solubility) and then pass through the intestinal wall (favored by optimal lipophilicity). The pKa dictates the ratio of ionized to neutral species in the stomach (low pH) and intestine (higher pH), directly impacting this balance.
-
Distribution: Once absorbed, a drug's distribution into tissues is influenced by its lipophilicity. Highly lipophilic compounds may distribute extensively into fatty tissues and cross the blood-brain barrier, which can be desirable or lead to off-target effects. They are also more likely to bind to plasma proteins like albumin, reducing the free concentration available to act on the target.
-
Metabolism & Excretion: Lipophilic compounds are more readily metabolized by cytochrome P450 enzymes in the liver, often leading to faster clearance. Conversely, highly polar, water-soluble compounds are typically cleared more readily by the kidneys.
Conclusion
The 6-bromo-indazole scaffold is a powerful and versatile starting point for the design of novel therapeutics. However, its potential can only be fully realized through a rigorous and early-stage characterization of the physicochemical properties of its derivatives. By carefully balancing lipophilicity, solubility, and ionization through rational chemical modification, researchers can significantly enhance the probability of identifying drug candidates with favorable ADME profiles. The experimental protocols and conceptual frameworks presented in this guide provide a robust foundation for scientists and drug development professionals to navigate the complex but rewarding path of transforming a promising chemical scaffold into a life-changing medicine.
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Biological activity of indazole-3-sulfones
An In-Depth Technical Guide to the Biological Activity of Indazole-3-Sulfones: A Scaffold for Future Drug Discovery
Executive Summary
The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2][3][4] While various derivatives, particularly indazole-3-carboxamides and sulfonamides, have been extensively investigated, the indazole-3-sulfone moiety remains a comparatively unexplored chemical space. This guide serves as a technical deep-dive into the predicted biological activities and therapeutic potential of indazole-3-sulfones. By synthesizing data from closely related indazole analogues, this document provides a robust framework for researchers, chemists, and drug development professionals. It outlines plausible synthetic strategies, predicts key biological activities with their underlying mechanisms of action, discusses anticipated structure-activity relationships (SAR), and furnishes detailed experimental protocols for validation. This guide is designed not as a historical review, but as a forward-looking manual to catalyze and direct future research into this promising class of compounds.
The Indazole Scaffold: A Privileged Core in Medicinal Chemistry
Nitrogen-containing heterocyclic compounds are fundamental building blocks in pharmaceutical sciences.[3][4] Among them, the indazole ring system—a bicyclic structure comprising fused benzene and pyrazole rings—is preeminent. Its structural rigidity and capacity for its two nitrogen atoms to act as both hydrogen bond donors and acceptors make it an effective bioisostere of endogenous structures like purines and indoles.[5]
This versatility has led to the development of several blockbuster drugs, including:
-
Axitinib and Pazopanib: Tyrosine kinase inhibitors used in cancer therapy.[1][2][6]
-
Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor for cancer treatment.[6]
-
Bendazac and Benzydamine: Non-steroidal anti-inflammatory drugs (NSAIDs).[7]
-
Granisetron: A 5-HT3 receptor antagonist used as an antiemetic.[8]
The majority of research has focused on derivatives with substituents at the N1, N2, and C3 positions. Specifically, the C3 position has proven critical for directing biological activity. The indazole-3-sulfone scaffold, featuring a -SO₂R group at this key position, is structurally distinct from the well-documented sulfonamides (-SO₂NHR). The sulfone group is a strong hydrogen bond acceptor but lacks the hydrogen bond donor capacity of the sulfonamide NH group. This fundamental difference suggests that indazole-3-sulfones may exhibit unique binding modes and pharmacological profiles, warranting dedicated investigation.
Synthesis of the Indazole-3-Sulfone Scaffold: A Proposed Strategy
While the literature is rich with synthetic methods for various indazole derivatives, specific protocols for 3-sulfonylindazoles are not prevalent.[5][7] However, a logical and robust synthetic pathway can be constructed based on established organometallic and substitution chemistries. The following workflow represents a field-proven approach to accessing this novel scaffold.
Proposed Synthetic Workflow
The proposed synthesis begins with commercially available 1H-indazole and proceeds through a regioselective N-protection step, followed by C3-lithiation and subsequent reaction with a sulfonyl fluoride or disulfide to install the desired sulfone moiety.
Caption: Proposed synthetic workflow for Indazole-3-Sulfones.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a conceptual framework derived from analogous preparations and standard organic chemistry techniques.[5]
-
N1-Protection:
-
Dissolve 1H-indazole (1.0 equiv) in anhydrous DMF.
-
Add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C and stir for 30 minutes.
-
Add (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purify by column chromatography (silica gel) to yield N1-SEM-protected indazole.
-
Causality: The SEM protecting group is chosen for its stability to strongly basic conditions (like n-BuLi) and its facile removal under fluoride-mediated conditions, ensuring orthogonality with subsequent steps.
-
-
C3-Sulfenylation:
-
Dissolve N1-SEM-protected indazole (1.0 equiv) in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 1 hour at -78 °C.
-
In a separate flask, prepare a suspension of elemental sulfur (1.5 equiv) in anhydrous THF.
-
Transfer the lithiated indazole solution to the sulfur suspension via cannula at -78 °C.
-
Stir for 2 hours, then allow the mixture to warm to room temperature.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify via column chromatography to obtain the N1-protected indazole-3-thiol or corresponding disulfide.
-
Causality: Direct lithiation at C3 is a reliable method for functionalizing this position on the indazole core. Quenching with sulfur is a standard method to introduce a thiol functional group.
-
-
Oxidation to Sulfone:
-
Dissolve the N1-protected indazole-3-thiol derivative (1.0 equiv) in dichloromethane (DCM).
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.5 equiv) portion-wise at 0 °C.
-
Monitor the reaction by TLC. The oxidation from thiol to sulfone is typically rapid.
-
Upon completion, dilute with DCM, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the N1-protected indazole-3-sulfone.
-
Causality: m-CPBA is a robust and widely used oxidant for converting sulfides and thiols to sulfones, providing high yields under mild conditions.
-
-
Deprotection:
-
Dissolve the N1-protected indazole-3-sulfone (1.0 equiv) in THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.5 equiv, 1.0 M solution in THF).
-
Stir at room temperature for 1-3 hours.
-
Concentrate the reaction mixture and purify by column chromatography to afford the final indazole-3-sulfone product.
-
Predicted Biological Activities and Therapeutic Targets
Based on the extensive pharmacology of related indazole scaffolds, indazole-3-sulfones are predicted to exhibit significant activity in oncology and inflammation.
Anticancer Activity
The indazole core is a well-established pharmacophore in oncology, primarily functioning through the inhibition of protein kinases that are critical for tumor growth, proliferation, and angiogenesis.[2][6]
Predicted Mechanism of Action: Kinase Inhibition Many indazole-containing anticancer agents target the ATP-binding site of various kinases.[6][9] The 1H-indazole-3-amine structure, for instance, is an effective hinge-binding fragment.[10] It is plausible that the indazole-3-sulfone scaffold can be similarly optimized to target key oncogenic kinases.
Key Potential Kinase Targets:
-
VEGFR/PDGFR: Vascular Endothelial Growth Factor Receptor and Platelet-Derived Growth Factor Receptor are key targets in angiogenesis. Axitinib and Pazopanib are potent inhibitors.[6]
-
MAPK Pathway (ERK1/2): The discovery of indazole amide-based ERK1/2 inhibitors highlights this pathway as a viable target.[11] Novel indazole-sulfonamide derivatives have also shown strong affinity for MAPK1.[12]
-
PI3K/AKT/mTOR Pathway: This is one of the most frequently dysregulated pathways in human cancer. 3-amino-1H-indazole derivatives have been successfully developed as potent inhibitors of this pathway.[13]
Caption: Predicted inhibition of the PI3K/AKT/mTOR pathway by Indazole-3-Sulfones.
Anti-inflammatory Activity
The indazole scaffold is present in clinically used NSAIDs.[7] Studies on N-substituted indazolones have demonstrated potent anti-inflammatory effects mediated by multiple mechanisms.[14][15][16]
Predicted Mechanism of Action:
-
COX/LOX Inhibition: The anti-inflammatory action of NSAIDs is primarily due to the inhibition of cyclooxygenase (COX) enzymes. N-substituted indazolones have been shown to inhibit both cyclooxygenase and 5'-lipoxygenase activities.[16]
-
Cytokine Modulation: A key mechanism for indazolone anti-inflammatory activity is the blockage of pro-inflammatory cytokine release, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[14][16]
It is highly probable that appropriately substituted indazole-3-sulfones could engage these same targets to exert potent anti-inflammatory effects.
Structure-Activity Relationship (SAR) Insights
Extrapolating from extensive SAR studies on indazole arylsulfonamides and carboxamides allows for the formulation of a predictive framework for designing potent indazole-3-sulfones.[11][17][18][19]
| Position | Modification | Predicted Impact on Activity | Rationale / Reference |
| N1 | Small to medium-sized groups, particularly meta-substituted benzyl groups. | Critical for potency and pharmacokinetic properties. Can be tailored to improve oral absorption. | N1-substituents were key for potency in CCR4 antagonists. Less basic groups improved oral absorption.[17][18] |
| N2 | Substitution is generally less explored but can influence activity. | May alter the vector of other substituents and impact kinase hinge-binding. | N2 substituted indazolones showed significant anti-inflammatory activity.[15] |
| C3 | Sulfone Moiety (-SO₂R) | Core determinant of activity. The nature of the 'R' group will be critical for target engagement and selectivity. | The unique regiochemistry of the 3-carboxamide is critical for CRAC channel blockers.[19] The sulfone offers a different profile (H-bond acceptor only). |
| C4 | Methoxy or hydroxyl groups. | Potentiation of activity. | These groups were the most potent C4 substituents for CCR4 antagonists.[17][18] |
| C5, C7 | Small, non-bulky groups (e.g., H, F). | Generally, only small groups are tolerated at these positions. | Bulky groups at C5 or C7 led to a decrease in activity for CCR4 antagonists.[17][18] |
| C6 | Small groups (e.g., H, F). | Preferred position for small substituents over C5 and C7. | C6 analogues were preferred in the indazole arylsulfonamide series for CCR4.[17][18] |
A Framework for Biological Evaluation: Key Experimental Protocols
To validate the predicted biological activities of novel indazole-3-sulfones, a systematic, multi-tiered evaluation process is required. The following protocols are standard, robust, and designed to provide a comprehensive profile of a compound's activity.
Caption: A systematic workflow for the biological evaluation of Indazole-3-Sulfones.
In Vitro Antiproliferative Assay (MTT Assay)
-
Objective: To determine the concentration at which a compound inhibits cancer cell growth by 50% (IC₅₀).
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HT-29, K562, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[20]
-
Compound Treatment: Prepare serial dilutions of the indazole-3-sulfone compounds in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 5-Fluorouracil).[20]
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
-
-
Self-Validation: The inclusion of positive and negative controls ensures the assay is performing correctly. A dose-response curve confirms the specific effect of the compound.
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).
-
Protocol:
-
Treatment: Treat cells with the indazole-3-sulfone compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold 70% ethanol and incubate at -20 °C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PBS containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).
-
Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content by flow cytometry.
-
Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.[13][20]
-
Western Blotting for Signaling Pathway Analysis
-
Objective: To confirm the inhibition of specific protein targets and signaling pathways (e.g., PI3K/AKT).
-
Protocol:
-
Cell Lysis: Treat cells with the compound for a specified time (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4 °C (e.g., antibodies against total-AKT, phospho-AKT, total-ERK, phospho-ERK, and a loading control like GAPDH).
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[13][20]
-
Analysis: Quantify band intensity to determine the change in protein phosphorylation or expression levels relative to the control.
-
Conclusion and Future Directions
The indazole-3-sulfone scaffold represents a significant, yet underexploited, opportunity in modern drug discovery. By leveraging the vast body of knowledge from related indazole derivatives, this guide establishes a strong hypothesis that these novel compounds possess potent anticancer and anti-inflammatory activities. The proposed mechanisms, centered on kinase inhibition and cytokine modulation, are well-precedented for the indazole core. The predictive SAR framework and detailed experimental protocols provided herein offer a clear roadmap for the synthesis, evaluation, and optimization of first-in-class indazole-3-sulfone drug candidates. The next critical step is the empirical validation of these hypotheses through targeted synthesis and rigorous biological screening. The exploration of this chemical space could unlock new therapeutic agents with novel pharmacological profiles and improved clinical outcomes.
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The Methylsulfonyl Group in Indazole Derivatives: A Technical Guide to Strategic Drug Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful therapeutics, particularly in oncology.[1][2][3] A recurring and critical substituent on this scaffold is the methylsulfonyl (–SO₂CH₃) group. This technical guide provides an in-depth analysis of the multifaceted roles of the methylsulfonyl moiety in the design and optimization of indazole-based drug candidates. We will explore its profound impact on physicochemical properties, its strategic function in establishing high-affinity target engagement, and the synthetic methodologies for its incorporation. Through case studies of prominent kinase inhibitors, this guide will illustrate how the methylsulfonyl group serves as a powerful tool for medicinal chemists to overcome challenges in solubility, metabolic stability, and target selectivity, ultimately enabling the development of superior therapeutics.
Introduction: The Strategic Value of a "Simple" Functional Group
The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of modern drug discovery, prized for its ability to serve as a versatile template for kinase inhibitors.[1][3] However, the journey from a preliminary hit compound to a clinical candidate is fraught with challenges, including poor solubility, metabolic liabilities, and off-target effects. The strategic incorporation of specific functional groups is paramount to overcoming these hurdles. Among the chemist's toolkit, the methylsulfonyl group has emerged as a particularly effective modulator of drug-like properties.[4]
Often perceived as a simple polar group, the methylsulfonyl moiety exerts a complex and powerful influence on a molecule's profile. Its strong electron-withdrawing nature, capacity for hydrogen bonding, and exceptional stability make it far more than a mere solubilizing agent.[4][5][6] This guide will dissect these characteristics, providing a framework for its rational application in the optimization of indazole derivatives.
Modulating Physicochemical Properties: The Foundation of a Druggable Molecule
The success of an orally administered drug is fundamentally linked to its physicochemical properties. The methylsulfonyl group is a key player in fine-tuning this profile.[5]
Enhancing Aqueous Solubility
A primary challenge in the development of aromatic, heterocyclic compounds like indazoles is their inherent low aqueous solubility, which can severely limit oral bioavailability. The methylsulfonyl group acts as a potent "polar handle." Its sulfonyl component is highly polar and the two oxygen atoms are strong hydrogen bond acceptors, significantly improving interactions with water.[6][7] This enhancement in solubility is a critical step in transforming a poorly absorbed compound into a viable oral therapeutic.[4][5]
Optimizing Lipophilicity
While increasing polarity, the methylsulfonyl group also helps to balance a molecule's lipophilicity (logP). An optimal logP is crucial for cell membrane permeability. By introducing a methylsulfonyl group, chemists can reduce the overall lipophilicity of a greasy parent molecule, preventing issues like poor absorption, high plasma protein binding, and non-specific toxicity.[4]
Conferring Metabolic Stability
The methylsulfonyl group is chemically robust and generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes.[5] This is a significant advantage, as it can be strategically placed at a metabolically vulnerable position on the indazole scaffold to block enzymatic attack. This "metabolic blocking" strategy can increase the drug's half-life, improve its pharmacokinetic profile, and lead to a more predictable and sustained therapeutic effect.[4][5]
| Property | Influence of Methylsulfonyl Group | Rationale |
| Aqueous Solubility | Significantly Increased | Acts as a polar handle; sulfonyl oxygens are strong H-bond acceptors.[6][7] |
| Lipophilicity (logP) | Decreased | Introduces polarity, balancing the lipophilic nature of the core scaffold.[4] |
| Metabolic Stability | Increased | Resistant to CYP450 oxidation; can be used as a metabolic blocker.[5] |
| Chemical Stability | High | The sulfonyl group is chemically inert and resists decomposition under physiological conditions.[8][9] |
The Role in Target Engagement: A Case Study in Kinase Inhibition
Indazole derivatives have found remarkable success as inhibitors of protein kinases, a class of enzymes crucial in cell signaling pathways that are often dysregulated in cancer.[1][3][10] The methylsulfonyl group frequently plays a direct and critical role in the binding of these drugs to their target kinases.
A prime example is its function in drugs modeled after VEGFR inhibitors like Pazopanib.[11][12] In many kinase inhibitors, the indazole core acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the ATP-binding site. The substituents on the indazole ring then extend into other pockets to provide potency and selectivity.
The sulfonyl group, with its two hydrogen bond-accepting oxygen atoms, can form crucial interactions with amino acid residues in the binding pocket, such as lysine or arginine.[1] This not only anchors the inhibitor securely but can also be a deciding factor in achieving selectivity for the target kinase over other closely related kinases, thereby reducing off-target effects and improving the safety profile of the drug.
For instance, molecular docking analyses of indazole-based Aurora kinase inhibitors have shown the sulfonyl group forming a hydrogen bond with a key lysine residue (Lys141), contributing significantly to the compound's potency.[1]
Caption: Interaction of a methylsulfonyl indazole inhibitor within a kinase active site.
Synthetic Methodologies: Incorporating the Methylsulfonyl Group
The introduction of a methylsulfonyl group onto an indazole scaffold is typically a two-step process. This involves the initial introduction of a methylthio (–SCH₃) group, followed by its oxidation to the desired sulfone.
Step 1: Introduction of the Methylthioether
The most common method for introducing the methylthio group is through a nucleophilic aromatic substitution (SₙAr) reaction. This is particularly effective if the indazole ring is substituted with a good leaving group, such as a halogen (e.g., fluorine or chlorine), and is activated by an electron-withdrawing group (like a nitro group). Sodium thiomethoxide (NaSMe) is the standard nucleophile for this transformation.
Step 2: Oxidation to the Methylsulfone
Once the methylthioether is in place, it is oxidized to the corresponding methylsulfone. This oxidation must be carefully controlled to prevent over-oxidation or side reactions. Common and effective oxidizing agents for this purpose include:
-
Meta-chloroperoxybenzoic acid (m-CPBA): A widely used and reliable reagent. Typically, two equivalents are required to proceed from the sulfide to the sulfone.
-
Oxone® (Potassium peroxymonosulfate): A versatile and environmentally friendly oxidant that works well in polar solvents.
Caption: General synthetic workflow for methylsulfonyl indazole derivatives.
Experimental Protocol: Synthesis of a Representative Methylsulfonyl Indazole
This protocol is a representative example and may require optimization for specific substrates.
Part A: Synthesis of 5-methylthio-nitroindazole
-
Setup: To a solution of 5-fluoro-nitroindazole (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium thiomethoxide (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding ice-cold water. The product may precipitate. Filter the solid, wash with water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure methylthioether intermediate.
Part B: Oxidation to 5-methylsulfonyl-nitroindazole
-
Setup: Dissolve the 5-methylthio-nitroindazole (1.0 eq) from Part A in a suitable solvent such as dichloromethane (DCM) or methanol.
-
Reaction: Cool the solution to 0 °C. Add m-CPBA (2.2 eq) or a solution of Oxone® (2.5 eq) in water portion-wise, maintaining the temperature. Allow the reaction to stir at room temperature for 8-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy excess oxidant. If using DCM, wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the final methylsulfonyl indazole.
Conclusion and Future Perspectives
The methylsulfonyl group is a powerful and versatile functional group in the medicinal chemist's arsenal for the design of indazole-based therapeutics. Its ability to profoundly and favorably modulate key ADME (Absorption, Distribution, Metabolism, and Excretion) properties—enhancing solubility, conferring metabolic stability, and optimizing lipophilicity—is well-established.[4][5] Furthermore, its role as a potent hydrogen bond acceptor allows it to be a key player in achieving high-affinity and selective target engagement, particularly in the competitive field of kinase inhibitors.[1][6]
As drug discovery continues to tackle increasingly complex biological targets, the rational application of well-understood functional groups like the methylsulfonyl moiety will remain critical. Future research will likely focus on its use in novel indazole scaffolds targeting new enzyme classes and protein-protein interactions. The continued exploration of its properties, both alone and in combination with other functional groups, will undoubtedly lead to the development of the next generation of safer and more effective indazole-based medicines.
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Methodological & Application
Synthesis of 6-Bromo-3-(methylsulfonyl)-1H-indazole: An Application Note and Protocol Guide
Abstract
This comprehensive guide details a robust and reproducible multi-step synthesis of 6-Bromo-3-(methylsulfonyl)-1H-indazole from the readily available starting material, 6-bromo-1H-indazole. This protocol is designed for researchers, medicinal chemists, and drug development professionals, providing not only a step-by-step methodology but also the scientific rationale behind key procedural choices. The synthesis involves a four-step sequence: 1) N-protection of the indazole nitrogen with a tert-butyloxycarbonyl (Boc) group, 2) regioselective iodination at the C3 position, 3) copper-catalyzed thiomethylation to introduce the methylthio- group, and 4) oxidation of the resulting thioether to the desired methylsulfonyl moiety.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors used in oncology. The targeted functionalization of the indazole ring is crucial for modulating the pharmacological properties of these molecules. Specifically, the introduction of a methylsulfonyl group at the C3 position can significantly impact a compound's solubility, metabolic stability, and target engagement. This application note provides a detailed and reliable protocol for the synthesis of this compound, a valuable building block for the synthesis of advanced pharmaceutical intermediates.
The presented synthetic strategy was developed to ensure high yields, regiochemical control, and scalability. Each step has been optimized to utilize commercially available reagents and standard laboratory techniques, making this protocol accessible to a broad range of chemistry laboratories.
Overall Synthetic Scheme
Caption: Overall synthetic workflow.
Part 1: N-Protection of 6-bromo-1H-indazole
Scientific Rationale: The indazole ring contains two nitrogen atoms, and the N-H proton is acidic and nucleophilic. To prevent unwanted side reactions at the nitrogen atom during subsequent functionalization of the C3 position, a protecting group is installed. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its ease of installation, stability to a wide range of reaction conditions, and facile removal under acidic conditions.[1][2] The use of 4-(dimethylamino)pyridine (DMAP) as a catalyst accelerates the reaction.
Protocol 1: Synthesis of 1-(tert-butoxycarbonyl)-6-bromo-1H-indazole
| Reagent/Parameter | Quantity | Molar Equivalents |
| 6-bromo-1H-indazole | 10.0 g | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 13.3 g | 1.2 |
| 4-(Dimethylamino)pyridine (DMAP) | 0.62 g | 0.1 |
| Dichloromethane (CH₂Cl₂) | 200 mL | - |
| Reaction Time | 4-6 hours | - |
| Temperature | Room Temperature | - |
| Typical Yield | 95-99% | - |
Step-by-Step Procedure:
-
To a 500 mL round-bottom flask, add 6-bromo-1H-indazole (10.0 g, 50.8 mmol).
-
Dissolve the starting material in dichloromethane (200 mL).
-
To the solution, add di-tert-butyl dicarbonate (13.3 g, 60.9 mmol) and 4-(dimethylamino)pyridine (0.62 g, 5.08 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 1-(tert-butoxycarbonyl)-6-bromo-1H-indazole as a white solid.
Part 2: Regioselective C3-Iodination
Scientific Rationale: With the N1-position protected, the C3 position of the indazole ring is now activated for electrophilic substitution. The iodination at C3 is achieved using molecular iodine in the presence of a base. Potassium hydroxide deprotonates the C3-H, generating an anion that then attacks iodine.[3] This step introduces a versatile handle for subsequent cross-coupling reactions.
Protocol 2: Synthesis of 1-(tert-butoxycarbonyl)-6-bromo-3-iodo-1H-indazole
| Reagent/Parameter | Quantity | Molar Equivalents |
| 1-(tert-butoxycarbonyl)-6-bromo-1H-indazole | 10.0 g | 1.0 |
| Potassium Hydroxide (KOH) | 3.78 g | 2.0 |
| Iodine (I₂) | 12.8 g | 1.5 |
| N,N-Dimethylformamide (DMF) | 150 mL | - |
| Reaction Time | 3 hours | - |
| Temperature | Room Temperature | - |
| Typical Yield | 70-75% | - |
Step-by-Step Procedure:
-
In a 250 mL round-bottom flask, dissolve 1-(tert-butoxycarbonyl)-6-bromo-1H-indazole (10.0 g, 33.6 mmol) in N,N-dimethylformamide (100 mL).
-
Add potassium hydroxide (3.78 g, 67.3 mmol) to the solution and stir for 10 minutes.
-
In a separate beaker, dissolve iodine (12.8 g, 50.5 mmol) in DMF (50 mL).
-
Add the iodine solution dropwise to the reaction mixture over 20 minutes.
-
Stir the reaction at room temperature for 3 hours.
-
Pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate to quench the excess iodine, which will result in the precipitation of a white solid.
-
Filter the solid, wash with water, and dry under vacuum to obtain 1-(tert-butoxycarbonyl)-6-bromo-3-iodo-1H-indazole.
Part 3: Copper-Catalyzed Thiomethylation
Scientific Rationale: The C3-iodo group is an excellent leaving group for transition metal-catalyzed cross-coupling reactions. A copper(I)-catalyzed reaction with sodium thiomethoxide is an effective method to form the C-S bond. The use of a ligand, such as N,N'-dimethylethylenediamine, can accelerate the reaction and improve the yield by stabilizing the copper catalyst.
Protocol 3: Synthesis of 1-(tert-butoxycarbonyl)-6-bromo-3-(methylthio)-1H-indazole
| Reagent/Parameter | Quantity | Molar Equivalents |
| 1-(tert-butoxycarbonyl)-6-bromo-3-iodo-1H-indazole | 10.0 g | 1.0 |
| Sodium thiomethoxide (NaSMe) | 2.48 g | 1.5 |
| Copper(I) Iodide (CuI) | 0.45 g | 0.1 |
| N,N'-Dimethylethylenediamine | 0.42 mL | 0.2 |
| 1,4-Dioxane | 100 mL | - |
| Reaction Time | 12-18 hours | - |
| Temperature | 100 °C | - |
| Typical Yield | 60-70% | - |
Step-by-Step Procedure:
-
To a sealed tube, add 1-(tert-butoxycarbonyl)-6-bromo-3-iodo-1H-indazole (10.0 g, 23.6 mmol), sodium thiomethoxide (2.48 g, 35.4 mmol), and copper(I) iodide (0.45 g, 2.36 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous 1,4-dioxane (100 mL) and N,N'-dimethylethylenediamine (0.42 mL, 4.72 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash chromatography (ethyl acetate/hexanes) to yield 1-(tert-butoxycarbonyl)-6-bromo-3-(methylthio)-1H-indazole.
Part 4: Oxidation and Deprotection
Scientific Rationale: The final step involves the oxidation of the methylthioether to the corresponding methylsulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidizing agent for this transformation.[4][5] Using a slight excess of m-CPBA ensures the complete conversion to the sulfone. Subsequently, the Boc protecting group is removed under acidic conditions using trifluoroacetic acid (TFA) to yield the final product.
Protocol 4: Synthesis of this compound
| Reagent/Parameter | Quantity | Molar Equivalents |
| 1-(tert-butoxycarbonyl)-6-bromo-3-(methylthio)-1H-indazole | 5.0 g | 1.0 |
| m-CPBA (77%) | 7.6 g | 2.5 |
| Dichloromethane (CH₂Cl₂) | 100 mL | - |
| Trifluoroacetic acid (TFA) | 20 mL | - |
| Reaction Time | Oxidation: 2-4h; Deprotection: 1h | - |
| Temperature | 0 °C to Room Temperature | - |
| Typical Yield | 80-90% (over two steps) | - |
Step-by-Step Procedure:
-
Dissolve 1-(tert-butoxycarbonyl)-6-bromo-3-(methylthio)-1H-indazole (5.0 g, 14.6 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (77%, 7.6 g, 36.5 mmol) in portions, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Dissolve the crude intermediate in dichloromethane (50 mL) and add trifluoroacetic acid (20 mL).
-
Stir the solution at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by recrystallization or flash chromatography to afford this compound.
Experimental Workflow Diagram
Caption: Detailed experimental workflow.
Conclusion
This application note provides a well-defined and reliable synthetic route for the preparation of this compound. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The described methods are robust and can likely be adapted for the synthesis of analogous substituted indazoles.
References
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National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]
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PubChem. (n.d.). 6-Bromo-1H-indazole, N1-BOC protected. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
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ResearchGate. (2018). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Available at: [Link]
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MDPI. (2021). Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds. Available at: [Link]
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Institute of Chemistry of Clermont-Ferrand. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Available at: [Link]
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Protocol: Regioselective C-H Sulfonylation of 2H-Indazoles via Electrosynthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the direct C3-H sulfonylation of 2H-indazoles using electrochemical synthesis.[1][2] The described method operates at room temperature, under ambient air, and obviates the need for transition metals or external chemical oxidants, aligning with the principles of green chemistry.[1][3][4] By employing readily available sulfonyl hydrazides or sodium sulfinates as sulfonyl precursors, this protocol offers a robust and high-yielding pathway to a diverse range of 3-sulfonylated 2H-indazoles.[1][5] These compounds are of significant interest in medicinal chemistry and drug development due to the prevalence of the 2H-indazole scaffold in bioactive molecules.[6][7] This document offers a comprehensive guide, including mechanistic insights, a step-by-step experimental workflow, and representative data for researchers in organic synthesis and pharmaceutical development.
Introduction: The Strategic Advantage of Electrosynthesis
The 2H-indazole core is a privileged scaffold in medicinal chemistry, found in numerous therapeutic agents.[7] Consequently, methods for its late-stage functionalization are highly sought after to accelerate drug discovery programs.[7] Traditional sulfonylation methods often require harsh conditions or the use of stoichiometric, and often hazardous, chemical oxidants.
Electrochemical synthesis emerges as a powerful alternative, leveraging electricity as a traceless and sustainable reagent to drive chemical transformations.[4][8] This approach offers several distinct advantages:
-
Sustainability: It eliminates the need for chemical oxidants, reducing waste and improving the process's environmental footprint.[1][2]
-
Mild Conditions: Reactions are typically conducted at ambient temperature and pressure, preserving sensitive functional groups within complex molecules.[1][2]
-
High Selectivity: Electrochemical methods can provide exquisite control over reactivity, often leading to high regioselectivity without the need for protecting groups.
-
Safety and Scalability: The avoidance of hazardous reagents and the potential for implementation in continuous flow reactors enhance both safety and scalability from the lab bench to pilot plant.[9][10]
This protocol details an electrochemical C-H sulfonylation that proceeds via a radical-radical cross-coupling mechanism, providing efficient and direct access to valuable 3-sulfonylated 2H-indazoles.[1][5]
Mechanistic Rationale: A Radical Pathway
The electrochemical sulfonylation of 2H-indazoles proceeds through a radical-mediated pathway.[1][2][5] The reaction is initiated by the anodic oxidation of two species concurrently in an undivided electrochemical cell.
-
Generation of Sulfonyl Radical: The sulfonyl precursor, either a sulfonyl hydrazide or a sodium sulfinate, is oxidized at the anode to generate the key sulfonyl radical intermediate.[1][5][11]
-
Formation of Indazole Radical Cation: Simultaneously, the 2H-indazole substrate undergoes oxidation at the anode to form a radical cation.[5]
-
Radical-Radical Cross-Coupling: The electrophilic sulfonyl radical rapidly couples with the electron-rich 2H-indazole radical cation at the C3 position.[1][5]
-
Deprotonation: The resulting intermediate is deprotonated, likely assisted by a base present in the reaction medium, to yield the final 3-sulfonylated 2H-indazole product and regenerate the catalyst for the electrochemical cycle.
This proposed mechanism is illustrated in the diagram below.
Caption: Proposed mechanism for the electrochemical C3-sulfonylation of 2H-indazoles.
Detailed Experimental Protocol
This protocol is adapted from the procedure reported by De Sarkar, S. et al. in The Journal of Organic Chemistry (2020).[1][2]
Equipment and Materials
-
Electrochemical Cell: An undivided glass cell (e.g., a 10-25 mL beaker or vial).[12][13]
-
Electrodes:
-
Power Supply: A DC power supply capable of delivering constant current (galvanostat).
-
Stirring: Magnetic stirrer and stir bar.
-
Reagents:
-
2H-Indazole substrate (e.g., 2-phenyl-2H-indazole)
-
Sulfonyl hydrazide (e.g., p-toluenesulfonyl hydrazide)
-
Base: Potassium carbonate (K₂CO₃)
-
Electrolyte: Lithium perchlorate (LiClO₄).[12]
-
-
Solvent: Acetonitrile (MeCN) and deionized water (H₂O).[12]
-
Standard laboratory glassware for work-up and purification.
-
Purification: Silica gel for column chromatography.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the electrochemical sulfonylation of 2H-indazoles.
Step-by-Step Procedure
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Conduct the experiment in a well-ventilated fume hood.
-
Reaction Setup:
-
To an undivided electrochemical cell containing a magnetic stir bar, add the 2H-indazole substrate (0.2 mmol, 1.0 equiv.), the sulfonyl hydrazide (0.3 mmol, 1.5 equiv.), and potassium carbonate (K₂CO₃, 0.3 mmol, 1.5 equiv.).[12]
-
Add the supporting electrolyte, lithium perchlorate (LiClO₄), to achieve a concentration of 0.1 M (e.g., 64 mg for 6 mL of solvent).[12]
-
Add the solvent system, MeCN/H₂O (9:1, 6 mL).[12] Stir the mixture until all solids are dissolved.
-
-
Cell Assembly:
-
Insert the graphite plate anode and the nickel foam cathode into the solution, ensuring they do not touch. The distance between them should be consistent, approximately 0.5-1 cm.
-
Connect the electrodes to the corresponding terminals of the constant current power supply.
-
-
Electrolysis:
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC).
-
The reaction is typically complete within 3-6 hours, indicated by the consumption of the 2H-indazole starting material.
-
-
Work-up and Isolation:
-
Once the reaction is complete, turn off the power supply.
-
Remove the electrodes from the cell.
-
Transfer the reaction mixture to a round-bottom flask and concentrate it under reduced pressure to remove the acetonitrile.
-
Add deionized water (20 mL) to the residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-sulfonylated 2H-indazole.
-
Representative Results
The electrochemical protocol demonstrates broad applicability across various substituted 2H-indazoles and sulfonyl hydrazides, affording good to excellent yields.[1]
| Entry | 2H-Indazole Substrate | Sulfonyl Hydrazide | Product | Yield (%)[1] |
| 1 | 2-Phenyl-2H-indazole | 4-Methylbenzenesulfonohydrazide | 2-Phenyl-3-tosyl-2H-indazole | 92 |
| 2 | 2-(4-Methoxyphenyl)-2H-indazole | 4-Methylbenzenesulfonohydrazide | 2-(4-Methoxyphenyl)-3-tosyl-2H-indazole | 85 |
| 3 | 2-(4-Chlorophenyl)-2H-indazole | 4-Methylbenzenesulfonohydrazide | 2-(4-Chlorophenyl)-3-tosyl-2H-indazole | 88 |
| 4 | 2-Phenyl-2H-indazole | Benzenesulfonohydrazide | 2-Phenyl-3-(phenylsulfonyl)-2H-indazole | 84 |
| 5 | 2-Phenyl-2H-indazole | 4-Bromobenzenesulfonohydrazide | 3-((4-Bromophenyl)sulfonyl)-2-phenyl-2H-indazole | 81 |
| 6 | 2-Phenyl-2H-indazole | Thiophene-2-sulfonohydrazide | 2-Phenyl-3-(thiophen-2-ylsulfonyl)-2H-indazole | 74 |
Conclusion
This application note details a highly efficient, sustainable, and operationally simple protocol for the electrochemical C3-sulfonylation of 2H-indazoles. The method avoids the use of transition metals and harsh chemical oxidants, proceeding under mild, ambient conditions. Its broad substrate scope and high yields make it a valuable tool for medicinal chemists and drug development professionals, enabling the rapid synthesis and diversification of biologically relevant indazole derivatives.[1][6]
References
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Hajra, A., et al. (2020). tert-Butyl Hydroperoxide-Mediated Oxo-Sulfonylation of 2H-Indazoles with Sulfinic Acid toward Indazol-3(2H)-ones. Organic Letters. Available at: [Link]
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Organic Chemistry Portal. 2H-Indazole synthesis. Available at: [Link]
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De Sarkar, S., et al. (2020). Supporting Information for Regioselective C–H Sulfonylation of 2H-Indazoles by Electrosynthesis. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. Regioselective C−H sulfonylation of 2H‐indazoles by electrosynthesis. Available at: [Link]
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Wang, C., et al. (2020). Electrochemical Radical–Radical Cross-Coupling Approach between Sodium Sulfinates and 2H-Indazoles to 3-Sulfonylated 2H-Indazoles. Organic Letters. Available at: [Link]
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Feng, Z. W. (2022). Synthesis Of 2H-indazole Direct Alkylation And 3-sulfonylthioflavone. Globe Thesis. Available at: [Link]
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De Sarkar, S., et al. (2020). Regioselective C–H Sulfonylation of 2H-Indazoles by Electrosynthesis. The Journal of Organic Chemistry. Available at: [Link]
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Organic & Biomolecular Chemistry. Recent advances in C–H functionalization of 2H-indazoles. Available at: [Link]
-
De Sarkar, S., et al. (2020). Regioselective C-H Sulfonylation of 2H-Indazoles by Electrosynthesis. PubMed. Available at: [Link]
-
ResearchGate. Electrochemical Regioselective Sulfenylation of 2H-Indazoles with Thiols in Batch and Continuous Flow. Available at: [Link]
-
Wang, C., et al. (2020). Electrochemical Radical-Radical Cross-Coupling Approach between Sodium Sulfinates and 2 H-Indazoles to 3-Sulfonylated 2 H-Indazoles. PubMed. Available at: [Link]
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Leech, A. G., et al. (2022). The Future of Electro-organic Synthesis in Drug Discovery and Early Development. ACS Medicinal Chemistry Letters. Available at: [Link]
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Journal of the American Chemical Society. Radical/Ion Pair Formation in the Electrochemical Reduction of Arene Sulfenyl Chlorides. Available at: [Link]
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ResearchGate. Experimental setup used for a) i-E curves b) undivided cell for preparative electrolysis c) un/divided cell for preparative electrolysis. Available at: [Link]
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ORCA - Cardiff University. C H Bond Functionalization under Electrochemical Flow Conditions. Available at: [Link]
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Chemical Society Reviews. Electrochemical strategies for C–H functionalization and C–N bond formation. Available at: [Link]
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Leech, A. G., et al. (2022). The Future of Electro-organic Synthesis in Drug Discovery and Early Development. PMC. Available at: [Link]
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6-Bromo-3-(methylsulfonyl)-1H-indazole: A Versatile Precursor for the Development of Novel Kinase Inhibitors
Introduction: The Strategic Importance of the Indazole Scaffold in Kinase Inhibition
The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved and investigational kinase inhibitors.[1][2] Its unique bicyclic aromatic structure allows for tailored interactions within the ATP-binding pocket of various kinases, enabling the development of potent and selective therapeutic agents.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, the development of small molecule kinase inhibitors remains a primary focus of modern drug discovery.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 6-Bromo-3-(methylsulfonyl)-1H-indazole , a key precursor for the generation of a diverse range of kinase inhibitors. The strategic placement of the bromine atom at the 6-position offers a versatile handle for late-stage functionalization via cross-coupling reactions, while the methylsulfonyl group at the 3-position can influence solubility and interactions with the target kinase. We will delve into the synthetic protocols, derivatization strategies, and methodologies for the biological evaluation of compounds derived from this valuable intermediate, with a particular focus on the inhibition of the AXL receptor tyrosine kinase.
Synthetic Protocols: From Starting Materials to the Kinase Inhibitor Precursor
The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 6-bromo-1H-indazole. This involves an initial iodination at the 3-position, followed by nucleophilic substitution with a sulfur source and subsequent oxidation.
Part 1: Synthesis of 6-Bromo-3-iodo-1H-indazole
The introduction of an iodine atom at the 3-position of the indazole ring is a crucial step, rendering this position susceptible to subsequent coupling reactions.
Protocol:
-
Reaction Setup: To a solution of 6-bromo-1H-indazole (1 equivalent) in N,N-dimethylformamide (DMF), add potassium hydroxide (KOH) (2 equivalents).
-
Iodination: Cool the mixture to 0 °C and add iodine (I₂) (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into a solution of sodium thiosulfate to quench excess iodine.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 6-bromo-3-iodo-1H-indazole.
Causality Behind Experimental Choices:
-
KOH as Base: The use of a strong base like KOH is essential to deprotonate the indazole nitrogen, activating the ring system for electrophilic substitution at the C3 position.
-
Iodine as Electrophile: Iodine is an effective electrophile for this transformation, leading to the desired 3-iodoindazole derivative.
-
DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
-
Sodium Thiosulfate Quench: This step is crucial for removing any unreacted iodine from the reaction mixture, simplifying the purification process.
Part 2: Synthesis of 6-Bromo-3-(methylthio)-1H-indazole
This step involves a nucleophilic substitution of the iodine atom with a methylthio group.
Protocol:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 6-bromo-3-iodo-1H-indazole (1 equivalent) in a suitable solvent such as DMF or dimethyl sulfoxide (DMSO).
-
Addition of Nucleophile: Add sodium thiomethoxide (NaSMe) (1.5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain 6-bromo-3-(methylthio)-1H-indazole.
Causality Behind Experimental Choices:
-
Inert Atmosphere: This is critical to prevent the oxidation of the thiomethoxide nucleophile.
-
Sodium Thiomethoxide: This is a potent nucleophile that readily displaces the iodide at the C3 position.
-
Elevated Temperature: Heating is necessary to drive the nucleophilic aromatic substitution reaction to completion.
Part 3: Synthesis of this compound
The final step is the oxidation of the sulfide to the corresponding sulfone.
Protocol:
-
Dissolution: Dissolve 6-bromo-3-(methylthio)-1H-indazole (1 equivalent) in a suitable solvent like dichloromethane (DCM) or acetic acid.
-
Oxidation: Cool the solution to 0 °C and add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) or hydrogen peroxide (H₂O₂) in the presence of a catalyst.[3][4]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench any excess oxidizing agent with a reducing agent (e.g., sodium sulfite solution).
-
Extraction and Purification: Extract the product into an organic solvent, wash with sodium bicarbonate solution and brine, dry, and concentrate. Purify the crude product by recrystallization or column chromatography to yield this compound.
Causality Behind Experimental Choices:
-
Oxidizing Agent: m-CPBA and hydrogen peroxide are common and effective reagents for the oxidation of sulfides to sulfones.[3][4] Using a stoichiometric amount of the oxidant is crucial to avoid over-oxidation.
-
Controlled Temperature: The initial cooling to 0 °C helps to control the exothermicity of the oxidation reaction.
Derivatization of the Precursor: Accessing a Library of Kinase Inhibitors
The this compound is a versatile precursor for generating a library of potential kinase inhibitors. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for coupling an aryl or heteroaryl boronic acid to the 6-position of the indazole core.
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound (1 equivalent), the boronic acid/ester (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).
-
Solvent Addition: Add the degassed solvent system.
-
Reaction Conditions: Heat the mixture under an inert atmosphere to 80-100 °C for 2-12 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography to obtain the desired coupled product.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium catalysts are essential for facilitating the catalytic cycle of the Suzuki-Miyaura reaction.
-
Base: The base is required for the transmetalation step of the catalytic cycle.
-
Inert Atmosphere: This prevents the degradation of the palladium catalyst.
Biological Evaluation: Assessing Kinase Inhibitory Activity
Once a library of compounds has been synthesized, their biological activity must be assessed. This typically involves in vitro kinase assays to determine the direct inhibitory effect on the target kinase and cell-based assays to evaluate efficacy in a more physiologically relevant context. AXL receptor tyrosine kinase is a prominent target for indazole-based inhibitors and is implicated in cancer progression and drug resistance.[5]
AXL Signaling Pathway
Activation of AXL by its ligand, Gas6, leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways, which promote cell survival, proliferation, and migration.[6][7]
Caption: AXL Signaling Pathway and Inhibition Point.
In Vitro AXL Kinase Assay Protocol (ADP-Glo™ Format)
This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[8][9]
Materials:
-
Recombinant AXL kinase
-
AXL substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (derived from this compound)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase assay buffer, the AXL enzyme, and the test compound.
-
Initiate Reaction: Add a mixture of the AXL substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based AXL Phosphorylation Assay Protocol (Western Blot)
This assay determines the ability of a compound to inhibit AXL autophosphorylation in a cellular context.[10]
Materials:
-
Cancer cell line with high AXL expression (e.g., A549, MDA-MB-231)
-
Cell culture medium and supplements
-
Test compounds
-
Gas6 (ligand for AXL stimulation, optional)
-
Lysis buffer
-
Primary antibodies (anti-phospho-AXL, anti-total-AXL, anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2-24 hours). For ligand-induced phosphorylation, serum-starve the cells before treatment and then stimulate with Gas6 for a short period (e.g., 15 minutes) before lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibodies overnight at 4 °C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-AXL signal to the total AXL and loading control (GAPDH) signals.
Experimental Workflow and Data Presentation
The overall workflow from the precursor to a biologically characterized kinase inhibitor is a systematic process.
Caption: Experimental Workflow for Kinase Inhibitor Development.
Representative Biological Data
The following table presents hypothetical IC₅₀ values for a series of AXL inhibitors derived from a 6-bromo-indazole scaffold, illustrating the structure-activity relationship (SAR) that can be established.
| Compound ID | R Group (at 6-position) | AXL IC₅₀ (nM) |
| 1a | Phenyl | 150 |
| 1b | 4-Fluorophenyl | 75 |
| 1c | 3-Pyridyl | 50 |
| 1d | 4-Morpholinophenyl | 25 |
| 1e | 1-Methyl-1H-pyrazol-4-yl | 10 |
Note: These are representative values to illustrate the potential for optimization. Actual values will vary depending on the specific chemical modifications.
Conclusion and Future Directions
This compound is a highly valuable and versatile precursor for the synthesis of novel kinase inhibitors. The synthetic routes are robust and amenable to the generation of diverse chemical libraries. The strategic positioning of the bromo and methylsulfonyl groups allows for fine-tuning of the pharmacological properties of the final compounds. The protocols provided herein for synthesis, derivatization, and biological evaluation offer a solid foundation for researchers to explore the potential of this scaffold in targeting kinases of therapeutic interest, such as AXL. Future work should focus on expanding the diversity of the R groups introduced at the 6-position and exploring modifications of the methylsulfonyl group to further optimize potency, selectivity, and pharmacokinetic properties.
References
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-
BPS Bioscience. (n.d.). AXL Kinase Assay Kit. Retrieved from [Link]
- Choudhary, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(36), 22195-22216.
-
Creative Biolabs. (n.d.). PathSpecific™ AXL Cell-based Phosphorylation Assay. Retrieved from [Link]
- Giraud, F., Anizon, F., & Moreau, P. (2020).
- Google Patents. (2020). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
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-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
- Ng, P. S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437.
- Patel, M. R., et al. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 7(10), 24-31.
-
Qu, S., et al. (2023). Arcus Biosciences reports preclinical data on AXL inhibitors for cancer. BioWorld. Retrieved from [Link]
-
Reaction Biology. (n.d.). AXL Cellular Phosphorylation Assay Service. Retrieved from [Link]
- Sahu, K. K., et al. (2020). A pathway map of AXL receptor-mediated signaling network.
- Scala, S., et al. (2015). The receptor tyrosine kinase Axl in cancer: Biological functions and therapeutic implications.
- Sharma, A., & Kumar, V. (2020). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews, 2(2), 101-113.
- Trovato, F., et al. (2013). 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. Bioorganic & Medicinal Chemistry Letters, 23(17), 4849-4853.
- Wang, X., et al. (2014). AXL inhibitors in cancer: A medicinal chemistry perspective. Journal of Medicinal Chemistry, 57(13), 5420-5440.
-
Wikipedia. (2023). AXL receptor tyrosine kinase. Retrieved from [Link]
- Wu, X., et al. (2014). AXL kinase as a novel target for cancer therapy. Oncotarget, 5(20), 9546-9563.
- Ye, M., et al. (2013). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 4(6), 2374-2378.
- Zhu, C., et al. (2019). The AXL/GAS6 axis in cancer: A promising therapeutic target. Molecular Cancer, 18(1), 1-13.
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Application of 6-Bromo-3-(methylsulfonyl)-1H-indazole in Cancer Research: A Technical Guide for Drug Discovery Professionals
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 6-Bromo-3-(methylsulfonyl)-1H-indazole in cancer research. While direct literature on this specific molecule is emerging, this guide synthesizes data from structurally related indazole-based kinase inhibitors and the established role of the sulfonyl moiety in medicinal chemistry to provide a robust framework for its investigation as a potential anti-cancer agent.
Introduction: The Indazole Scaffold as a Privileged Motif in Oncology
The 1H-indazole core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its prevalence in a multitude of biologically active compounds.[1] In the realm of oncology, the indazole scaffold is recognized as a "privileged" structure, forming the backbone of several FDA-approved kinase inhibitors, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor).[2] The rigid, planar nature of the indazole ring allows it to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases, a critical interaction for potent and selective inhibition.[3]
The 6-bromo substitution on the indazole ring serves as a versatile chemical handle for further functionalization, often utilized in palladium-catalyzed cross-coupling reactions to introduce diverse substituents and explore structure-activity relationships (SAR).[4] This strategic placement of a bromine atom allows for the systematic optimization of pharmacokinetic and pharmacodynamic properties of lead compounds.
The Significance of the 3-Position and the Methylsulfonyl Moiety
The 3-position of the indazole ring is a key vector for chemical modification that can significantly influence a compound's potency and selectivity profile. Structure-activity relationship studies of various 3-substituted indazoles have demonstrated that modifications at this position can modulate interactions within the ATP-binding pocket, extending into the solvent-exposed region or deeper into hydrophobic pockets.[5][6]
The introduction of a methylsulfonyl (-SO₂CH₃) group at the 3-position is a strategic choice rooted in established medicinal chemistry principles. The sulfonyl group is a strong hydrogen bond acceptor and can participate in crucial interactions with amino acid residues in the kinase active site.[7] Its tetrahedral geometry allows for multi-directional interactions, potentially enhancing binding affinity.[7] Furthermore, the methylsulfonyl group is known to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, which are critical for developing orally bioavailable therapeutics.
Postulated Mechanism of Action: Kinase Inhibition
Based on the extensive research on analogous indazole-based compounds, it is hypothesized that this compound functions as a Type I or Type II kinase inhibitor.[8] These inhibitors competitively bind to the ATP-binding site of protein kinases, thereby preventing the phosphorylation of downstream substrates and disrupting signal transduction pathways essential for cancer cell proliferation, survival, and angiogenesis.[9]
Key signaling pathways that are likely targets for this class of compounds include:
-
VEGFR Signaling: Inhibition of Vascular Endothelial Growth Factor Receptors is a clinically validated anti-angiogenic strategy. Several indazole derivatives have shown potent VEGFR-2 inhibitory activity.[3]
-
PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in a wide range of cancers, promoting cell growth and survival. The indazole scaffold has been successfully employed to develop inhibitors of key kinases in this pathway.[5]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade often dysregulated in cancer. Indazole-sulfonamide derivatives have been investigated as potential MAPK1 inhibitors.[10]
The specific kinase or kinases inhibited by this compound would need to be determined experimentally through comprehensive kinase profiling.
Visualizing the Research Workflow
Sources
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- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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- 10. prepchem.com [prepchem.com]
Application Notes & Protocols for the Antimicrobial Evaluation of 6-Bromo-3-(methylsulfonyl)-1H-indazole
Introduction: The Indazole Scaffold in Antimicrobial Research
The 1H-indazole core is recognized as a "privileged structure" in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities.[1][2][3] Its unique aromatic bicyclic system allows for versatile functionalization, enabling the fine-tuning of steric and electronic properties to achieve desired pharmacological effects. Within this class, substituted indazoles have demonstrated significant potential as anti-inflammatory, anticancer, and, critically, antimicrobial agents.[4][5][6]
This guide focuses on 6-Bromo-3-(methylsulfonyl)-1H-indazole , a compound of interest for antimicrobial drug discovery. The strategic placement of its functional groups suggests a strong potential for biological activity:
-
The Indazole Core: Provides a rigid and planar scaffold for interaction with biological targets.
-
6-Bromo Group: The bromine atom can participate in halogen bonding, a potent non-covalent interaction that can enhance binding affinity and specificity to target proteins.
-
3-Methylsulfonyl Group: The sulfonyl moiety is a strong hydrogen bond acceptor and can significantly influence the molecule's electronic properties and solubility, which are key determinants of drug-like behavior.
Derivatives of the parent 6-Bromo-1H-indazole scaffold have been explored as inhibitors of essential bacterial enzymes, such as DNA gyrase B (GyrB), and have been used to generate libraries of 1,2,3-triazole derivatives with demonstrated antimicrobial properties.[1] This technical guide provides a comprehensive framework and detailed protocols for the systematic evaluation of this compound as a potential antimicrobial lead compound.
Pre-Screening: Physicochemical Characterization
Before embarking on biological assays, it is imperative to establish the fundamental physicochemical properties of the test compound. These parameters are critical for ensuring data quality, reproducibility, and relevance for downstream development.
Rationale for Physicochemical Profiling
Understanding a compound's solubility and stability is a non-negotiable first step in drug discovery. Poor solubility can lead to false negatives in biological assays due to the compound precipitating out of solution, while instability can result in testing degradation products rather than the parent molecule. Early characterization de-risks the project and ensures that subsequent biological data is reliable.[7][8][9]
Protocol: Kinetic Solubility Assessment via Turbidimetry
This protocol provides a high-throughput method to estimate the aqueous solubility of a compound from a DMSO stock solution.
Materials:
-
This compound (Test Compound)
-
Dimethyl Sulfoxide (DMSO), Anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well UV-transparent microplates
-
Plate reader with turbidity measurement capability (e.g., spectrophotometer at 620 nm)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial 2-fold dilution of the stock solution with DMSO to create a concentration gradient (e.g., from 10 mM down to ~20 µM).
-
Aqueous Dilution: Transfer 2 µL from each well of the DMSO plate to a new 96-well plate containing 198 µL of PBS pH 7.4 in each well. This creates a 1:100 dilution, resulting in a final compound concentration range of 100 µM down to ~0.2 µM, with a final DMSO concentration of 1%.
-
Incubation and Measurement:
-
Seal the plate and shake for 2 hours at room temperature to allow for equilibration.
-
Measure the optical density (OD) at 620 nm. The onset of turbidity (a sharp increase in OD) indicates the concentration at which the compound has precipitated.
-
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the vehicle control (1% DMSO in PBS).
Primary Screening: Antimicrobial Activity Assessment
The primary goal is to determine if the compound exhibits inhibitory activity against clinically relevant microorganisms and to quantify this activity.
Workflow for Antimicrobial Candidate Evaluation
The following workflow provides a logical progression from initial screening to preliminary safety assessment.
Caption: High-level workflow for evaluating a novel antimicrobial compound.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11] This protocol is based on the broth microdilution method.
Materials:
-
Test Compound stock solution (10 mM in DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 96-well U-bottom microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
Procedure:
-
Bacterial Inoculum Preparation:
-
Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate.
-
Inoculate the colonies into a tube of CAMHB and incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[12]
-
Dilute this suspension 1:150 in fresh CAMHB to achieve a final target inoculum density of approximately 5 x 10⁵ CFU/mL.[10][12]
-
-
Compound Dilution Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of a 200 µM working solution of the test compound (prepared in CAMHB from the DMSO stock) to the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.
-
This creates a concentration range from 100 µM to 0.2 µM. Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.
-
The final volume in each well is 200 µL, and the final compound concentrations are halved (50 µM to 0.1 µM).
-
Seal the plate and incubate at 37°C for 16-20 hours.[12]
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[11]
-
Optionally, add 20 µL of a resazurin solution to each well and incubate for 2-4 hours. A color change from blue to pink indicates viable cells.[13]
-
| Parameter | Value | Rationale |
| Medium | Cation-Adjusted Mueller-Hinton Broth | Standardized medium for susceptibility testing, ensuring reproducibility.[14] |
| Inoculum Density | ~5 x 10⁵ CFU/mL | A standardized density is crucial for consistent MIC results.[12] |
| Incubation Time | 16-20 hours | Allows for sufficient bacterial growth without entering the stationary phase.[12] |
| Vehicle Control | Highest % DMSO used | Ensures the solvent itself has no antimicrobial effect at the tested concentrations. |
Secondary Screening: Elucidating the Nature of Inhibition
Once an MIC is established, it is crucial to determine whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Protocol: Time-Kill Kinetics Assay
This assay measures the rate at which an antimicrobial compound kills a bacterial population over time.[15]
Materials:
-
Test Compound
-
Bacterial strain of interest
-
CAMHB
-
Sterile culture tubes
-
Sterile saline (0.85%)
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a bacterial culture in the early logarithmic phase of growth (~10⁶ CFU/mL) in CAMHB.
-
Treatment Setup: Prepare culture tubes containing CAMHB with the test compound at various concentrations based on its MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a no-compound growth control.
-
Inoculation: Inoculate each tube with the bacterial culture to a final density of ~5 x 10⁵ CFU/mL.
-
Time-Point Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting:
-
Perform serial 10-fold dilutions of each aliquot in sterile saline.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on each plate and calculate the CFU/mL for each time point.
-
Plot log₁₀(CFU/mL) versus time.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL compared to the initial inoculum.
-
Bacteriostatic activity is characterized by a <3-log₁₀ reduction in CFU/mL.
-
Safety and Selectivity Profiling
An ideal antimicrobial agent is potent against pathogens but exhibits minimal toxicity to host cells.
Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[12][16][17]
Materials:
-
Human cell line (e.g., HEK293 or HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test Compound stock solution (10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Include a vehicle control (medium with the highest DMSO concentration) and an untreated control.
-
Incubate for 24 or 48 hours.
-
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the viability percentage against the compound concentration and determine the CC₅₀ (the concentration that reduces cell viability by 50%).
-
Calculating the Selectivity Index (SI)
The SI provides a quantitative measure of a compound's selectivity for the microbial target over host cells. It is a critical parameter for prioritizing compounds for further development.
Formula: SI = CC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)
A higher SI value (typically >10) is desirable, indicating that the compound is significantly more toxic to the bacteria than to mammalian cells.
Preliminary ADME Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures.[7][8][18] A key initial assay is evaluating metabolic stability.
Protocol: Metabolic Stability in Liver Microsomes
This assay determines the rate at which a compound is metabolized by cytochrome P450 (CYP) enzymes present in liver microsomes.[9][19]
Materials:
-
Test Compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer, pH 7.4
-
Acetonitrile (ACN) with an internal standard (for LC-MS/MS analysis)
-
Control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)
Procedure:
-
Reaction Mixture: In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer to 37°C.
-
Initiate Reaction: Add the test compound (final concentration typically 1 µM) to the mixture. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold ACN containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining percentage of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural log of the percent parent compound remaining versus time.
-
The slope of the linear portion of this plot corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
| Parameter | Formula | Interpretation |
| Half-life (t½) | 0.693 / k | The time required for 50% of the compound to be metabolized. A shorter t½ indicates rapid metabolism. |
| Intrinsic Clearance (CLint) | (0.693 / t½) * (mL incubation / mg microsomal protein) | The rate of metabolism normalized to protein concentration. High CLint suggests the compound may be rapidly cleared in vivo. |
References
-
Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link]
-
Kaderabkova, N., et al. (n.d.). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
Al-Ani, I., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Retrieved from [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
-
Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. National Institutes of Health. Retrieved from [Link]
-
University of Oxford. (n.d.). Oxford scientists cut drug assay development time that could accelerate validation of new antibiotic targets. Retrieved from [Link]
-
Kırmusaoğlu, S. (2022). Overview on Strategies and Assays for Antibiotic Discovery. PubMed Central. Retrieved from [Link]
-
European Academies' Science Advisory Council (EASAC). (n.d.). Antimicrobial drug discovery: greater steps ahead. InterAcademy Partnership. Retrieved from [Link]
-
Linnaeus Bioscience. (2024). Antimicrobial Assays. Retrieved from [Link]
-
Al-Shwyeh, H. A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. Retrieved from [Link]
-
JoVE. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Savaniya, N. P., et al. (n.d.). (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. Retrieved from [Link]
-
Angene. (n.d.). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved from [Link]
-
Savaniya, N. P., et al. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Bangladesh Journals Online. Retrieved from [Link]
-
3 Biotech. (n.d.). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. Retrieved from [Link]
-
Molecules. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. National Institutes of Health. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]
- Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
Sources
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- 2. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selvita.com [selvita.com]
- 8. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 9. In Vitro ADME Assays [conceptlifesciences.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. linnaeusbio.com [linnaeusbio.com]
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- 19. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
Application Notes and Protocols for the Use of 6-Bromo-3-(methylsulfonyl)-1H-indazole in Enzymatic Assays
Introduction: Unveiling the Potential of a Novel Indazole Derivative
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including potent inhibition of protein kinases, which are critical regulators of cellular processes and prominent targets in drug discovery.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of a specific indazole derivative, 6-Bromo-3-(methylsulfonyl)-1H-indazole , in enzymatic assays.
While specific data for this compound is emerging, its structural features—the 6-bromo-1H-indazole core and the 3-methylsulfonyl group—provide a strong rationale for its investigation as a modulator of enzyme activity, particularly within the protein kinase family. The bromo-substitution at the 6-position can influence binding affinity and selectivity, while the methylsulfonyl group at the 3-position is a key polar substituent that can form critical interactions within an enzyme's active site.[3] Notably, the closely related compound, 6-Bromo-1H-indazole, has been identified as an intermediate in the synthesis of Phosphoinositide 3-kinase (PI3K) inhibitors, suggesting a potential avenue of exploration for the title compound.[4][5]
These application notes are designed to provide both the theoretical framework and practical, step-by-step protocols for characterizing the enzymatic activity of this compound.
Scientific Rationale: Targeting the Kinome
Protein kinases have emerged as one of the most significant classes of drug targets, particularly in oncology. The indazole core is a well-established pharmacophore for kinase inhibition, with derivatives showing activity against a range of kinases including Polo-like kinase 4 (PLK4) and AXL receptor tyrosine kinase.[2][6] The methylsulfonyl group is a common feature in many approved and investigational drugs, valued for its ability to act as a hydrogen bond acceptor and to impart favorable physicochemical properties.[3]
The convergence of the indazole scaffold with a methylsulfonyl substituent in this compound strongly suggests its potential as a protein kinase inhibitor. Therefore, the primary focus of these protocols will be on a generalized, yet robust, in vitro kinase inhibition assay.
Experimental Workflow for Kinase Inhibition Profiling
The following diagram outlines a typical workflow for assessing the inhibitory potential of this compound against a target kinase.
Caption: Workflow for kinase inhibitor screening.
Detailed Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of this compound against a specific protein kinase. The assay measures the amount of ATP consumed during the phosphorylation reaction, which is inversely proportional to the kinase activity.
Materials:
-
This compound
-
Target Protein Kinase (e.g., PI3K, PLK4, AXL)
-
Kinase Substrate (specific to the kinase)
-
Adenosine Triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
Dimethyl Sulfoxide (DMSO)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold serial dilution).
-
Prepare a DMSO-only control (vehicle control).
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Prepare a kinase solution by diluting the target kinase in kinase assay buffer to the desired concentration. Add 2.5 µL of the diluted kinase to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor-enzyme pre-incubation.
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mixture in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for the recommended reaction time (typically 30-60 minutes).
-
-
Signal Detection:
-
Equilibrate the luminescence-based ATP detection reagent to room temperature.
-
Add 10 µL of the detection reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is inversely proportional to the amount of ATP consumed, and therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Data Presentation: Sample IC50 Determination
The following table provides a template for presenting the inhibitory activity of this compound against a panel of protein kinases.
| Kinase Target | This compound IC50 (nM) | Positive Control IC50 (nM) |
| Kinase A (e.g., PI3Kα) | Experimental Value | Known Inhibitor Value |
| Kinase B (e.g., PLK4) | Experimental Value | Known Inhibitor Value |
| Kinase C (e.g., AXL) | Experimental Value | Known Inhibitor Value |
| Kinase D (Control) | Experimental Value | Known Inhibitor Value |
Mechanism of Action: A Deeper Dive
Should this compound demonstrate potent inhibitory activity, further studies to elucidate its mechanism of action are warranted.
Caption: Approaches to elucidate the mechanism of action.
Protocol 2: ATP Competition Assay
This assay helps to determine if this compound inhibits the kinase by competing with ATP for binding to the active site.
Procedure:
-
Follow the general procedure for the In Vitro Kinase Inhibition Assay.
-
Perform the assay at a fixed concentration of the inhibitor (e.g., at or near its IC50 value).
-
Vary the concentration of ATP in the kinase reaction (e.g., from 0.1x Km to 10x Km).
-
Plot the kinase activity against the ATP concentration in the presence and absence of the inhibitor.
-
Interpretation:
-
If the inhibitor is ATP-competitive, an increase in the apparent Km of ATP will be observed with no change in Vmax.
-
If the inhibitor is non-competitive, a decrease in Vmax will be observed with no change in the apparent Km of ATP.
-
If the inhibitor is uncompetitive, a decrease in both Vmax and the apparent Km of ATP will be observed.
-
Troubleshooting and Considerations
-
Compound Solubility: Ensure that this compound is fully dissolved in DMSO and does not precipitate in the aqueous assay buffer. If solubility is an issue, the use of a co-solvent or alternative formulation may be necessary.
-
Enzyme Activity: The concentration of the kinase used should result in a linear reaction rate over the course of the assay and consume a fraction of the substrate (typically 10-20%) to ensure initial velocity conditions.
-
Controls: Always include positive controls (a known inhibitor of the target kinase) and negative controls (vehicle only) to validate the assay performance.
-
Assay Format: While a luminescence-based assay is described, other formats such as fluorescence-based or radiometric assays can also be adapted for this purpose.
Conclusion
This compound is a compound of significant interest for enzymatic screening, particularly against protein kinases. The protocols and guidelines presented in this document provide a comprehensive framework for its characterization. By employing these methodologies, researchers can effectively determine the inhibitory potency and mechanism of action of this novel indazole derivative, paving the way for its potential development as a therapeutic agent.
References
-
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (Source: PubMed Central) [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (Source: NIH) [Link]
-
Protocol for enzyme assays. (Source: The Royal Society of Chemistry) [Link]
-
(PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (Source: ResearchGate) [Link]
-
6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (Source: Bangladesh Journals Online) [Link]
-
6-Bromo-1H-indazole. (Source: Maxim Biomedical, Inc.) [Link]
-
(PDF) Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. (Source: ResearchGate) [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (Source: PMC - NIH) [Link]
-
Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. (Source: ScienceDirect) [Link]
-
A reagent to access methyl sulfones. (Source: PMC - NIH) [Link]
-
Exploring the Potential of Sulfur Moieties in Compounds Inhibiting Steroidogenesis. (Source: MDPI) [Link]
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Inhibition of thyroid hormone sulfotransferase activity by brominated flame retardants and halogenated phenolics. (Source: NIH) [Link]
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- 3. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of 6-Bromo-3-(methylsulfonyl)-1H-indazole for Structure-Activity Relationship (SAR) Studies
Abstract
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of pharmacologically active agents.[1][2] This application note provides a comprehensive guide for the strategic derivatization of 6-bromo-3-(methylsulfonyl)-1H-indazole, a versatile building block for constructing compound libraries aimed at detailed Structure-Activity Relationship (SAR) studies. We present field-proven, step-by-step protocols for three key synthetic transformations: Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination at the C-6 position, and regioselective N-alkylation at the N-1 position. The rationale behind reagent selection, reaction optimization, and analytical validation is discussed in detail to empower researchers in drug discovery and development.
Introduction: The Strategic Value of the Indazole Core
The indazole ring system, a bioisostere of indole, is a recurring motif in numerous FDA-approved drugs and clinical candidates, demonstrating a broad spectrum of biological activities including anti-cancer, anti-inflammatory, and anti-hypertensive properties.[3][4] The this compound scaffold is particularly valuable for several reasons:
-
Orthogonal Chemical Handles: The molecule possesses three distinct points for diversification. The C-6 bromide provides a classic handle for palladium-catalyzed cross-coupling reactions. The N-1 proton is nucleophilic and can be readily alkylated or arylated. The 3-methylsulfonyl group acts as a potent electron-withdrawing group and a hydrogen bond acceptor, often crucial for target engagement.
-
Defined Structural Vectors: Each modification site projects substituents into a different region of three-dimensional space, allowing for a systematic exploration of the target's binding pocket.
-
Modulation of Physicochemical Properties: Derivatization at these sites allows for fine-tuning of critical drug-like properties such as solubility, lipophilicity (logP), and metabolic stability.
This guide is structured to provide a logical workflow for generating a focused library of analogues from this core scaffold to accelerate the SAR elucidation process.
Figure 1: Key derivatization strategies for the this compound scaffold.
C-6 Position Derivatization: Palladium Cross-Coupling
The carbon-bromine bond at the C-6 position is the primary site for introducing diversity through palladium-catalyzed cross-coupling reactions. This allows for the exploration of a wide range of substituents, from simple aryl groups to complex heterocycles.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds.[5][6] It involves the coupling of the aryl bromide with a boronic acid or ester, offering exceptional functional group tolerance and generally high yields.
-
Catalyst System: We select a Pd(dppf)Cl₂ catalyst. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is both electron-rich and bulky, which promotes the oxidative addition step and stabilizes the palladium center, preventing palladium black precipitation.[7]
-
Base: A moderately strong inorganic base like potassium carbonate (K₂CO₃) is used. It is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane) and water is optimal. The organic solvent solubilizes the indazole substrate and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.[5]
-
Reagent Preparation: To a flame-dried 25 mL Schlenk flask, add this compound (275 mg, 1.0 mmol, 1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂, 41 mg, 0.05 mmol, 5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with dry nitrogen or argon gas three times. Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure C-6 coupled product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, allowing the introduction of primary and secondary amines, anilines, and various nitrogen-containing heterocycles.[8][9] This reaction has revolutionized medicinal chemistry by providing access to previously difficult-to-synthesize aryl amines.[10][11]
-
Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a specialized bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical. These ligands accelerate the rate-limiting reductive elimination step and prevent β-hydride elimination side reactions.[11]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the active amide nucleophile. Weaker bases are generally ineffective.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.
-
Reagent Preparation: In a glovebox or under a strict inert atmosphere, add this compound (275 mg, 1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 equiv) to an oven-dried Schlenk tube.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 23 mg, 0.025 mmol, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 48 mg, 0.1 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours.
-
Monitoring: Monitor the reaction by LC-MS. The disappearance of the starting aryl bromide and the appearance of the product mass peak are indicative of reaction progress.
-
Work-up: Cool the mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate (30 mL) and filter through a pad of Celite® to remove palladium residues. Separate the layers in a separatory funnel.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.
-
Validation: Confirm the structure and purity via NMR and HRMS.
N-1 Position Derivatization: Regioselective Alkylation
Functionalization of the indazole nitrogen is a powerful strategy to modulate potency and ADME properties. However, alkylation can occur at either N-1 or N-2, presenting a regioselectivity challenge.[12] For many indazole-based inhibitors, the N-1 substituted regioisomer is the desired, more active one. The protocol below is optimized for high N-1 selectivity.
Figure 2: Rationale for N-1 vs. N-2 regioselectivity in indazole alkylation.
-
Base and Solvent System: The combination of sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF) is paramount for N-1 selectivity.[13][14][15][16] It is hypothesized that after deprotonation, the sodium cation coordinates to the N-2 nitrogen and potentially the sulfonyl oxygen, sterically hindering the N-2 position and directing the incoming alkyl halide electrophile to the more accessible N-1 position.[14] In contrast, polar aprotic solvents like DMF can lead to mixtures of N-1 and N-2 isomers.[14]
-
Reagent Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of this compound (275 mg, 1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 48 mg, 1.2 mmol, 1.2 equiv) portion-wise.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease.
-
Electrophile Addition: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1 mmol, 1.1 equiv) dropwise.
-
Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor for the consumption of starting material by TLC or LC-MS. The N-1 and N-2 products can often be distinguished by their different retention times and fragmentation patterns.
-
Work-up: Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to separate the N-1 (major) and N-2 (minor) regioisomers.
-
Validation: The regiochemistry must be unambiguously confirmed using 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), to identify correlations between the N-1 substituent protons and the indazole ring carbons (C7a and C3).
Data Application for SAR Studies
The true value of these derivatization protocols is realized when the synthesized compounds are subjected to biological screening. By systematically varying the substituents at each position (C-6 and N-1), a matrix of compounds can be generated. The resulting biological data (e.g., IC₅₀ values) allows for the development of a robust SAR model.
Example SAR Data Table
| Compound ID | R¹ (at N-1) | R² (at C-6) | Target IC₅₀ (nM) |
| Parent | -H | -Br | >10,000 |
| IND-01 | -H | 4-Fluorophenyl | 1,250 |
| IND-02 | -H | 4-Methoxyphenyl | 850 |
| IND-03 | -H | Pyridin-4-yl | 560 |
| IND-04 | -H | Morpholino | 2,300 |
| IND-05 | -H | N-Methylpiperazinyl | 980 |
| IND-06 | -CH₃ | 4-Methoxyphenyl | 420 |
| IND-07 | -CH₃ | Pyridin-4-yl | 150 |
| IND-08 | -CH₂-Ph | Pyridin-4-yl | 350 |
-
C-6 Position: The data suggests that replacing the C-6 bromine with aryl or heteroaryl groups is beneficial for activity (compare Parent to IND-01, 02, 03). A nitrogen-containing heterocycle like pyridine (IND-03) appears more favorable than substituted phenyl rings. C-N bonded groups (IND-04, 05) are tolerated but less potent than C-C bonded aryl groups.
-
N-1 Position: Alkylation at the N-1 position significantly enhances potency (compare IND-02 vs. IND-06 and IND-03 vs. IND-07). A small alkyl group like methyl (IND-07) is superior to a larger benzyl group (IND-08), suggesting a size constraint in this region of the binding pocket.
References
- Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.
- SAR studies of indazole derivatives with potent anticancer activities.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Deriv
- Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors. Taylor & Francis Online.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central.
- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
- Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Buchwald–Hartwig amin
- Protocol for N-alkylation of 1H-indazole-3-carboxylate intermedi
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork Research Profiles.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig Amin
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Halogen
- A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling aryl
- The Ultimate Guide to Buchwald-Hartwig Amin
- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
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- 16. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 6-Bromo-1H-Indazole
For: Researchers, scientists, and drug development professionals.
Introduction
6-Bromo-1H-indazole is a pivotal intermediate in contemporary medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly in oncology. Its role as a key building block for kinase inhibitors and other targeted therapies necessitates a robust, scalable, and economically viable synthetic process to support drug discovery and development pipelines. This guide provides a comprehensive overview of a field-proven, large-scale synthesis of 6-bromo-1H-indazole, delving into the mechanistic rationale, detailed experimental protocols, and critical quality control measures.
The primary synthetic strategy discussed herein is a one-pot diazotization and cyclization of N-acetyl-4-bromo-2-methylaniline. This method is favored for its operational simplicity, use of readily available starting materials, and amenability to industrial-scale production. An alternative synthetic approach is also presented to provide a broader perspective on available methodologies.
Primary Synthetic Route: One-Pot Diazotization and Cyclization
This scalable process commences with the acetylation of 4-bromo-2-methylaniline, followed by an in-situ diazotization and intramolecular cyclization to yield the desired 6-bromo-1H-indazole. This one-step approach is efficient and minimizes the isolation of potentially unstable intermediates.[1]
Mechanistic Rationale
The synthesis proceeds through a series of well-established organic transformations. Understanding the underlying mechanism is crucial for process optimization and troubleshooting.
-
Acetylation: The synthesis begins with the acetylation of the amino group of 4-bromo-2-methylaniline using acetic anhydride. This step serves to protect the amine and activate the molecule for the subsequent diazotization. The acetyl group is a good leaving group under the final hydrolytic workup conditions.
-
Diazotization: In the presence of an organic nitrite, such as isoamyl nitrite, the acetylated aniline derivative undergoes diazotization. The isoamyl nitrite, under the reaction conditions, generates a nitrosonium ion (NO⁺) equivalent, which reacts with the nitrogen of the acetylated amine to form a diazonium species.
-
Intramolecular Cyclization: The key ring-forming step is an intramolecular electrophilic aromatic substitution. The diazonium group, being a potent electrophile, is attacked by the electron-rich aromatic ring, specifically at the carbon bearing the methyl group. The methyl group facilitates the cyclization by providing a site for the initial attack and subsequent elimination.
-
Hydrolysis: The final step involves the hydrolysis of the acetyl group under acidic or basic conditions to afford the stable 1H-indazole tautomer.
Diagram of the Proposed Reaction Mechanism:
Caption: Proposed mechanism for the one-pot synthesis of 6-bromo-1H-indazole.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 4-bromo-2-methylaniline | [1] |
| Key Reagents | Acetic anhydride, Potassium acetate, Isoamyl nitrite | [1] |
| Solvent | Chloroform, Heptane | [1] |
| Reaction Temperature | Reflux (approx. 68°C) | [1] |
| Reaction Time | 20 hours | [1] |
| Typical Yield | Moderate to high | [1] |
| Purity Assessment | NMR, Mass Spectrometry, HPLC | [1] |
Detailed Experimental Protocol
Materials and Equipment:
-
Large-scale reaction vessel with mechanical stirring, reflux condenser, and temperature control.
-
Standard laboratory glassware.
-
Rotary evaporator.
-
Filtration apparatus.
-
Vacuum oven.
Reagents:
-
4-bromo-2-methylaniline (95.0 g)
-
Chloroform (0.70 L)
-
Acetic anhydride (0.109 L)
-
Potassium acetate (14.6 g)
-
Isoamyl nitrite (0.147 L)
-
Concentrated hydrochloric acid
-
50% aqueous sodium hydroxide
-
Heptane
Procedure:
-
Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L). Cool the solution and add acetic anhydride (0.109 L) while maintaining the internal temperature below 40°C. Stir the mixture until the acetylation is complete (monitoring by TLC or HPLC is recommended).
-
Diazotization and Cyclization: To the reaction mixture from Step 1, add potassium acetate (14.6 g) followed by the dropwise addition of isoamyl nitrite (0.147 L). Heat the mixture to reflux (approximately 68°C) and maintain for 20 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Hydrolysis: After the reaction is complete, cool the mixture to room temperature (25°C). Remove the volatile components from the reaction mixture under reduced pressure. To the residue, add water and perform an azeotropic distillation. Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C to effect hydrolysis.
-
Isolation and Purification: Cool the acidic mixture to 20°C. Carefully adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide while maintaining the temperature. Evaporate the solvent from the resulting mixture. The resulting solid is then slurried with heptane, filtered, and dried under vacuum to yield 6-bromo-1H-indazole.[1]
Workflow for the Large-Scale Synthesis:
Caption: Step-by-step workflow for the large-scale synthesis of 6-bromo-1H-indazole.
Alternative Synthetic Route: From 4-nitro-1H-indazole
An alternative scalable synthesis of a related key intermediate, 6-bromo-1H-indazol-4-amine, starts from the commercially available 4-nitro-1H-indazole. This two-step process involves a regioselective bromination followed by the reduction of the nitro group.[2]
-
Regioselective Bromination: 4-nitro-1H-indazole is brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS), in a solvent like acetonitrile under reflux to yield 6-bromo-4-nitro-1H-indazole.[2]
-
Nitro Group Reduction: The nitro group of 6-bromo-4-nitro-1H-indazole is then reduced to an amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., Pd/C, H₂) or using reducing agents like iron powder in acetic acid or tin(II) chloride dihydrate in ethanol.[2]
This route is advantageous when 4-nitro-1H-indazole is a more readily available or cost-effective starting material.
Quality Control and Purity Assessment
Ensuring the purity of 6-bromo-1H-indazole is critical for its use in pharmaceutical synthesis. A combination of analytical techniques should be employed for a comprehensive assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of the final product and for in-process monitoring.
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detection: UV detection at a wavelength where the indazole core exhibits strong absorbance (e.g., 254 nm).
-
Expected Purity: For use as a pharmaceutical intermediate, a purity of ≥98% is generally required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural confirmation and the identification of impurities.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for 6-bromo-1H-indazole.
-
¹H NMR Analysis: The spectrum should be consistent with the structure of 6-bromo-1H-indazole. Key signals to observe include the protons on the indazole ring system. The absence of signals corresponding to starting materials or major by-products confirms the purity.
-
¹³C NMR Analysis: Provides further confirmation of the carbon skeleton of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of 6-bromo-1H-indazole.
Safety and Handling
The synthesis of 6-bromo-1H-indazole involves the use of hazardous materials and should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Acetic Anhydride: Corrosive and flammable. Reacts violently with water. Handle with care, avoiding contact with skin and eyes.
-
Isoamyl Nitrite: Flammable liquid and vapor. Harmful if inhaled or swallowed. Keep away from heat and ignition sources.
-
Chloroform: Suspected carcinogen and toxic. Avoid inhalation and skin contact.
-
Hydrochloric Acid and Sodium Hydroxide: Highly corrosive. Handle with extreme care to avoid severe burns.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
The one-pot diazotization and cyclization of N-acetyl-4-bromo-2-methylaniline represents a robust and scalable method for the large-scale synthesis of the critical pharmaceutical intermediate, 6-bromo-1H-indazole. This guide provides the necessary technical details, mechanistic insights, and quality control protocols to enable researchers and drug development professionals to successfully implement and adapt this synthesis for their specific needs. Adherence to the detailed protocols and safety guidelines is paramount for achieving high-purity material in a safe and reproducible manner.
References
- Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
- Google Patents. (n.d.). US3988347A - Process for the preparation of substituted indazoles.
- Google Patents. (n.d.). CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof.
-
Purdue University. (n.d.). Acetic Anhydride. Purdue University. [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
George Mason University. (2020). NMR Samples Experimental 1H-NMR spectrum interpretation. George Mason University. [Link]
-
National Center for Biotechnology Information. (2012). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PubMed Central. [Link]
-
ResearchGate. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. ResearchGate. [Link]
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Application Notes & Protocols: Cross-Coupling Strategies for the Advanced Functionalization of 3-Sulfonylated Indazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 3-Sulfonylated Indazole Scaffold
The indazole core is a privileged heterocyclic motif in medicinal chemistry, serving as a crucial pharmacophore in numerous therapeutic agents targeting cancer, inflammation, and neurological disorders. Its bioisosteric relationship with indole allows it to modulate protein-ligand interactions effectively, making the functionalization of the indazole ring a cornerstone of modern drug design.[1]
This guide focuses on the 3-sulfonylated indazole scaffold, a versatile and increasingly important building block. The sulfonyl group at the C3 position is not merely a passive substituent; it acts as a powerful electron-withdrawing group, modulating the electronic properties of the entire heterocyclic system. While direct displacement of the sulfonyl group is possible under specific conditions, its primary strategic role in the context of this guide is as a stable, directing moiety that allows for precise and selective functionalization at other positions of the indazole core via transition-metal-catalyzed cross-coupling reactions.
Recent synthetic advancements have provided efficient, transition-metal-free electrochemical methods for the direct C-H sulfonylation of 2H-indazoles, making these valuable precursors more accessible than ever.[2][3][4] This accessibility, combined with the power of palladium-catalyzed cross-coupling, opens a vast chemical space for the synthesis of novel, highly-functionalized indazole derivatives.
This document provides a senior scientist's perspective on leveraging this scaffold, detailing not just the protocols but the underlying chemical logic for achieving successful C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond formations.
The Foundational Mechanism: The Palladium Cross-Coupling Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common, well-understood catalytic cycle. A firm grasp of this mechanism is essential for rational troubleshooting and optimization of reaction conditions. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig), and Reductive Elimination.[5][6][7]
The choice of ligand is paramount; it stabilizes the palladium center, modulates its reactivity, and facilitates the individual steps of the cycle. Sterically hindered, electron-rich ligands generally accelerate both oxidative addition and reductive elimination, leading to higher catalyst turnover.[8]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Precursor Synthesis: Preparing the Cross-Coupling Substrate
The protocols described herein require a leaving group, typically a halogen, at the position targeted for functionalization (e.g., C5, C7). The 3-sulfonylated indazole must therefore be halogenated in a separate, precedent step. Regioselective halogenation of indazoles is well-documented and can be influenced by substituents already present on the ring. For instance, directing groups at the C4 position have been shown to facilitate regioselective C7 bromination.[9][10][11]
Workflow for Precursor Development
Caption: General workflow for functionalizing indazoles.
Application Note & Protocol: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method for creating carbon-carbon bonds.[1] Its tolerance for a vast array of functional groups, mild reaction conditions, and the commercial availability of a multitude of boronic acids and esters make it an indispensable tool in drug discovery.[12]
Expertise & Experience: The choice of base is critical. While strong inorganic bases like K₂CO₃ or K₃PO₄ are common, cesium carbonate (Cs₂CO₃) is often superior in couplings with N-H containing heterocycles like indazoles.[13] Its higher solubility in common organic solvents (e.g., dioxane, DMF) facilitates the transmetalation step and can prevent catalyst deactivation, leading to more reliable outcomes. Microwave irradiation is frequently employed to accelerate the reaction, often reducing reaction times from hours to minutes.[13]
Protocol: Suzuki-Miyaura Coupling of 7-Bromo-3-sulfonyl-1H-indazole
This protocol details a general procedure for the coupling of a model substrate, 7-bromo-3-(phenylsulfonyl)-1H-indazole, with 4-methoxyphenylboronic acid.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 7-Bromo-3-(phenylsulfonyl)-1H-indazole | Substrate | In-house or custom | Must be dry |
| 4-Methoxyphenylboronic acid | Reagent | Commercial | Use 1.2 - 1.5 equivalents |
| Pd(PPh₃)₄ (Tetrakis) | Catalyst | Commercial | Sensitive to air; handle under inert gas |
| Cesium Carbonate (Cs₂CO₃) | Base | Anhydrous | Use 2.0 - 3.0 equivalents |
| 1,4-Dioxane | Solvent | Anhydrous | Degas thoroughly before use |
| Water | Co-solvent | Degassed DI | Use ~10-20% v/v with dioxane |
| Microwave reaction vial (10 mL) | Hardware | --- | With stir bar |
Step-by-Step Procedure
-
Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 7-bromo-3-(phenylsulfonyl)-1H-indazole (e.g., 100 mg, 1.0 equiv).
-
Reagent Addition: Add 4-methoxyphenylboronic acid (1.2 equiv) and cesium carbonate (2.5 equiv).
-
Catalyst Addition: Briefly move the vial into a glovebox or inert atmosphere bag. Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).
-
Solvent Addition: Seal the vial with a septum cap. Using a syringe, add degassed 1,4-dioxane (e.g., 3 mL) and degassed water (e.g., 0.6 mL).
-
Inert Atmosphere: Purge the vial with argon or nitrogen for 5 minutes by bubbling the gas through the solution via a needle.
-
Reaction: Place the vial in a microwave reactor. Heat the mixture to 120-140 °C for 20-40 minutes.[13] Monitor reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 7-(4-methoxyphenyl)-3-(phenylsulfonyl)-1H-indazole.
Application Note & Protocol: Buchwald-Hartwig C-N Amination
The formation of carbon-nitrogen bonds is fundamental to the synthesis of pharmaceuticals. The Buchwald-Hartwig amination provides a powerful and general method for coupling amines with aryl halides, a transformation that is often challenging using classical methods.[14][15]
Expertise & Experience: This reaction is highly dependent on the ligand-catalyst system and the base. For coupling with N-H indazoles, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine coupling partner and facilitate the catalytic cycle.[15] The choice of phosphine ligand is crucial; bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or chelating ligands like Xantphos are often necessary to promote the reductive elimination of the C-N bond and prevent catalyst inhibition.[16][17] The reaction is extremely sensitive to air and moisture, and rigorous adherence to inert atmosphere techniques is mandatory for success.
Protocol: Buchwald-Hartwig Amination of 7-Bromo-3-sulfonyl-1H-indazole
This protocol outlines a general procedure for coupling the model substrate with morpholine.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 7-Bromo-3-(phenylsulfonyl)-1H-indazole | Substrate | In-house or custom | Must be dry |
| Morpholine | Reagent | Commercial | Use 1.2 - 1.5 equivalents |
| Pd₂(dba)₃ | Catalyst Precursor | Commercial | Palladium(0) source |
| Xantphos | Ligand | Commercial | Air-stable, but best handled under inert gas |
| Sodium tert-butoxide (NaOtBu) | Base | Anhydrous | Extremely hygroscopic; handle in glovebox |
| Toluene | Solvent | Anhydrous | Degas thoroughly before use |
| Schlenk flask or sealed tube | Hardware | --- | With stir bar |
Step-by-Step Procedure
-
Flask Preparation (Glovebox): Inside a glovebox, add sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk flask or reaction tube equipped with a stir bar.
-
Catalyst & Ligand Pre-mixing: In the same flask, add the palladium precursor Pd₂(dba)₃ (0.02 equiv) and the ligand Xantphos (0.05 equiv).
-
Substrate Addition: Add the 7-bromo-3-(phenylsulfonyl)-1H-indazole (1.0 equiv).
-
Solvent & Amine Addition: Remove the flask from the glovebox. Under a positive pressure of argon, add anhydrous, degassed toluene via syringe, followed by the morpholine (1.2 equiv).
-
Reaction: Seal the flask and heat the mixture in an oil bath at 90-110 °C for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Quenching & Work-up: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography to yield the desired product.
References
- Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of Halogenated Indazoles. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBYAqZ39KwTXDljS0-pfODbaDJZwBD24RUAjdJG1N9brm27htf1PqztbzLLNdo2hfWZ1dbOIntMAFbBipMiTKQXIlKmD2BkmGChzZEXT5nIAdmwW5UdJF0f-C92eL6QlWbAnyM6OQIiDt-gsuf4llMYyWFGr3GhqWoTE-e3U-tenAgcxbTtuaRbCobkaEnV1YPy0vsCFkfDYvdKloZL92tFEUrXJGaB9LtTK4avWNXHxFf8w==]
- Kim, W., Kim, H. Y., & Oh, K. (2020). Electrochemical Radical-Radical Cross-Coupling Approach between Sodium Sulfinates and 2 H-Indazoles to 3-Sulfonylated 2 H-Indazoles. Organic Letters, 22(16), 6319–6323. [URL: https://pubmed.ncbi.nlm.nih.gov/32755188/]
- Kim, W., Kim, H. Y., & Oh, K. (2020). Electrochemical Radical–Radical Cross-Coupling Approach between Sodium Sulfinates and 2H-Indazoles to 3-Sulfonylated 2H-Indazoles. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c02144]
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- Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate. [URL: https://www.researchgate.
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- (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate. [URL: https://www.researchgate.net/publication/369482869_The_C-3_Functionalization_of_1H-Indazole_through_Suzuki-Miyaura_Cross-Coupling_Catalyzed_by_a_Ferrocene-Based_Divalent_Palladium_Complex_Immobilized_over_Ionic_Liquid_as_Well_as_Theoretical_Insigh]
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- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04082c]
- Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra05956h]
- Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.8b09813]
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [URL: https://www.mdpi.com/1420-3049/19/9/13831]
- Enantioselective sulfonylation to construct 3-sulfonylated oxindoles. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/cc/d4cc01089a]
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [URL: https://www.nobelprize.
- Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4287233/]
- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [URL: https://www.mdpi.com/1422-0067/25/11/5923]
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/10/12]
- Palladium catalyzed couplings. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Book%3A_Introduction_to_Inorganic_Chemistry/17%3A_Organometallic_Chemistry/17.
- A Cu-Catalyzed C[sbnd]N Bond Coupling Route to Substituted Indazoles. ResearchGate. [URL: https://www.researchgate.net/publication/323326792_A_Cu-Catalyzed_C-N_Bond_Coupling_Route_to_Substituted_Indazoles]
- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [URL: https://www.researchgate.
- Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob00128f]
- Regioselective C-H Sulfonylation of 2 H-Indazoles by Electrosynthesis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32003566/]
- Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja510793h]
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra08598g]
- Cross-coupling reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Cross-coupling_reaction]
- Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_Lab_Techniques_(Nichols)/13%3A_Catalysis/13.01%3A_Transition_Metal_Catalysis/13.1.
- Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate. [URL: https://www.researchgate.net/publication/244719601_ChemInform_Abstract_Direct_Access_to_3-Aminoindazoles_by_Buchwald-Hartwig_C-N_Coupling_Reaction]
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Troubleshooting & Optimization
Indazole Sulfonylation Optimization: A Technical Support Center
Welcome to the Technical Support Center for Indazole Sulfonylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sulfonylation reactions involving the indazole nucleus. Drawing from established protocols and expert insights, this resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure regiochemical control.
Frequently Asked Questions (FAQs)
Q1: My N-sulfonylation reaction is giving low to no yield. What are the primary factors to investigate?
A: Low yields in indazole N-sulfonylation are common and can typically be traced back to a few key parameters. The interplay between the base, solvent, and the nature of your sulfonating agent is critical.
-
Base Selection: The pKa of the indazole N-H proton is crucial. A base that is too weak will not sufficiently deprotonate the indazole, leading to a low concentration of the nucleophilic indazolide anion. Conversely, a base that is excessively strong can lead to side reactions or degradation of starting materials. For standard sulfonylation with sulfonyl chlorides, common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) or organic amines (e.g., triethylamine, pyridine). In some protocols, strong bases like sodium hydride (NaH) have been used effectively, particularly in polar aprotic solvents like DMF.[1]
-
Solvent Effects: The solvent plays a significant role in solubilizing the reactants and influencing the reactivity of the nucleophile. Aprotic polar solvents such as DMF, acetonitrile (MeCN), and THF are often good choices. For instance, in an electrochemical sulfonylation, a mixture of MeCN and water was found to be optimal.[2][3]
-
Moisture and Atmosphere: Sulfonyl chlorides and strong bases like NaH are highly sensitive to moisture. Ensure you are using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of your reagents.[4]
Q2: I am observing a mixture of N1 and N2 sulfonylated indazole isomers. How can I control the regioselectivity?
A: Regioselectivity in the sulfonylation of indazoles is a well-known challenge. The N1 and N2 positions have different electronic and steric environments, and the preferred site of reaction can be influenced by several factors.
-
Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position. Therefore, bulky sulfonylating agents may preferentially react at N1.
-
Reaction Conditions: The choice of base and solvent can significantly influence the N1/N2 ratio. For example, in the alkylation of indazoles, the combination of the base and solvent system is known to be a determining factor.[5] A systematic screening of different bases (e.g., KOH, NaH, K₂CO₃) and solvents (e.g., DMSO, DMF, THF) is recommended to find the optimal conditions for your desired isomer.
-
Protecting Groups: If achieving high regioselectivity is proving difficult, a strategy involving protecting groups can be employed. For instance, one nitrogen could be protected, forcing the reaction to occur at the other position, followed by deprotection.
-
Characterization: To confirm the position of sulfonylation, 2D NMR techniques such as NOESY can be invaluable. A spatial correlation between the protons on the sulfonyl group and the protons on the indazole ring can definitively establish the site of attachment.[1]
Q3: My C-H sulfonylation reaction is not working. What are some modern alternatives to traditional methods?
A: While traditional methods for C-H functionalization can be challenging, recent advancements have introduced milder and more efficient protocols. Electrochemical synthesis, for example, has emerged as a powerful, transition-metal-free, and oxidant-free method for the C3-H sulfonylation of 2H-indazoles.[2][3][6][7] These reactions often proceed at room temperature under ambient air and can provide high yields (up to 92%).[2][6][7] The mechanism is believed to involve a radical pathway.[2][6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Deprotonation | Screen a range of bases with varying strengths (e.g., K₂CO₃, Cs₂CO₃, NaH, DBU). Ensure the stoichiometry of the base is appropriate (typically 1.1 to 2.0 equivalents). |
| Poor Reagent Quality | Use a fresh bottle of the sulfonating agent (e.g., sulfonyl chloride, sulfonyl hydrazide). Ensure solvents are anhydrous, especially when using moisture-sensitive reagents.[4] |
| Suboptimal Temperature | While many modern protocols run at room temperature[2][3][6][8], some reactions may require heating. Incrementally increase the temperature and monitor the reaction by TLC or LC-MS. Be aware that higher temperatures can also lead to side product formation.[5] |
| Incorrect Solvent Choice | The choice of solvent can be critical. Screen a variety of solvents, such as acetonitrile, DMF, THF, or dioxane. In some cases, solvent mixtures like MeCN/H₂O have proven effective.[2][3] |
Issue 2: Formation of Multiple Products (Regioisomers or Side Products)
| Potential Cause | Troubleshooting Steps |
| Lack of Regioselectivity | As discussed in the FAQs, screen different bases and solvents to influence the N1/N2 ratio. Sterically demanding sulfonylating agents may also favor the less hindered N1 position. |
| Side Reactions | The formation of unwanted byproducts can be due to overly harsh conditions.[4] Try lowering the reaction temperature or using a milder base. The presence of oxygen can sometimes play a role in radical-mediated reactions, so consider if an inert atmosphere is necessary.[8] |
| Starting Material Degradation | If your starting material or product is unstable under the reaction conditions, consider shorter reaction times or lower temperatures. |
Experimental Protocols
Protocol 1: General N-Sulfonylation of Indazole with Sulfonyl Chloride
This protocol is a general starting point and may require optimization for specific substrates.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the indazole (1.0 eq.).
-
Dissolve the indazole in a suitable anhydrous solvent (e.g., DMF, 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., NaH, 1.2 eq.) portion-wise and stir the mixture for 30 minutes at 0 °C.[1]
-
Add the sulfonyl chloride (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring the progress by TLC or LC-MS.[1]
-
Upon completion, carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Electrochemical C3-H Sulfonylation of 2H-Indazoles
This protocol is adapted from a published electrochemical method.[2][3]
-
In a dry undivided electrochemical cell, combine the 2H-indazole (1.0 eq.), sulfonyl hydrazide (1.5 eq.), potassium carbonate (1.5 eq.), and lithium perchlorate (0.1 M) as the electrolyte.[2][3]
-
Dissolve the components in a mixture of MeCN/H₂O (9:1).[2][3]
-
Equip the cell with a nickel foam cathode and a graphite plate anode.[2][3]
-
Stir the reaction mixture and electrolyze at a constant current of 10 mA under an air atmosphere at room temperature for 3-5 hours.[2][3]
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the C3-sulfonylated indazole.
Optimization Workflow & Troubleshooting Logic
The following diagrams illustrate a general workflow for optimizing the indazole sulfonylation reaction and a logical decision tree for troubleshooting common issues.
Caption: General workflow for optimizing indazole sulfonylation.
Caption: Decision tree for troubleshooting common sulfonylation issues.
References
-
Ghosh, P., Mondal, S., & Hajra, A. (2020). tert-Butyl Hydroperoxide-Mediated Oxo-Sulfonylation of 2H-Indazoles with Sulfinic Acid toward Indazol-3(2H)-ones. Organic Letters, 22(4), 1086-1090. [Link]
-
Mahanty, K., Maiti, D., & De Sarkar, S. (2020). Regioselective C–H Sulfonylation of 2H-Indazoles by Electrosynthesis. The Journal of Organic Chemistry, 85(5), 3699-3708. [Link]
-
Mahanty, K., Maiti, D., & De Sarkar, S. (2020). Regioselective C–H Sulfonylation of 2H-Indazoles by Electrosynthesis. ACS Publications. [Link]
-
Semantic Scholar. (n.d.). Regioselective C-H Sulfonylation of 2H-Indazoles by Electrosynthesis. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Regioselective C−H sulfonylation of 2H‐indazoles by electrosynthesis. ResearchGate. [Link]
-
Mahanty, K., Maiti, D., & De Sarkar, S. (2020). Regioselective C–H Sulfonylation of 2H-Indazoles by Electrosynthesis. ACS Publications. [Link]
-
Mahanty, K., Maiti, D., & De Sarkar, S. (2020). Regioselective C–H Sulfonylation of 2H-Indazoles by Electrosynthesis. ACS Publications. [Link]
-
ResearchGate. (n.d.). Regioselective C–H Sulfonylation of 2H-Indazoles by Electrosynthesis. ResearchGate. [Link]
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Mahanty, K., Maiti, D., & De Sarkar, S. (2020). Supporting Information Regioselective C–H Sulfonylation of 2H-Indazoles by Electrosynthesis. ACS Publications. [Link]
-
ResearchGate. (n.d.). Optimization of the conditions of the sulfonylation reaction. ResearchGate. [Link]
-
Bhati, K. S., et al. (2022). Electrochemical Regioselective Sulfenylation of 2H-Indazoles with Thiols in Batch and Continuous Flow. The Journal of Organic Chemistry, 87(21), 14249-14262. [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate. [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones. ResearchGate. [Link]
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Al-Majid, A. M., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(11), 4341. [Link]
-
Watson, R. J., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(8), 3683-3715. [Link]
-
ResearchGate. (n.d.). tert-Butyl Hydroperoxide-Mediated Oxo-Sulfonylation of 2H-Indazoles with Sulfinic Acid toward Indazol-3(2H)-ones. ResearchGate. [Link]
-
Kamal, A., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules, 30(13), 2891. [Link]
-
ResearchGate. (n.d.). Photocatalytic sulfonylation of N-containing heterocycles. ResearchGate. [Link]
-
Li, J., et al. (2013). Sulfonylation of five-membered heterocycles via an S(N)Ar reaction. Organic Letters, 15(23), 6074-6077. [Link]
-
ResearchGate. (n.d.). Electrochemical sulfonylation of five-membered heterocycles. ResearchGate. [Link]
-
Sharma, P., & Kumar, A. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. Organic & Biomolecular Chemistry, 19(22), 4916-4933. [Link]
-
Procter, D. J., et al. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 140(46), 15835-15840. [Link]
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Technical Support Center: Purification of 6-Bromo-3-(methylsulfonyl)-1H-indazole
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, medicinal chemists, and process development professionals working with 6-Bromo-3-(methylsulfonyl)-1H-indazole. As a key intermediate in pharmaceutical synthesis, achieving high purity is critical for the success of subsequent reactions and the integrity of final active pharmaceutical ingredients (APIs). This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a crude sample of this compound?
A1: Impurities typically originate from the synthetic route. The most common classes of impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, precursors such as 6-bromo-1H-indazole or a corresponding thioether intermediate may be present if the reaction did not go to completion.
-
Byproducts from Side Reactions: Over-bromination can lead to di-bromo species.[1] If the indazole ring is formed during the synthesis, regioisomers can also be a significant impurity.[1][2]
-
Partially Oxidized Intermediates: If the methylsulfonyl group is installed via oxidation of a methylthio- precursor, the corresponding sulfoxide intermediate is a common process-related impurity.
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., DMF, DMSO, ethyl acetate, toluene) are frequently observed in crude samples.[1]
-
Degradation Products: Indazoles can be susceptible to degradation under harsh acidic, basic, or oxidative conditions, especially at elevated temperatures.[3]
Q2: Which purification technique is generally more effective for this compound: recrystallization or column chromatography?
A2: The choice depends on the impurity profile and the scale of your purification.
-
Recrystallization is highly effective and scalable for removing small amounts of impurities, especially if your crude product is already of moderate purity (>90%). It is the preferred method for large-scale industrial production.[4] Finding a suitable solvent system is the critical step.
-
Column Chromatography is the most versatile method for separating the target compound from impurities with different polarities, particularly when dealing with complex mixtures or closely related byproducts like regioisomers.[1][5] Due to the polar methylsulfonyl group, this compound will likely have strong interactions with silica gel.
Q3: How can I reliably assess the purity of my final product?
A3: A multi-technique approach is recommended for definitive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for quantitative purity analysis. A reverse-phase method (e.g., using a C18 column) is typically effective for separating the main compound from its impurities.[6][7] Purity is often calculated as the percentage of the main peak area relative to the total peak area.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and identifying residual solvents or major impurities.[1] The absence of unexpected signals in the aromatic and aliphatic regions is a strong indicator of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify the mass of unknown impurities when coupled with a separation technique like LC-MS.[1][8]
Q4: The compound has poor solubility in common lab solvents. What should I try for recrystallization or chromatography loading?
A4: The combination of a halogenated aromatic system and a very polar sulfonyl group results in a molecule that can be challenging to dissolve. Indazole derivatives are often soluble in polar aprotic solvents like DMSO and DMF, and alcohols.[3] For recrystallization, consider solvent systems like ethanol/water, isopropanol/heptane, or ethyl acetate/hexane. For column chromatography, the crude material can be dissolved in a small amount of a strong solvent like dichloromethane with a few percent of methanol, or adsorbed onto a small amount of silica gel (dry loading) to be loaded onto the column.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Issue 1: Low or No Crystal Formation During Recrystallization
| Possible Causes | Solutions & Scientific Rationale |
| Solvent system is not optimal. | The compound may be too soluble in the chosen solvent, even at low temperatures. Solution: Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the hot solution until it just begins to turn cloudy, then add a drop of the primary solvent to redissolve and allow to cool slowly. This mixed-solvent approach is highly effective for indazole isomers.[9] |
| Solution is not saturated. | An insufficient amount of compound was dissolved relative to the solvent volume. Solution: Boil off some of the solvent to concentrate the solution, then allow it to cool again. The goal is to create a solution that is saturated at high temperature but supersaturated upon cooling. |
| Cooling is too rapid. | Rapid cooling promotes the formation of small, impure crystals or causes the compound to "oil out." Solution: Allow the flask to cool slowly to room temperature on the benchtop, undisturbed. Once at room temperature, move it to a 4°C refrigerator, and finally to a freezer if necessary. |
| Lack of nucleation sites. | Crystallization requires an initial seed to begin. Solution: Scratch the inside of the flask with a glass rod at the solvent-air interface. Alternatively, add a single, pure seed crystal of the compound to the cooled solution. |
Issue 2: Poor Separation or Streaking in Column Chromatography
| Possible Causes | Solutions & Scientific Rationale |
| Compound is too polar for the eluent. | The methylsulfonyl group creates a strong dipole, causing significant interaction with the polar silica gel stationary phase.[10] This leads to streaking and requires a very polar mobile phase to elute. Solution: Increase the polarity of your mobile phase. For a hexane/ethyl acetate system, gradually add methanol (e.g., 1-5%) to the ethyl acetate to increase eluent strength. |
| Sample was loaded improperly. | Loading the sample in a large volume of a strong solvent causes the initial band to be too wide, leading to poor separation. Solution: Use the "dry loading" method. Dissolve your crude product in a suitable solvent (e.g., DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully load this powder onto the top of your packed column. |
| Column was packed improperly. | Air bubbles or cracks in the silica gel bed create channels, preventing proper interaction between the sample and the stationary phase.[11] Solution: Prepare the silica gel as a slurry in the initial, non-polar eluent and pour it carefully into the column.[12] Gently tap the column as the silica settles to ensure a uniform, tightly packed bed. |
| Acidic/basic nature of the compound. | The N-H proton of the indazole ring is weakly acidic and can interact variably with silica gel, causing tailing. Solution: Add a small amount of a modifier to your eluent system. For weakly acidic compounds, adding 0.5-1% acetic acid can often improve peak shape. |
Issue 3: Unexpected Peaks in Final Product Analysis (NMR/HPLC)
| Possible Causes | Solutions & Scientific Rationale |
| Presence of a regioisomer. | If the synthesis involves building the indazole ring, formation of the N-1 and N-2 isomers is possible.[2] These isomers often have very similar polarities and can be difficult to separate. Solution: Careful optimization of the column chromatography method, potentially using a shallower solvent gradient, may be required. Preparative HPLC is an option for separating very closely related impurities.[1] |
| Residual solvents. | Solvents from the reaction or purification are trapped in the crystal lattice. Solution: Dry the sample under high vacuum for an extended period, possibly with gentle heating (if the compound is thermally stable). Compare any unknown peaks in the ¹H NMR spectrum to a chart of common NMR solvent impurities.[1] |
| Tautomerism. | The indazole ring can exist in different tautomeric forms, which may lead to a more complex NMR spectrum in certain solvents.[1] Solution: This is an inherent property of the molecule. Variable temperature NMR experiments can sometimes help resolve tautomeric exchange. For purity assessment, rely on HPLC where tautomers typically co-elute as a single sharp peak. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines a systematic approach to finding a suitable solvent system and performing the recrystallization.
-
Solvent Screening:
-
Place small amounts (approx. 10-20 mg) of the crude material into separate test tubes.
-
Add a small volume (approx. 0.5 mL) of a single solvent to each tube from the table below.
-
Observe solubility at room temperature. If insoluble, heat the solvent to its boiling point and observe.
-
An ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
If no single solvent is ideal, try mixed-solvent systems (e.g., a solvent of high solubility with one of low solubility).
Table 1: Recrystallization Solvent Screening Guide
Solvent Polarity Expected Behavior for this compound Heptane/Hexane Low Likely insoluble even when hot. Good candidate for an anti-solvent. Toluene Low May show slight solubility when hot. Dichloromethane Medium Likely soluble at room temperature. Poor recrystallization solvent. Ethyl Acetate Medium Good starting point. May dissolve when hot and precipitate upon cooling. Acetone Medium-High Likely soluble at room temperature. Isopropanol High Good candidate. Solubility should be highly temperature-dependent. Ethanol High Good candidate. Often used with water as an anti-solvent. | Water | High | Likely insoluble due to the aromatic and bromo substituents. |
-
-
Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If the solution is colored, you may add a small amount of activated carbon and hot filter the solution to remove colored impurities.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under high vacuum to a constant weight.
-
Protocol 2: Flash Column Chromatography
This protocol is a starting point for purification on a silica gel column.
-
Preparation:
-
Select a column of appropriate size for the amount of material to be purified.
-
Prepare the mobile phase. A good starting point is a gradient of 20% to 100% Ethyl Acetate in Hexane, followed by the addition of 1-5% Methanol in Ethyl Acetate if the compound does not elute.
-
Pack the column using a slurry of silica gel in the initial, low-polarity eluent (e.g., 20% EtOAc/Hexane). Ensure the column is packed uniformly without air bubbles.[11]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate.
-
Alternatively, perform a "dry load": dissolve the compound, add a small amount of silica gel, evaporate the solvent completely, and load the resulting powder onto the column bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase according to your gradient plan.
-
Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
-
Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the final product under high vacuum to remove all traces of solvent.
-
Protocol 3: Purity Assessment by HPLC
This protocol provides a general-purpose method for purity analysis. Optimization may be required.[7]
Table 2: Starting Conditions for HPLC Purity Analysis
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve ~1 mg of sample in 10 mL of Acetonitrile/Water (1:1) |
Visual Workflows
The following diagrams illustrate the decision-making process for purification and troubleshooting.
Caption: General purification workflow decision tree.
Caption: Troubleshooting guide for column chromatography.
References
- BenchChem. (n.d.). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.
- BenchChem. (n.d.). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
- ResearchGate. (n.d.). (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.
- PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole.
- BenchChem. (n.d.). Application Note: Large-Scale Synthesis and Purification of 6-bromo-1H-indazol-4-amine.
- Unknown Source. (n.d.). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block.
- Unknown Source. (n.d.).
- Unknown Source. (n.d.). 15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis.
- BenchChem. (n.d.). Application Note: High-Purity Isolation of 6-Bromo-2,3-dihydro-1H-inden-5-ol via Automated Flash Column Chromatography.
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
- Bangladesh Journals Online. (n.d.). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation.
- BLD Pharm. (n.d.). 885521-88-0|6-Bromo-3-iodo-1H-indazole.
- Chemsrc. (n.d.). CAS#:885278-42-2 | 6-Bromo-1H-indazole-3-carboxylic acid methyl ester.
- PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole.
- YouTube. (2023, March 10). Performing Column Chromatography.
- BenchChem. (n.d.). A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Alternative Methods.
- BenchChem. (n.d.). Application Note: HPLC Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole.
- YouTube. (2022, February 13). Column Chromatography.
- National Institutes of Health. (2021, July 9). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
- Organic Syntheses. (2020, October 16). Preparation of 1H-Indazole-3-carbonitrile.
- Sigma-Aldrich. (n.d.). Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate AldrichCPR.
- Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
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Technical Support Center: Stability and Storage of 3-Methylsulfonyl Indazole Compounds
Introduction
The 3-methylsulfonyl indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The chemical stability of these compounds is paramount for generating reproducible experimental data and ensuring the quality and efficacy of drug candidates. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and managing the stability and storage of these important molecules. Drawing upon data from structurally related compounds and established principles of chemical stability, this document offers field-proven insights in a practical question-and-answer and troubleshooting format.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3-methylsulfonyl indazole compounds?
A1: Based on forced degradation studies of structurally related indazole-containing active pharmaceutical ingredients (APIs) like Pazopanib, the primary stability concerns are photodegradation and oxidative degradation .[1][2] The indazole ring system is known to be susceptible to light, which can induce rearrangements or the formation of transformation products.[2][3][4] Additionally, the molecule can be sensitive to oxidative conditions, for example, in the presence of peroxides.[1][5] While the methylsulfonyl group itself is generally robust, the overall stability is dictated by the indazole core and its substituents.
Q2: What are the recommended general storage conditions for solid 3-methylsulfonyl indazole compounds?
A2: To ensure maximum shelf-life and prevent degradation, solid compounds should be stored under controlled conditions that mitigate light, moisture, and oxygen exposure. For long-term storage, refer to the summary table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and slow down potential decomposition pathways.[6] |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent slow oxidation from atmospheric oxygen.[6] |
| Light | Amber, light-resistant vial | To protect against photodegradation, a key liability for the indazole core.[1][2][6] |
| Container | Tightly sealed | To protect from moisture, which can initiate hydrolytic degradation or other reactions.[6] |
| Location | Dry, well-ventilated area | To prevent moisture absorption and ensure a safe storage environment.[6] |
Q3: How stable are these compounds in common laboratory solvents like DMSO?
A3: While DMSO is a common solvent for creating stock solutions, long-term storage in DMSO at room temperature is not recommended. Many heterocyclic compounds can undergo slow degradation in DMSO. More critically, if the compound is photolabile, storage in a clear vial on a lab bench can lead to rapid degradation.[2] For optimal stability in solution:
-
Prepare fresh solutions for each experiment whenever possible.
-
If stock solutions must be stored, aliquot into smaller volumes in amber vials to avoid repeated freeze-thaw cycles and light exposure.
-
Store stock solutions at -20°C or -80°C.
-
Before use, allow the solution to thaw completely and come to room temperature to ensure homogeneity.
Q4: What are the potential consequences of improper storage?
A4: Improper storage can lead to the formation of degradation products, resulting in a lower-than-expected concentration of the active compound.[7][8] This can lead to erroneous and irreproducible results in biological assays (e.g., loss of potency) and analytical measurements. In a drug development context, certain degradation products could be toxic; for example, studies on Pazopanib showed that some degradants were potentially hepatotoxic or genotoxic.[2][3]
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Problem: My compound solution has turned yellow, and I see new peaks in my HPLC/LC-MS analysis after it was left on the benchtop.
-
Possible Cause: This is a classic sign of photodegradation. The indazole ring is known to absorb UV light and can undergo complex photochemical reactions, leading to the formation of colored byproducts and new chemical entities.[2][9]
-
Solution:
-
Protect from Light: Always handle the solid compound and its solutions under subdued or amber lighting. Use amber glass vials or wrap clear vials in aluminum foil.[6]
-
Confirm Purity: Discard the degraded solution and prepare a fresh one from solid material that has been properly stored. Confirm the purity of the new solution by HPLC before use.
-
Workflow Adjustment: For sensitive experiments, prepare solutions immediately before use. Avoid leaving solutions exposed to ambient light for extended periods.
-
Problem: I'm seeing significant compound loss in an assay that uses hydrogen peroxide (H₂O₂).
-
Possible Cause: This indicates susceptibility to oxidative degradation. The indazole nucleus can be oxidized, leading to ring-opened products or other derivatives. Forced degradation studies on related APIs confirm this liability.[1][5]
-
Solution:
-
Assess Compatibility: If possible, consider if an alternative, non-oxidizing reagent can be used in your assay.
-
Use Controls: Include a control sample of your compound in the assay buffer without other reagents to distinguish between oxidative and general solution instability.
-
Minimize Exposure: If H₂O₂ is essential, minimize the incubation time and temperature to reduce the extent of degradation.
-
Inert Conditions: For chemical reactions, consider performing the experiment under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents to minimize exposure to oxygen.
-
Problem: The potency of my compound seems to decrease in my cell culture media over 24-48 hours.
-
Possible Cause: This could be due to several factors, including metabolic degradation by cells or inherent chemical instability in the aqueous, near-neutral pH environment of the culture media. Some related compounds have shown instability in acidic or basic conditions, suggesting that prolonged incubation in buffered aqueous solutions could lead to hydrolysis.[5][10]
-
Solution:
-
Stability Control: Incubate your compound in the cell culture media without cells for the same duration as your experiment. Analyze the concentration at different time points (e.g., 0, 8, 24, 48 hours) by HPLC or LC-MS to determine its chemical stability.
-
Dosing Strategy: If the compound is found to be unstable, consider replenishing it by changing the media at intermediate time points during the experiment.
-
Evaluate Metabolism: Compare the degradation profile in the presence and absence of cells. The appearance of unique metabolites in the cell-containing sample would suggest metabolic breakdown.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common stability issues.
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
This protocol outlines the best practices for preparing and storing stock solutions to maintain compound integrity.
-
Pre-analysis: Before opening, allow the container of the solid compound to equilibrate to room temperature to prevent condensation of moisture onto the cold solid.
-
Weighing: Weigh the required amount of solid in an environment with controlled humidity, if possible. Perform this step quickly to minimize exposure to air and moisture.
-
Solvent Selection: Use high-purity, anhydrous grade solvent (e.g., DMSO, DMF).
-
Dissolution: Add the solvent to the solid and vortex or sonicate briefly until fully dissolved. Visually inspect for any particulates.
-
Aliquoting: Immediately dispense the stock solution into small-volume aliquots in amber, screw-cap vials suitable for low-temperature storage. The aliquot volume should be appropriate for a single experiment to avoid reusing a thawed aliquot.
-
Inerting (Optional but Recommended): Gently flush the headspace of each aliquot vial with an inert gas (argon or nitrogen) before sealing.
-
Storage: Store the aliquots at -20°C or, for enhanced long-term stability, at -80°C.
-
Record Keeping: Label each vial clearly with the compound name, concentration, solvent, and date of preparation. Maintain a detailed log.
Protocol 2: Basic Forced Degradation Study Workflow
Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a compound.[7][11][12] This workflow provides a general framework for assessing stability under various stress conditions.
Caption: General workflow for a forced degradation study.
Potential Degradation Pathways
The indazole ring is the most reactive part of the scaffold. While the methylsulfonyl group is generally stable to hydrolysis and mild oxidation, the indazole core can undergo several transformations, particularly under photolytic or strong oxidative stress.
Caption: Potential degradation pathways for 3-methylsulfonyl indazole compounds.
References
- Development and Validation of Stability indicating method for the estimation of Axitinib in tablet dosage forms by UPLC. Indian Journal of Pharmaceutical and Biological Research.
- Identification and assessment of novel degradants in pazopanib hydrochloride using stability-indicating RP-HPLC method. Taylor & Francis Online.
-
Patel, P. N., Kalariya, P. D., Gananadhamu, S., & Srinivas, R. (2015). Characterization of forced degradation products of pazopanib hydrochloride by UHPLC-Q-TOF/MS and in silico toxicity prediction. Journal of Mass Spectrometry, 50(9), 1047–1056. Available from: [Link]
- Development and validation of Stability Indicating RP-HPLC Method for the Determination of Axitinib in Bulk and its Pharmaceutical Formul
- Development and validation of stability indicating RP-HPLC method for the determination of axitinib in bulk and its pharmaceutical formulations.
- Characterization of forced degradation products of pazopanib hydrochloride by UHPLC-Q-TOF/MS and in silico toxicity prediction. Semantic Scholar.
- Characterization of forced degradation products of pazopanib hydrochloride by UHPLC-Q-TOF/MS and in silico toxicity prediction.
- A Stability Indicating HPTLC Method for Pazopanib. Research Journal of Pharmaceutical Dosage Forms and Technology.
- ICH/FDA Guidelines-Compliant Validated Stability-Indicating HPLC-UV Method for Determination of Axitinib in Bulk and Dosage Forms.
- Development and validation of Stability Indicating RP-HPLC Method for the Determination of Axitinib in Bulk and its Pharmaceutical Formul
- Recommended storage conditions for 6-Nitro-1H-indazole-3-carbaldehyde. Benchchem.
- Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
- Impurity Analysis. Emery Pharma.
-
Wang, Y., et al. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Molecules. Available from: [Link]
- <233> ELEMENTAL IMPURITIES—PROCEDURES. US Pharmacopeia (USP).
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Zhang, Z., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available from: [Link]
- Synthesis and biological properties of aryl methyl sulfones. PubMed.
- Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available from: [Link]
- Aryl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal.
- Indazole. Wikipedia.
-
Felber, T., Schaefer, T., & Herrmann, H. (2019). OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry. The Journal of Physical Chemistry A. Available from: [Link]
- (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- O2-Controlled Acid-Mediated Sulfenylation/Cyclization of Tethered Malononitriles and Sulfides toward Divergent Synthesis of Mono/Dithio-cyclopentenones.
- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central.
- A reagent to access methyl sulfones. PubMed Central.
- A New Reagent to Access Methyl Sulfones. ChemRxiv.
- Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PubMed Central.
- 5-(Methylsulfonyl)-1H-indazole. Benchchem.
- Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in W
- Indazole synthesis. Organic Chemistry Portal.
- Sulfur Storage & Handling Tips | Safety Guide. Faraz Oil.
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- 12. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming regioselectivity issues in indazole functionalization
Prepared by: Gemini, Senior Application Scientist Last Updated: January 17, 2026
Welcome to the technical support center for indazole functionalization. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of modifying the indazole scaffold. The unique electronic and steric properties of indazole present significant regioselectivity challenges, particularly in distinguishing between the N1 and N2 positions of the pyrazole ring and various positions on the carbocyclic ring.
This document provides in-depth, field-proven insights in a question-and-answer format to directly address common issues, explain the causality behind reaction outcomes, and offer robust, validated protocols to achieve your desired molecular targets.
Frequently Asked Questions (FAQs): N-Functionalization (Alkylation & Arylation)
The most common challenge in indazole chemistry is controlling functionalization at the N1 versus the N2 position. Direct alkylation or arylation often yields a mixture of regioisomers, complicating purification and reducing yields.[1][2][3]
Q1: My N-alkylation of an unsubstituted indazole gave a nearly 1:1 mixture of N1 and N2 products. Why is this happening and how can I favor the N1 isomer?
A1: This is a classic regioselectivity problem rooted in the tautomeric nature of the indazole core and the subtle interplay between kinetic and thermodynamic control. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4] However, the energy barrier for alkylation at either nitrogen can be similar under neutral or standard basic conditions (e.g., K₂CO₃ in DMF), leading to poor selectivity.[5]
To achieve high N1 selectivity, the key is to use conditions that exploit the thermodynamic preference of the system.
Causality and Solution: The combination of sodium hydride (NaH) as a base in an aprotic, non-polar solvent like tetrahydrofuran (THF) is a highly reliable method for achieving N1 selectivity.[1][4][6]
-
Mechanism of Selectivity: NaH, a strong, non-nucleophilic base, irreversibly deprotonates the indazole to form the indazolide anion. In a solvent like THF, the sodium cation (Na⁺) is believed to coordinate preferentially with the N2 lone pair and a nearby electron-rich atom in a C3 substituent (if present), sterically hindering the approach of the electrophile to N2.[2][6] This directs the incoming alkylating agent to the more accessible and nucleophilic N1 position. This pathway is under thermodynamic control, often favoring the more stable N1-substituted product.[5][7]
Protocol: N1-Selective Alkylation of Indazole
Objective: To selectively synthesize N1-alkyl indazoles with high regioselectivity (>95:5).
Materials:
-
Substituted 1H-Indazole
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl Halide (e.g., Bromide or Iodide) or Tosylate
-
Saturated aqueous NH₄Cl, Saturated aqueous NaCl (Brine), H₂O
-
Anhydrous MgSO₄ or Na₂SO₄
-
Organic solvent for extraction (e.g., Ethyl Acetate, DCM)
Step-by-Step Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1H-indazole (1.0 equiv).
-
Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to indazole). Stir until fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Activation: Allow the suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become a clear suspension of the sodium indazolide.
-
Alkylation: Add the alkylating agent (1.1 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or gently heat (e.g., 50 °C) until completion, monitoring by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Workup: Add H₂O and extract the aqueous layer with an organic solvent (e.g., 3x Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel) to isolate the pure N1-alkylated indazole.
Q2: I need to synthesize the N2-alkylated indazole. Standard conditions failed. What is the best strategy?
A2: Achieving N2 selectivity often requires overcoming the thermodynamic preference for the N1 isomer. This can be done by altering reaction conditions to favor kinetic control or by using specific catalytic systems.
Causality and Solution:
-
Acidic Conditions: Under acidic conditions, the pyrazole ring is protonated. This environment can favor nucleophilic attack by the N2 nitrogen on an activated electrophile. For instance, alkylation with alkyl 2,2,2-trichloroacetimidates under acidic catalysis (TfOH or Cu(II) triflate) shows high N2 selectivity.[8][9] Quantum mechanical analysis suggests that while the 1H-tautomer is more stable, the overall reaction energy barrier for N2 alkylation is lower under these conditions, explaining the kinetic preference.[8]
-
Steric Hindrance at C7: Bulky electron-withdrawing groups at the C7 position, such as -NO₂ or -CO₂Me, can sterically block the N1 position and electronically favor the N2 position, leading to excellent N2 regioselectivity even with standard bases.[1][4][6]
-
Copper Catalysis: Copper-catalyzed cross-coupling reactions, particularly with diaryliodonium salts, have been shown to provide exceptional N2 selectivity.[10] DFT calculations suggest a unique mechanism where the coordination of copper to the N2 nitrogen is favored under mild conditions, preventing isomerization and formation of the thermodynamically preferred N1-copper complex.[10]
Decision Workflow for N-Alkylation
The following workflow can help guide your experimental design based on your starting material and desired product.
Caption: Decision workflow for selecting N-alkylation conditions.
Table 1: Summary of Conditions for Regioselective N-Alkylation
| Target Isomer | Indazole Substitution | Recommended Conditions | Key Principle | Reference(s) |
| N1 | C3-Alkyl/Aryl, Unsubstituted | Base: NaH, Solvent: THF | Thermodynamic control, cation coordination | [1][4] |
| N1 | General | Reductive amination with aldehydes | Thermodynamic control via reversible intermediates | [5][7] |
| N2 | Unsubstituted or C3-H | Catalyst: TfOH, Reagent: Alkyl trichloroacetimidate | Kinetic control under acidic conditions | [8][9] |
| N2 | C7-NO₂, C7-CO₂Me | Base: K₂CO₃, Solvent: DMF | Steric and electronic directing effect | [1][4] |
| N2 | General (Arylation) | Catalyst: CuO, Reagent: Diaryliodonium salt | Kinetically favored catalyst-N2 coordination | [10] |
Frequently Asked Questions (FAQs): C-H Functionalization & Halogenation
Controlling functionalization on the carbocyclic ring or at the C3 position requires different strategies, often leveraging directing groups or exploiting the intrinsic reactivity of the indazole core.
Q3: I need to functionalize the C3 position of my indazole. How can I achieve this selectively?
A3: The C3 position is electronically distinct and can be targeted through several methods, depending on the desired functional group.
Causality and Solution:
-
Directed Lithiation: This is a powerful and precise method. First, protect the indazole at the N2 position with a directing group like 2-(trimethylsilyl)ethoxymethyl (SEM).[11] The SEM group effectively blocks N2 and directs lithiation (using a strong base like n-BuLi) specifically to the C3 position. The resulting C3-lithiated indazole is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, iodinating agents, etc.).[11]
-
Metal-Free Halogenation: Direct halogenation of 2H-indazoles (i.e., N2-substituted) with N-halosuccinimides (NBS, NCS) can be highly regioselective for the C3 position under mild, metal-free conditions.[12][13][14] The reaction conditions can be tuned to achieve mono- or even poly-halogenation.[13][15]
-
Radical Reactions: Many C3 functionalizations, such as nitration or trifluoromethylation, often proceed through a radical mechanism, which shows a strong intrinsic preference for the C3 position on the 2H-indazole scaffold.[16][17]
Caption: Workflow for C3-functionalization via directed lithiation.
Q4: How can I selectively functionalize the benzene portion of the indazole ring, for example, at the C7 position?
A4: Functionalizing the benzene ring requires overcoming the reactivity of the pyrazole ring. The most effective strategy is to use a directing group attached to one of the nitrogen atoms.
Causality and Solution: Transition-metal-catalyzed C-H activation is the state-of-the-art method for this transformation.[18] A directing group (DG), such as an amide or a pyrimidyl group, is installed at the N1 position. This DG coordinates to a transition metal catalyst (e.g., Rh(III) or Pd(II)).[18][19] This brings the metal center into close proximity to the C7-H bond, enabling a site-selective cyclometalation event. The resulting metallacycle can then react with a coupling partner (e.g., an alkene or alkyne) to deliver a new substituent exclusively at the C7 position.[19]
References
- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances.
- Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed.
- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles (2023-02-07).
- Mechanism of a Highly Selective N2 Alkyl
- Development of a selective and scalable N1-indazole alkylation (2024-02-20). PubMed Central (PMC).
- Development of a selective and scalable N1-indazole alkyl
- A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
- Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.
- Synthesis of N‐1 functionalized alkyl indazoles.
- Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. PubMed Central (PMC) - NIH.
- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles (2023-02-07).
- Synthesis of N2-(substituted benzyl)-3-(4-methylphenyl)indazoles as novel anti-angiogenic agents. PubMed.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution (2021-08-02). PubMed Central (PMC) - NIH.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations (2024-08-09).
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Regioselective protection at N-2 and derivatization
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI.
- Overcoming regioselectivity issues in indazole synthesis. Benchchem.
- 2H-Indazole synthesis. Organic Chemistry Portal.
- C-H functionalization of 2H-indazole.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Overcoming regioselectivity issues in indazole synthesis. BenchChem.
- Indazole synthesis. Organic Chemistry Portal.
- Direct Catalytic Functionalization of Indazole Derivatives (2025-08-09).
- N2-Selective CuO-Catalyzed Coupling of 1H-Indazoles with Diaryliodonium Salts. Thieme.
- Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution (PDF).
Sources
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- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. mdpi.com [mdpi.com]
Indazole Synthesis Technical Support Center: Navigating Challenges in Yield and Purity
Welcome to the technical support resource for the synthesis of indazole derivatives. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the complexities of synthesizing this privileged scaffold. Low yields and purification challenges are common hurdles in the synthesis of indazoles.[1] This center provides in-depth troubleshooting guides and frequently asked questions to address specific experimental issues, enhance reaction outcomes, and streamline your workflow.
Troubleshooting Guide: Diagnosis and Resolution of Low Yields
This section provides a detailed, question-and-answer-style approach to tackling common and complex issues encountered during indazole synthesis.
Q1: My reaction is resulting in a low yield or is not reaching completion. What are the primary factors I should investigate?
A1: Low yields in indazole synthesis are a frequent challenge and can often be attributed to a combination of factors related to reaction conditions, starting material quality, and the specific synthetic route being employed.[1][2] A systematic approach to troubleshooting is crucial for identifying the root cause.
Initial Diagnostic Workflow:
Caption: Initial diagnostic workflow for low yield in indazole synthesis.
Key Areas for Investigation:
-
Reaction Conditions: The optimization of reaction parameters is paramount for achieving high yields.[3]
-
Temperature: Temperature control is critical. For some synthetic routes, an increase in temperature can enhance the reaction rate and yield. However, excessive heat can lead to the formation of byproducts or decomposition of the desired indazole product.[2][4] A systematic temperature screening is often necessary to find the optimal balance for your specific substrates and catalyst system.[2]
-
Solvent: The choice of solvent can significantly influence reaction outcomes.[4] Solvent polarity and boiling point affect reactant solubility and reaction kinetics.[2] For instance, in the Davis-Beirut reaction, the addition of a controlled amount of water to an alcohol solvent can dramatically improve yields.[4] In other cases, aprotic solvents like DMSO or DMF may provide higher yields.[5]
-
Base/Acid: The selection and stoichiometry of the base or acid are crucial. The choice of base can influence not only the reaction's success but also the regioselectivity of N-alkylation.[4] Some reactions may require a mild base, while others necessitate a stronger one.[4]
-
-
Starting Materials and Reagents: The purity and reactivity of your starting materials are fundamental to a successful synthesis.
-
Purity: Impurities in starting materials can interfere with the reaction, poison catalysts, or lead to unwanted side products. Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, LC-MS) before commencing the synthesis.
-
Reactivity: The electronic and steric properties of substituents on your starting materials can significantly impact their reactivity. Electron-donating or withdrawing groups can influence the ease of cyclization and the stability of intermediates.
-
-
Catalyst Activity (if applicable): For metal-catalyzed reactions, the choice and handling of the catalyst are critical.
-
Catalyst Selection: Different transition metals (e.g., copper, palladium, rhodium) and ligands can exhibit varying efficacy depending on the specific transformation.[6][7] For instance, copper-catalyzed intramolecular Ullmann-type reactions are a common strategy for indazole synthesis.[8][9]
-
Catalyst Deactivation: Catalysts can be sensitive to air, moisture, and impurities. Ensure proper handling and storage of your catalyst. If you suspect deactivation, consider using a fresh batch or a different catalyst system.
-
Q2: I'm observing significant side product formation. What are the common side reactions in indazole synthesis and how can I mitigate them?
A2: Side product formation is a common cause of low yields. The nature of these side products depends heavily on the synthetic route.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Common Synthetic Route | Mitigation Strategies |
| Dimerization/Polymerization | Reactions involving highly reactive intermediates. | - Use higher dilution to favor intramolecular reactions. - Control the rate of addition of reagents. |
| Over-alkylation/Acylation | N-functionalization of the indazole ring. | - Use a stoichiometric amount of the alkylating/acylating agent. - Employ a suitable base to control reactivity.[4] |
| Formation of Isomeric Products | N-alkylation or other substitution reactions. | - The choice of base and solvent can influence regioselectivity.[4] - Steric hindrance on the indazole ring can direct substitution.[10] |
| Hydrazone Formation | Reactions involving hydrazines and carbonyl compounds. | - Ensure complete cyclization by optimizing reaction time and temperature.[5] |
Q3: My purification by column chromatography is proving difficult, with co-elution of my product and impurities. What strategies can I employ?
A3: Purification of indazole derivatives can be challenging due to their polarity and potential for interaction with the stationary phase.[11]
Troubleshooting Purification:
-
Optimize the Mobile Phase:
-
Gradient Elution: If you are using an isocratic system, switching to a gradient elution can often improve separation.[11]
-
Solvent System: Experiment with different solvent systems of varying polarity. Adding a small amount of a more polar solvent (e.g., methanol in a dichloromethane system) or a less polar solvent can significantly alter the retention factors of your compounds.
-
-
Alternative Stationary Phases:
-
Recrystallization:
-
Finding a suitable solvent for recrystallization is key. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[11]
-
If your compound "oils out," it indicates that the solution is supersaturated or the melting point of your compound is lower than the boiling point of the solvent. Try using a lower-boiling point solvent or a solvent mixture.[11]
-
-
Acid-Base Extraction:
-
This technique can be very effective for separating basic indazole derivatives from neutral organic impurities. By dissolving the crude product in an organic solvent and extracting with a dilute acid, the protonated indazole will move to the aqueous layer. Subsequent neutralization of the aqueous layer will precipitate the purified product.[11]
-
Frequently Asked Questions (FAQs)
Q: What are the most common synthetic routes to indazoles?
A: A variety of methods exist for synthesizing the indazole core, each with its own advantages and limitations. Some common approaches include:
-
Fischer Indazole Synthesis: A classical method involving the cyclization of ortho-hydrazino cinnamic acid derivatives.[5]
-
Davis-Beirut Reaction: A useful method for the synthesis of 2H-indazoles.[12]
-
Palladium or Copper-Catalyzed Cyclizations: Modern methods that often offer milder reaction conditions and broader substrate scope.[5][9] These can include intramolecular C-H amination of hydrazones or Ullmann-type reactions.[8][13]
-
1,3-Dipolar Cycloadditions: Reactions involving arynes and diazo compounds can efficiently generate 3-substituted indazoles.[14]
Q: How does the position of substituents on the starting materials affect the regioselectivity of the final indazole product?
A: The electronic nature and steric bulk of substituents can significantly influence the regioselectivity of indazole formation, particularly in N-alkylation reactions. For instance, bulky substituents at certain positions may sterically hinder reaction at the adjacent nitrogen, favoring substitution at the other nitrogen.[10] Similarly, electron-withdrawing groups can influence the nucleophilicity of the nitrogen atoms, thereby directing the course of the reaction.[10]
Q: Are there any "green" or more sustainable approaches to indazole synthesis?
A: Yes, there is a growing focus on developing more environmentally benign methods for indazole synthesis. This includes the use of metal-free catalysis, bio-based solvents, recyclable catalysts, and energy-efficient techniques like microwave or flow-assisted synthesis.[5]
Experimental Protocols
Protocol 1: General Procedure for a Copper-Catalyzed Intramolecular C-N Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
To a reaction vessel, add the o-haloaryl hydrazone (1.0 equiv), a copper(I) catalyst (e.g., CuI, 5-10 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Add a suitable solvent (e.g., DMF, DMSO, or dioxane).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 2: Troubleshooting Workflow for Low-Yielding Reactions
Caption: A systematic workflow for troubleshooting low-yielding indazole synthesis.
References
- Benchchem. (n.d.). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
- Benchchem. (n.d.). Addressing incomplete conversion in indazole synthesis.
- ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones.
- Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
- ResearchGate. (n.d.). Reaction conditions optimization for 1H‐Indazoles synthesisa.
- ResearchGate. (n.d.). Optimization for synthesis of 2H-indazole.
- Google. (2024). Optimization of reaction conditions: Significance and symbolism.
- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- Benchchem. (n.d.). Overcoming regioselectivity issues in indazole synthesis.
- Mal, D., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1469-1504.
- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
- ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth.
- National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- National Center for Biotechnology Information. (n.d.). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades.
- MDPI. (n.d.). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.
- ResearchGate. (n.d.). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
- ACS Publications. (2020). Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. Organic Letters.
- National Center for Biotechnology Information. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
- Journal of Chemical Health Risks. (2025).
- Wikipedia. (n.d.). Indazole.
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- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Improving the Solubility of 6-Bromo-Indazole Compounds
Welcome to the technical support guide for handling 6-bromo-indazole compounds. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and practical protocols to overcome the common challenge of poor aqueous solubility in biological assays.
Frequently Asked Questions (FAQs)
Q1: My 6-bromo-indazole compound is precipitating immediately upon addition to my aqueous assay buffer. What is the primary cause?
A: This is a classic sign of a compound exceeding its kinetic solubility limit. 6-bromo-indazole and its derivatives are often hydrophobic and, while soluble in organic solvents like dimethyl sulfoxide (DMSO), they can rapidly precipitate when diluted into an aqueous environment where their solubility is much lower.[1][2] This "crashing out" occurs because the water-miscible organic solvent disperses, leaving the compound unable to stay dissolved in the now predominantly aqueous medium.
Q2: What is the recommended starting solvent for preparing a high-concentration stock solution of a 6-bromo-indazole compound?
A: Dimethyl sulfoxide (DMSO) is the most widely used and recommended starting solvent for creating high-concentration stock solutions of poorly soluble compounds, including indazole derivatives.[1][3][4] Its strong solubilizing power for a wide range of organic molecules makes it ideal.[4] For particularly challenging compounds, dimethylformamide (DMF) can also be considered, though it is generally more toxic in biological systems.[1]
Q3: What is the maximum final concentration of DMSO that is considered safe for most cell-based assays?
A: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced artifacts and cytotoxicity. A final concentration of ≤0.5% DMSO is a widely accepted upper limit for most cell-based assays, with ≤0.1% being ideal.[2] It is critical to include a vehicle control in your experiments, which consists of the assay medium with the same final DMSO concentration as your test wells, to account for any effects of the solvent itself.[2]
Q4: My compound seems to precipitate out of its 100% DMSO stock solution after a few freeze-thaw cycles. Why is this happening and how can I prevent it?
A: This issue is often due to two main factors. First, DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere each time the vial is opened.[2] The introduction of even small amounts of water can significantly reduce the solubility of a hydrophobic compound in the DMSO stock. Second, some compounds are simply less stable in solution and may fall out over time or with temperature changes.[3]
Prevention Strategy:
-
Aliquot: After preparing your stock solution, immediately aliquot it into smaller, single-use volumes in sterile, tightly sealed vials.[5] This minimizes the number of freeze-thaw cycles for the bulk of your stock and reduces exposure to atmospheric moisture.
-
Proper Storage: Store aliquots at -20°C or -80°C in a desiccated environment.[2]
-
Warm to Room Temperature: Before opening a vial, always allow it to warm completely to room temperature to prevent condensation of atmospheric water into the cold DMSO.[5]
In-Depth Troubleshooting Guides
Guide 1: Optimizing Your Stock Solution: The Foundation of a Successful Assay
An unreliable stock solution is a primary source of experimental variability. If the compound is not fully dissolved at the start, all subsequent dilutions and results will be inaccurate.
Problem: You are unsure if your 6-bromo-indazole is fully dissolved in the stock solution, or you observe particulates.
Causality: The assumed concentration may not have been reached due to the compound's poor intrinsic solubility even in DMSO, or the dissolution technique may have been insufficient. This can lead to false-negative results in biological assays.[3]
Solution Workflow:
-
Initial Dissolution: After adding the DMSO to your weighed compound, use a combination of vortexing and sonication. Sonication can help break up small aggregates and increase the dissolution rate.[6]
-
Visual Inspection: Hold the vial against a light source and look for any visible particles or a Tyndall effect (light scattering by suspended particles). The solution should be perfectly clear.
-
Gentle Warming: If particles remain, you can gently warm the solution to 30-40°C. Many compounds exhibit increased solubility at higher temperatures. However, be cautious and verify the thermal stability of your specific compound.
-
Confirmation of Concentration: For critical applications, the concentration of the stock solution can be confirmed using an analytical technique like HPLC-UV.
-
Filtration: If you suspect insoluble impurities from the solid material, you can filter the stock solution through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter. Note that this will remove any undissolved compound, so it should only be done if you are confident the compound itself is soluble but the source material contains particulates.
Guide 2: A Systematic Approach to Improving Aqueous Solubility
When your compound precipitates upon dilution into the final assay medium, a systematic approach is needed to find the right solubilization strategy.
Problem: The 6-bromo-indazole compound, from a clear DMSO stock, precipitates when diluted into the final aqueous buffer or cell culture medium.
Causality: The final concentration of the compound in the aqueous medium exceeds its thermodynamic or kinetic solubility limit. The goal is to modify the formulation to increase this limit without interfering with the biological assay.
Troubleshooting Decision Tree:
Caption: Workflow for preparing a compound stock solution.
Materials:
-
6-bromo-indazole compound
-
High-purity, anhydrous DMSO
-
Analytical balance
-
Volumetric flasks and/or calibrated pipettes
-
Vortex mixer and sonicator bath
-
Sterile, light-blocking, screw-cap vials for aliquoting
Procedure:
-
Calculation: Calculate the mass of the compound required to make your desired volume and concentration (e.g., for 10 mL of a 10 mM solution).
-
Weighing: Bring the compound vial to room temperature. Accurately weigh the calculated mass of the compound and transfer it to a volumetric flask. [5]3. Dissolution: Add approximately 80% of the final required volume of DMSO. Cap the flask and vortex vigorously. If necessary, place the flask in a sonicator bath for 5-10 minutes to aid dissolution. [5]4. Final Volume: Once the solid is completely dissolved and the solution is clear, add DMSO to reach the final target volume.
-
Mixing: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous. [5]6. Aliquoting & Storage: Immediately dispense the stock solution into single-use aliquots in appropriately labeled, tightly sealed vials. Store frozen at -20°C or -80°C, protected from light. [2][5]
Protocol 2: High-Throughput Kinetic Solubility Assessment
This protocol measures how much of your compound stays in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer, mimicking the conditions of a biological assay. [1] Materials:
-
10 mM compound stock in 100% DMSO
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well plates (one for dilution, one for filtration)
-
Multi-channel pipette
-
96-well filter plate (e.g., 0.45 µm PVDF)
-
Plate reader or HPLC-UV system for quantification
Procedure:
-
Prepare Dilution Plate: Add 198 µL of the aqueous buffer to the wells of a 96-well plate.
-
Add Compound: Using a multi-channel pipette, add 2 µL of your 10 mM DMSO stock solution to the wells. This creates a 1:100 dilution, resulting in a nominal concentration of 100 µM in 1% DMSO. Mix well by pipetting up and down.
-
Equilibration: Seal the plate and allow it to equilibrate at room temperature for 1-2 hours. This allows any precipitation to occur and settle.
-
Filtration: Transfer the contents of the dilution plate to the 96-well filter plate. Centrifuge or use a vacuum manifold to collect the filtrate in a clean collection plate. This step removes any precipitated compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate. This can be done by comparing its UV absorbance in a plate reader against a standard curve or, more accurately, by using HPLC-UV. The measured concentration is the kinetic solubility. [1]
References
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Available from: [Link]
-
Thakur, R., et al. (2021). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available from: [Link]
-
Zhang, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available from: [Link]
-
Kozikowski, B. A., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. Available from: [Link]
-
Harvey, D. (2020). Preparing Solutions. Chemistry LibreTexts. Available from: [Link]
-
Gadad, A. P., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences. Available from: [Link]
-
Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available from: [Link]
-
Singh, A., et al. (2022). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
-
Abbà, S., et al. (2015). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. Available from: [Link]
-
Shinde, G. V., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. Available from: [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available from: [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available from: [Link]
-
Singh, A., et al. (2020). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available from: [Link]
-
PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]
-
Touro University. (2020). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]
-
Dr. Reddy's. Formulation Development Strategies for Poorly Soluble Pharma APIs. Available from: [Link]
-
Wang, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available from: [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Available from: [Link]
-
MedCrave. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. Available from: [Link]
-
Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available from: [Link]
-
ResearchGate. (2023). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available from: [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Available from: [Link]
-
Wikipedia. Indazole. Available from: [Link]
-
University of North Carolina. PREPARING SOLUTIONS AND MAKING DILUTIONS. Available from: [Link]
-
Wprowadzenie, A. (2021). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central. Available from: [Link]
-
Xiang, S., et al. (2021). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. Available from: [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: [Link]
-
Seedher, N. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharma Times. Available from: [Link]
-
SciSpace. (2019). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available from: [Link]
-
Das, N. G., et al. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. International Journal of Pharmaceutics. Available from: [Link]
-
CORE. (2010). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Available from: [Link]
-
FasterCapital. Best Practices For Stock Solutions. Available from: [Link]
-
Wikipedia. Dimethyl sulfoxide. Available from: [Link]
-
Liu, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Future Medicinal Chemistry. Available from: [Link]
-
ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 6. researchgate.net [researchgate.net]
Analytical methods for the characterization of 3-sulfonylated indazoles
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the analytical characterization of 3-sulfonylated indazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important class of compounds. 3-Sulfonylated indazoles are prominent scaffolds in medicinal chemistry, appearing in molecules targeting a range of biological pathways.[1][2][3] Their precise structural characterization is paramount for establishing structure-activity relationships (SAR), ensuring intellectual property, and meeting regulatory standards.
This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the nuances of the most common analytical techniques, explaining not just the how but the why behind experimental choices to ensure robust and reliable results.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for small molecules. For 3-sulfonylated indazoles, it is indispensable for confirming the covalent structure and, most critically, for determining the site of sulfonyl group attachment.
Frequently Asked Questions & Troubleshooting
Q1: My primary challenge is distinguishing between the N1- and N2-sulfonylated indazole isomers. How can NMR provide a definitive answer?
This is the most common and critical question regarding this compound class. While ¹H and ¹³C NMR can show subtle differences in chemical shifts between the N1 and N2 isomers, these are often not sufficient for unambiguous assignment.
The Causality: The key is to identify through-space correlations between the protons of the sulfonyl group's substituent (e.g., an aryl ring) and the protons on the indazole core. An N1-sulfonylated isomer will have its substituent in proximity to the C7-H proton of the indazole ring, while an N2-sulfonylated isomer's substituent will be near the C3-H proton.
The Solution: 2D Nuclear Overhauser Effect Spectroscopy (NOESY).
A NOESY experiment detects protons that are close in space (< 5 Å), regardless of covalent bonding. A cross-peak between a proton on the sulfonyl substituent and a specific proton on the indazole core provides definitive proof of regiochemistry.[1]
-
N1-Isomer Confirmation: Expect a NOESY cross-peak between the ortho-protons of the aryl sulfonyl group and the H7 proton of the indazole ring.
-
N2-Isomer Confirmation: Expect a NOESY cross-peak between the ortho-protons of the aryl sulfonyl group and the H3 proton of the indazole ring.
Q2: My ¹H NMR spectrum has very broad or poorly resolved peaks. What are the likely causes?
Peak broadening can frustrate analysis by obscuring coupling patterns and making integration unreliable. Several factors can be at play.[4]
-
Poor Shimming: The magnetic field is not homogeneous. This is an instrument-level issue. Solution: Request the instrument be re-shimmed.
-
Low Solubility/Aggregation: The sample is not fully dissolved or is forming aggregates. Solution: Try a different deuterated solvent (e.g., DMSO-d₆, Acetone-d₆) or gently warm the sample. Ensure the sample is fully dissolved before analysis.
-
Paramagnetic Impurities: Trace metals can cause significant broadening. Solution: Purify the sample meticulously. If the source is a reagent (e.g., a palladium catalyst), ensure it has been thoroughly removed.
-
Chemical Exchange/Rotamers: The rotation around the N-SO₂ bond might be slow on the NMR timescale, leading to the presence of multiple conformers (rotamers) in equilibrium. This can manifest as broad peaks or even multiple sets of signals. Solution: Acquire the spectrum at a higher temperature (e.g., 50-80 °C). This will increase the rate of rotation, often causing the broad peaks to coalesce into sharp, averaged signals.
Q3: I have assigned my structure, but I want to compare my chemical shifts to literature values. What are the typical ranges?
While exact chemical shifts are highly dependent on the specific substituents and the solvent used, some general ranges can be established for reference.[1][5][6]
| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| Indazole H3 | 8.0 - 8.9 | 135 - 145 | Often a singlet. Its position is a key indicator. |
| Indazole Aromatic | 7.2 - 8.5 | 110 - 140 | Complex multiplet region. |
| Sulfonyl Aryl | 7.0 - 8.2 | 120 - 145 | Pattern depends on substitution (e.g., AA'BB' for para-sub.). |
| Indazole C3a/C7a | N/A | 120 - 142 | Bridgehead carbons. |
Note: These are approximate values. Always use 2D correlation spectra (HSQC, HMBC) for definitive carbon assignments.
Protocol: Standard NMR Sample Preparation and Analysis
-
Sample Preparation: Weigh 5-10 mg of the purified 3-sulfonylated indazole into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Use a solvent that fully dissolves the compound.
-
Mixing: Cap the tube and invert several times to mix. If solubility is an issue, vortex gently or use an ultrasonic bath for a short period.
-
Acquisition - 1D Spectra:
-
Load the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field.
-
Acquire a standard ¹H spectrum. Ensure the spectral width covers all expected signals (e.g., 0-12 ppm).
-
Acquire a proton-decoupled ¹³C spectrum.
-
-
Acquisition - 2D NOESY (for isomer confirmation):
-
Set up a standard 2D NOESY experiment.
-
Use a mixing time of 500-800 ms, which is typical for small molecules.
-
Process the resulting data and look for the key cross-peaks between the sulfonyl substituent and the indazole core protons as described in Q1.
-
Section 2: Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and providing structural information through fragmentation analysis. High-resolution MS (HRMS) is the gold standard for confirming elemental composition.[1][7]
Frequently Asked Questions & Troubleshooting
Q1: What is the most characteristic fragmentation pattern for a 3-sulfonylated indazole under electrospray ionization (ESI)?
The most common and diagnostic fragmentation involves the sulfonyl group.
The Causality: Upon collision-induced dissociation (CID), many aryl sulfonamides undergo a rearrangement that results in the neutral loss of sulfur dioxide (SO₂).[8] This is a highly characteristic fragmentation pathway.
The Solution: Look for a Neutral Loss of 64 Da.
In the MS/MS spectrum of your protonated molecule [M+H]⁺, the most prominent fragment ion will often correspond to [M+H - 64]⁺. This ion results from the elimination of SO₂. Other observed fragments will typically correspond to the indazole core and the aryl group from the sulfonyl moiety.[9][10]
Q2: My signal is very weak, or I am primarily observing sodium [M+Na]⁺ and potassium [M+K]⁺ adducts instead of the desired protonated molecule [M+H]⁺.
This is a frequent issue in ESI-MS that can hinder accurate mass determination and fragmentation analysis.[11]
-
Cause - Poor Ionization: The analyte may not be basic enough to be readily protonated in the ESI source.
-
Solution: Add a small amount (0.1%) of an acid like formic acid to your mobile phase or sample solvent. This provides a source of protons to encourage the formation of [M+H]⁺.
-
-
Cause - Salt Contamination: Glassware, solvents, or reagents can introduce sodium and potassium ions, which readily form adducts.
-
Solution: Use high-purity solvents (LC-MS grade). Rinse all glassware with high-purity water and solvent before use. If salts are integral to your sample from a previous step (e.g., from a salt formation or a buffer), consider a desalting step using a small solid-phase extraction (SPE) cartridge.
-
Protocol: HRMS Analysis by Direct Infusion
-
Sample Preparation: Prepare a dilute solution of your compound (~1-10 µg/mL) in a suitable solvent like acetonitrile or methanol. For positive ion mode, add 0.1% formic acid.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Data Acquisition (MS1): Acquire a full scan spectrum to find the accurate mass of the molecular ion ([M+H]⁺). Compare the measured mass to the theoretical mass; the difference should be less than 5 ppm.
-
Data Acquisition (MS/MS): Select the [M+H]⁺ ion as the precursor and acquire a product ion scan (MS/MS). Analyze the spectrum for characteristic fragments, particularly the neutral loss of 64 Da (SO₂).
Section 3: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of pharmaceutical compounds and for isolating them. Developing a robust method is key to obtaining reliable and reproducible results.[12][13]
Frequently Asked questions & Troubleshooting
Q1: My compound shows significant peak tailing in reversed-phase HPLC. What can I do to improve the peak shape?
Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase or by interactions with the column hardware itself.[13][14]
-
Cause - Silanol Interactions: Free silanol groups (Si-OH) on the silica-based stationary phase can interact with basic nitrogens on the indazole ring, causing tailing.
-
Solution: Add a competing agent to the mobile phase. A low concentration of an acid like trifluoroacetic acid (TFA, 0.05-0.1%) or formic acid (0.1%) will protonate the basic sites on the analyte and shield the silanol groups, leading to a more symmetrical peak shape.
-
-
Cause - Metal Interactions: The sulfonyl group can chelate with trace metals in the stainless-steel column hardware or frit, leading to tailing.[14]
-
Solution: Use a "bio-inert" or "metal-free" HPLC column and system. These systems replace stainless steel components with materials like PEEK or specially treated metals to eliminate this interaction, dramatically improving the peak shape for chelating compounds.
-
Q2: What is a good starting point for developing a purity analysis method for a novel 3-sulfonylated indazole?
A systematic approach is best for efficient method development.
Protocol: Generic HPLC Method Development
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size). This is a versatile, robust choice.
-
Mobile Phase:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
-
Initial Gradient: Run a fast "scouting" gradient to determine the approximate elution time of your compound.
-
Example: 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV, select a wavelength where the compound has strong absorbance (e.g., 254 nm or run a DAD/PDA to find λ-max).
-
-
Optimization: Based on the scouting run, adjust the gradient to provide good resolution around your main peak.
-
If the peak elutes very late, start the gradient at a higher %B.
-
If the peak elutes very early, start at a lower %B and/or use a shallower gradient.
-
Aim for a retention time of 5-15 minutes for the main peak in a 20-30 minute run to ensure any late-eluting impurities are observed.
-
-
Validation: Once optimized, validate the method for its intended purpose (e.g., specificity, linearity, accuracy) as per internal or regulatory guidelines.
Section 4: X-ray Crystallography
For an absolute and incontrovertible structure determination, single-crystal X-ray diffraction is the ultimate analytical tool. It provides a 3D model of the molecule as it exists in the solid state.
Frequently Asked Questions
Q1: When should I pursue X-ray crystallography over other methods?
While NMR and MS can provide excellent evidence for a structure, X-ray crystallography is the definitive proof.[15] Consider it when:
-
NMR data is ambiguous: If NOESY signals are weak or overlapping, making the N1/N2 isomer assignment uncertain.
-
A novel scaffold is synthesized: To confirm the connectivity of a completely new chemical entity.
-
Stereochemistry is : If chiral centers are present, crystallography can determine the absolute stereochemistry.
-
For patent filing or publication: It provides the strongest possible evidence to support structural claims.[16]
Q2: Growing diffraction-quality single crystals is difficult. What techniques can I try?
Crystallization is often a process of trial and error. The key is to allow molecules to organize slowly and methodically.
-
Slow Evaporation: Dissolve your compound to near-saturation in a suitable solvent (e.g., ethyl acetate, acetone, dichloromethane). Loosely cap the vial and allow the solvent to evaporate over several days to weeks.
-
Solvent/Anti-Solvent Diffusion: Create a layered system. Dissolve your compound in a good solvent (e.g., THF or DCM). Carefully layer a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, like hexane or heptane) on top.[17] Crystals may form at the interface over time.
-
Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
References
-
Al-Hourani, B. J., Al-Awaida, W., Al-Abras, K., Sharma, A. K., & El-Elimat, T. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules. [Link]
-
ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. [Link]
-
Silva, M. M. C. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Al-Majid, A. M., El-Faham, A., Al-Othman, Z. A., & Asiri, A. M. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
-
Uccella, N. (1980). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]
-
Ghouse, P. S., Kumar, K. A., Reddy, T. S., & Kumar, C. G. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
-
Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]
-
Elguero, J., Fruchier, A., & Pardo, C. (2016). 13 C NMR of indazoles. ResearchGate. [Link]
- Google Patents. (n.d.). WO2018097273A1 - Salts of indazole derivative and crystals thereof.
-
Perreault, H., & Ramana, D. V. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]
-
ResearchGate. (n.d.). The X-ray structure of product 3a. ResearchGate. [Link]
-
ResearchGate. (n.d.). Biopharmaceutical Analysis by HPLC: Practices and Challenges. ResearchGate. [Link]
-
Al-Salami, H., & Butt, G. (2025). Biopharmaceutical Analysis by HPLC: Practices and Challenges. PubMed. [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
-
Huppertz, L. M., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PMC - PubMed Central. [Link]
-
Kumar, V., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]
-
Royal Society of Chemistry. (n.d.). Selective sulfonylation and diazotization of indoles. Royal Society of Chemistry. [Link]
-
Laine, C. S., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]
-
RSC Publishing. (n.d.). Enantioselective sulfonylation to construct 3-sulfonylated oxindoles. RSC Publishing. [Link]
-
Waters Corporation. (2025). Overcoming Small Molecule HPLC Challenges Using Inert Columns. YouTube. [Link]
-
Le, T. T., & Nguyen, V. T. (2020). Electrochemical Radical-Radical Cross-Coupling Approach between Sodium Sulfinates and 2 H-Indazoles to 3-Sulfonylated 2 H-Indazoles. PubMed. [Link]
-
Barrow, M. J., et al. (2021). X-Ray Structures of Some Heterocyclic Sulfones. MDPI. [Link]
-
University of Rochester. (n.d.). NMR: FREQUENT ERRORS and USEFUL FOOTNOTES. University of Rochester. [Link]
-
Royal Society of Chemistry. (n.d.). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science. [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. [Link]
-
University of Birmingham. (n.d.). Ion fragmentation of small molecules in mass spectrometry. University of Birmingham. [Link]
-
Wiley Analytical Science. (2023). HPLC in pharmaceutical analytics - 2023. Wiley Analytical Science. [Link]
-
BJSTR Publishers. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum of compound (4). ResearchGate. [Link]
-
Zhang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
-
ResearchGate. (n.d.). X‐ray crystal structure of 3 ag. ResearchGate. [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Link]
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University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]
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Technical Support Center: Production of 6-Bromo-3-(methylsulfonyl)-1H-indazole
Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide addresses common scalability issues encountered during the synthesis of 6-Bromo-3-(methylsulfonyl)-1H-indazole. As a key intermediate in pharmaceutical development, robust and scalable production is critical. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist chemists in optimizing this multi-step synthesis.
Overview of the Synthetic Pathway
The production of this compound is typically achieved through a multi-step process. A common and logical route involves the initial synthesis of the 6-bromo-1H-indazole core, followed by functionalization at the C3 position with a sulfur-containing group, and a final oxidation step. Each stage presents unique challenges, particularly during scale-up.
Caption: Common synthetic route for this compound.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.
Part A: Synthesis of 6-Bromo-1H-indazole Intermediate
Q1: My yield for the 6-Bromo-1H-indazole intermediate is consistently low during scale-up. What are the likely causes?
Low yield in the synthesis of 6-Bromo-1H-indazole from 4-bromo-2-methylaniline is often traced back to the diazotization and cyclization steps.[1] Several factors can contribute:
-
Temperature Control: The formation of the diazonium salt is highly exothermic. Insufficient cooling during the addition of reagents like isoamyl nitrite can lead to decomposition of the salt and the formation of unwanted side products. On a large scale, maintaining a consistent internal temperature is challenging.
-
Solution: Employ a jacketed reactor with efficient cooling. Add the diazotizing agent slowly and sub-surface to ensure rapid dispersion and heat exchange. Monitor the internal temperature continuously.
-
-
Reagent Quality: The purity of the starting 4-bromo-2-methylaniline and the freshness of the isoamyl nitrite are critical. Impurities can interfere with the reaction, and degraded reagents will have lower potency.
-
Solution: Use starting materials of confirmed purity (≥98%). Use freshly opened or properly stored isoamyl nitrite.
-
-
Incomplete Reaction: The reaction time of 20 hours at reflux is crucial for driving the cyclization to completion.[1] Shortening this time can leave unreacted intermediates.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC or TLC). Ensure the reaction is maintained at the target temperature for the full duration.
-
Part B: Functionalization at the C3-Position
Q2: I am observing poor regioselectivity during the iodination of 6-Bromo-1H-indazole. How can I ensure iodination occurs exclusively at the C3 position?
The C3 position of the indazole ring is the most nucleophilic and generally the most reactive site for electrophilic substitution. However, under harsh conditions or with improper reagent stoichiometry, side reactions can occur.
-
Underlying Cause: The reaction between 6-bromo-1H-indazole and iodine typically requires a base like potassium hydroxide (KOH) to deprotonate the indazole, forming the more nucleophilic indazolide anion.[2] If the base is not fully dissolved or if the iodine is added too quickly, localized concentration gradients can lead to undesired reactions.
-
Solution 1 (Stoichiometry Control): Use a slight excess of iodine (e.g., 1.5 equivalents) to ensure the reaction goes to completion, but avoid a large excess which can lead to di-iodination or other side products. Ensure the base (e.g., 2.0 equivalents of KOH) is fully dissolved in the solvent (e.g., DMF) before adding the indazole.[2]
-
Solution 2 (Controlled Addition): Add a solution of iodine in DMF dropwise to the solution of the indazolide anion at room temperature.[2] This maintains a low concentration of the electrophile and favors the desired C3 substitution.
-
Q3: The subsequent reaction to introduce the methylthio group is sluggish and gives side products. What can I do?
Introducing the methylthio (-SMe) group, often via a palladium-catalyzed cross-coupling reaction with a reagent like sodium thiomethoxide, can be challenging.
-
Catalyst Deactivation: Palladium catalysts can be sensitive to impurities and air.
-
Solution: Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Reagent Stability: Sodium thiomethoxide is highly nucleophilic and can be prone to oxidation.
-
Solution: Use freshly prepared or commercially sourced high-purity sodium thiomethoxide.
-
Part C: Oxidation of the Thioether to the Sulfone
This is often the most critical and problematic step during scale-up. The primary challenge is stopping the oxidation at the desired sulfone stage without significant formation of the sulfoxide intermediate or other byproducts.
Q4: My main problem is the presence of the corresponding sulfoxide as a major impurity. How can I drive the reaction to the sulfone?
Incomplete oxidation is a common issue. The oxidation of a sulfide to a sulfoxide is often faster than the subsequent oxidation of the sulfoxide to the sulfone.
-
Underlying Cause: Insufficient oxidant stoichiometry or suboptimal reaction temperature can lead to the accumulation of the sulfoxide intermediate.
-
Solution 1 (Oxidant Stoichiometry): Ensure at least two full equivalents of the oxidizing agent (e.g., H₂O₂) are used per equivalent of the sulfide. A slight excess (e.g., 2.2-2.5 equivalents) may be required to drive the reaction to completion, but this must be carefully balanced to avoid side reactions.
-
Solution 2 (Temperature and Time): While the initial oxidation to the sulfoxide may be fast at room temperature, the second oxidation to the sulfone often requires more forcing conditions. A moderate increase in temperature (e.g., to 40-50 °C) can increase the rate of the second oxidation step. Monitor the reaction by HPLC to confirm the disappearance of the sulfoxide.
-
Solution 3 (Choice of Catalyst): Certain catalysts are specifically designed to promote full oxidation to sulfones. For example, niobium carbide has been shown to be effective in catalyzing the oxidation of sulfides to sulfones with hydrogen peroxide, whereas tantalum carbide under similar conditions yields the sulfoxide.[3]
-
Q5: The oxidation reaction is highly exothermic and difficult to control on a larger scale. What are the best practices for safety and control?
-
Underlying Cause: Oxidations, particularly with reagents like hydrogen peroxide, can generate significant heat. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.
-
Solution 1 (Controlled Addition): Never add the substrate to the bulk oxidant. Always add the oxidant slowly and in a controlled manner to the solution of the sulfide.[4] This allows the reaction heat to be managed effectively by the reactor's cooling system.
-
Solution 2 (Solvent Choice & Concentration): Use a solvent with a suitable boiling point to act as a heat sink. Running the reaction at a more dilute concentration can also help manage the exotherm, although this may impact reaction time and vessel occupancy.
-
Solution 3 (Monitoring): Use a reaction calorimeter (RC1) during process development to understand the heat flow of the reaction and define safe operating limits before proceeding to a large-scale pilot plant.
-
Caption: Troubleshooting workflow for the sulfide-to-sulfone oxidation step.
Frequently Asked Questions (FAQs)
Q: What are the most critical process parameters (CPPs) to monitor during the scale-up of the entire synthesis?
A: Across the entire process, the most critical parameters are:
-
Temperature Control: Especially during the diazotization and the final oxidation, as both can have dangerous exotherms.
-
Reagent Stoichiometry: Precise control of reagents, particularly the oxidizing agent, is key to minimizing byproduct formation.[4]
-
Rates of Addition: Slow, controlled addition of key reagents (isoamyl nitrite, iodine solution, oxidant) is mandatory for safety and selectivity at scale.[4]
-
In-Process Controls (IPCs): Regular monitoring by HPLC is essential to track the consumption of starting materials and the formation of intermediates and impurities, allowing for informed decisions on when to proceed or adjust conditions.
Q: Are there alternative, "greener" oxidizing agents I can use for the final step?
A: Yes. While hydrogen peroxide is often considered a green oxidant because its only byproduct is water, other systems exist. Catalytic methods using molecular oxygen or air as the terminal oxidant are environmentally friendly options, though they may require specialized equipment and catalyst development.[3] The use of urea-hydrogen peroxide (UHP) in a solvent like ethyl acetate is another alternative that offers a stable, inexpensive, and easily handled solid oxidant.[3]
Q: I am having difficulty with the final purification. Column chromatography is not viable for my multi-kilogram batch. What are my options?
A: For large-scale purification, crystallization is the preferred method.[5]
-
Screening: Conduct a thorough solvent screening to find a single solvent or a binary solvent system (e.g., ethanol/water, acetone/heptane) where the desired sulfone product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in the mother liquor.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent system, cool slowly to allow for the formation of large, pure crystals, and then isolate by filtration. This is often more effective and scalable than chromatography.
Quantitative Data & Protocols Summary
Table 1: Key Parameters for 6-Bromo-1H-indazole Synthesis
| Parameter | Value | Reference |
| Starting Material | 4-bromo-2-methylaniline | [1] |
| Key Reagents | Acetic anhydride, Potassium acetate, Isoamyl nitrite, HCl | [1] |
| Solvent | Chloroform, Heptane | [1] |
| Reaction Temperature | Reflux at 68°C | [1] |
| Reaction Time | 20 hours | [1] |
| Purity Assessment | NMR, Mass Spectrometry, HPLC | [1] |
Experimental Protocol: Oxidation of Thioether to Sulfone (General)
This is a representative protocol. Specific conditions must be optimized for the substrate.
-
Setup: Charge a jacketed reactor, equipped with an overhead stirrer, temperature probe, and addition funnel, with the 6-Bromo-3-(methylthio)-1H-indazole (1.0 eq) dissolved in a suitable solvent (e.g., acetic acid or ethyl acetate).
-
Cooling: Cool the solution to the desired starting temperature (e.g., 10-15 °C).
-
Oxidant Addition: Slowly add the oxidizing agent (e.g., 30% hydrogen peroxide, 2.2-2.5 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed the set limit (e.g., 25 °C).
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature or warm moderately (e.g., to 40 °C) to ensure full conversion.
-
Monitoring: Monitor the reaction by HPLC until the sulfoxide intermediate is consumed (<1%).
-
Quench & Workup: Carefully quench any excess oxidant (e.g., with an aqueous solution of sodium sulfite) before proceeding with extraction and isolation of the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system.
References
-
Royal Society of Chemistry. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675–15687. Available at: [Link]
-
ACS Publications. (2011). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
MDPI. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Sulfide Oxidation Reagent Guide. Available at: [Link]
-
Organic Chemistry Portal. (2022). Sulfone synthesis by oxidation. Available at: [Link]
-
Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to 3-Substituted Indazole Kinase Inhibitors for Researchers
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. The versatility of the 3-substituted indazole core allows for fine-tuning of inhibitor properties, leading to the development of numerous candidates targeting a range of kinases implicated in cancer and other diseases. This guide provides a comparative analysis of prominent 3-substituted indazole kinase inhibitors, offering researchers a comprehensive overview of their performance, underlying mechanisms, and the experimental methodologies used for their evaluation.
The Strategic Advantage of the Indazole Scaffold
The indazole ring system, a bicyclic aromatic heterocycle, offers a unique combination of features that make it an attractive scaffold for kinase inhibitor design. Its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, coupled with the synthetic tractability at the 3-position, allows for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. This has led to the discovery of inhibitors targeting diverse kinase families, including receptor tyrosine kinases (RTKs) and cytosolic kinases.
Comparative Analysis of 3-Substituted Indazole Kinase Inhibitors
To provide a clear and objective comparison, this guide focuses on a selection of well-characterized 3-substituted indazole inhibitors targeting key kinases in major signaling pathways. The following table summarizes their biochemical potency against their primary targets.
| Inhibitor Name/Code | Primary Target(s) | 3-Substituent Type | IC50 (nM) | Reference(s) |
| BMS-777607 (Analogue) | AXL | Pyrrolo-triazine | 55 | [1] |
| Compound 54 | AXL | Fragment-optimized | Potent (exact value not specified) | [2] |
| Compound 11k | FGFR1, DDR2 | Phenyl | 5.5 (FGFR1) | [3] |
| ARRY-797 (Varlitinib) | p38α MAPK | N/A | <5 | [3] |
| Compound 10 | PI3Kα | 3-Ethynyl | 361 | [4][5] |
| Compound 7mb | TrkA/B/C | 3-Vinyl | 1.6 (TrkA), 2.9 (TrkB), 2.0 (TrkC) | [6][7] |
| Compound 67a | ROCK I | Prolinamido | 420 | [8] |
Note: IC50 values can vary depending on the specific assay conditions.
Key Signaling Pathways Targeted by 3-Substituted Indazole Inhibitors
Understanding the signaling context in which these inhibitors function is crucial for interpreting their biological effects. The following diagrams, generated using Graphviz, illustrate the major pathways modulated by these kinase inhibitors.
AXL Signaling Pathway
The AXL receptor tyrosine kinase is a key driver of tumor progression, metastasis, and drug resistance. Its signaling cascade involves the PI3K/AKT and MAPK pathways.
Caption: AXL Signaling Pathway and Inhibition.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when aberrantly activated, can drive tumorigenesis.
Caption: FGFR Signaling Pathway and Inhibition.
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of inflammatory responses and cellular stress.
Caption: p38 MAPK Signaling Pathway and Inhibition.
PI3K/AKT/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.
Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition.
Trk Signaling Pathway
Tropomyosin receptor kinases (Trks) are a family of neurotrophin receptors that play a crucial role in neuronal survival and differentiation, and are also implicated in various cancers.
Caption: Trk Signaling Pathway and Inhibition.
ROCK Signaling Pathway
Rho-associated coiled-coil containing protein kinases (ROCKs) are key regulators of the actin cytoskeleton and are involved in processes such as cell adhesion, migration, and contraction.
Caption: ROCK Signaling Pathway and Inhibition.
Experimental Protocols: A Guide to Best Practices
The accurate determination of inhibitor potency and cellular activity is paramount in drug discovery. The following are detailed, step-by-step methodologies for key assays used in the characterization of 3-substituted indazole kinase inhibitors.
In Vitro Kinase Assay for IC50 Determination
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Workflow Diagram:
Caption: In Vitro Kinase Assay Workflow.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute the purified kinase and substrate (e.g., a specific peptide or protein) to the desired concentrations in kinase buffer.
-
Prepare a stock solution of ATP in water and dilute to the desired concentration in kinase buffer. The ATP concentration is often set at or near the Km for the specific kinase.
-
Prepare a serial dilution of the 3-substituted indazole inhibitor in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Plate Setup:
-
In a 96-well or 384-well plate, add the kinase solution to each well.
-
Add the serially diluted inhibitor or vehicle control (DMSO) to the appropriate wells.
-
Add the substrate solution to all wells.
-
Include control wells: "no enzyme" (buffer only) for background and "no inhibitor" (vehicle only) for 100% activity.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the ATP solution to all wells.
-
Incubate the plate at a constant temperature (typically 30°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
-
Signal Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+).
-
Detect the kinase activity. The detection method will depend on the assay format:
-
Radiometric: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.
-
Luminescent: Using a commercial kit (e.g., ADP-Glo™) that measures ADP production.
-
Fluorescent: Using a fluorescently labeled substrate and detecting a change in fluorescence upon phosphorylation.
-
-
-
Data Analysis:
-
Subtract the background signal (from "no enzyme" wells) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Cell Proliferation Assay (MTT/MTS)
This protocol outlines a common colorimetric assay to assess the effect of an inhibitor on cell viability and proliferation.
Workflow Diagram:
Caption: MTT/MTS Cell Proliferation Assay Workflow.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cell line.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of the 3-substituted indazole inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT/MTS Addition and Incubation:
-
Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
-
Formazan Solubilization (for MTT assay):
-
If using MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Mix gently on an orbital shaker to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Conclusion and Future Perspectives
The 3-substituted indazole scaffold continues to be a highly fruitful starting point for the development of novel kinase inhibitors. The examples highlighted in this guide demonstrate the remarkable potency and selectivity that can be achieved through strategic modifications at the 3-position. As our understanding of kinase biology deepens, so too will the opportunities to design the next generation of indazole-based therapeutics. Future efforts will likely focus on developing inhibitors with improved pharmacokinetic profiles, overcoming drug resistance, and exploring novel kinase targets. The experimental frameworks provided herein offer a solid foundation for researchers to contribute to this exciting and impactful field.
References
-
Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Abstract 3834: 3-ethynyl-1H-indazoles as inhibitors of PI3k signaling pathway | Request PDF. (n.d.). Retrieved January 18, 2026, from [Link]
- Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. (2021). Bioorganic & Medicinal Chemistry, 49, 116437.
-
Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma - PubMed. (2019, February 1). Retrieved January 18, 2026, from [Link]
-
Design, Synthesis, and Structure–Activity Relationships (SAR) of 3-Vinylindazole Derivatives as New Selective Tropomyosin Receptor Kinases (Trk) Inhibitors | Request PDF. (n.d.). Retrieved January 18, 2026, from [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Arcus Biosciences reports preclinical data on AXL inhibitors for cancer | BioWorld. (2023, March 30). Retrieved January 18, 2026, from [Link]
- arry-797, a novel inhibitor of p38 map kinase: phase 1 pharmacokinetic and pharmacodynamic results. (2016).
-
A pathway map of AXL receptor-mediated signaling network - PMC. (2020, August 23). Retrieved January 18, 2026, from [Link]
-
Schematic diagram of FGFR signaling pathways. FGF-FGFR binding induces receptor... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Schematic diagram of Trk receptor-mediated signal transduction... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Schematic diagram of the RhoA/Rho kinase signaling pathway. When G... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
IC50 Determination - edX. (n.d.). Retrieved January 18, 2026, from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (2021, August 12). Retrieved January 18, 2026, from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). Retrieved January 18, 2026, from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 8. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
The 6-Bromo-Indazole Scaffold: A Comparative Guide to Unlocking Its Therapeutic Potential
The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved drugs.[1][2] The introduction of a bromine atom at the 6-position of this heterocyclic system creates a versatile building block, the 6-bromo-1H-indazole, which has garnered significant interest in the development of novel therapeutics, particularly in oncology.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-bromo-indazole derivatives, offering insights into their design, synthesis, and biological evaluation as potent kinase inhibitors and anticancer agents.
The Strategic Importance of the 6-Bromo-Indazole Moiety
The 6-bromo-indazole scaffold serves as a crucial starting point for the synthesis of a diverse array of biologically active molecules. The bromine atom at the 6-position is not merely a placeholder; it provides a reactive handle for the introduction of various substituents through cross-coupling reactions, enabling the exploration of chemical space and the fine-tuning of pharmacological properties.[4] This strategic functionalization allows for the optimization of interactions with biological targets, leading to enhanced potency and selectivity. Furthermore, the indazole ring system itself is a key pharmacophore, often involved in critical hydrogen bonding interactions with the hinge region of protein kinases.[5]
Structure-Activity Relationship of 6-Bromo-Indazole Derivatives as Anticancer Agents
Extensive research has focused on elucidating the SAR of 6-bromo-indazole derivatives, particularly their efficacy as inhibitors of protein kinases, which are key regulators of cellular processes frequently dysregulated in cancer.
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Consequently, inhibiting VEGFR-2 is a well-established strategy in cancer therapy. Several 6-bromo-indazole derivatives have shown potent inhibitory activity against VEGFR-2.
A comparative analysis of a series of 6-bromo-indazole derivatives targeting VEGFR-2 reveals key SAR insights. It is important to note that direct head-to-head comparisons should be made with caution as the data is compiled from different sources.[6]
| Compound/Drug | Target | IC50 (nM) | Source |
| 6-Bromo-1H-indazole Derivatives | |||
| Derivative W4 | VEGFR-2 | < 5 | [6] |
| Derivative W12 | VEGFR-2 | < 5 | [6] |
| Derivative W17 | VEGFR-2 | < 5 | [6] |
| Derivative W19 | VEGFR-2 | < 5 | [6] |
| Derivative W20 | VEGFR-2 | < 5 | [6] |
| Derivative W2 | VEGFR-2 | < 10 | [6] |
| Derivative W23 | VEGFR-2 | < 10 | [6] |
| Reference Drugs | |||
| Axitinib | VEGFR-2 | 0.2 | [6] |
| Pazopanib | VEGFR-2 | 30 | [6] |
The data suggests that with appropriate substitutions, 6-bromo-indazole derivatives can achieve potent, single-digit nanomolar inhibition of VEGFR-2, comparable to established drugs like Axitinib.[6] The specific substitutions on the indazole core that lead to this high potency are often complex and proprietary, as indicated by their sourcing from patent literature.[6]
Inhibition of Polo-like Kinase 4 (PLK4)
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is implicated in several cancers.[7] A lead compound, 28t, with a 6-bromo-indazole core, was identified as a PLK4 inhibitor with an IC50 of 74 nM.[7] Subsequent optimization led to the discovery of compound C05, which exhibited exceptional potency.
| Compound | PLK4 IC50 (nM) | IMR-32 IC50 (µM) | MCF-7 IC50 (µM) | H460 IC50 (µM) |
| 28t | 74 | - | - | - |
| C05 | < 0.1 | 0.948 | 0.979 | 1.679 |
This dramatic increase in potency highlights the successful application of rational drug design strategies, including functional group migration, to optimize the lead compound.[7]
Activity Against Cancer Cell Lines
The anticancer activity of 6-bromo-indazole derivatives has been evaluated in various cancer cell lines. A study on a series of indazole derivatives demonstrated that compound 2f , which contains a 6-bromo-indazole core, exhibited potent growth inhibitory activity against several cancer cell lines.[1][2]
| Compound | A549 IC50 (µM) | 4T1 IC50 (µM) | HCT116 IC50 (µM) | HepG2 IC50 (µM) |
| 2f | 1.15 | 0.23 | 0.31 | 0.46 |
The potent activity of compound 2f , particularly against the 4T1 breast cancer cell line, underscores the therapeutic potential of this chemical class.[1][2] Further studies revealed that the activity of these compounds is sensitive to substitutions at other positions of the indazole ring. For instance, the introduction of an amino group at the C2 position of a pyridyl substituent dramatically reduced the antiproliferative activity against most cell lines, suggesting a distinct mechanism of action for those derivatives.[2]
Mechanism of Action: Induction of Apoptosis
A key mechanism through which 6-bromo-indazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[1][2] Compound 2f , for example, was shown to dose-dependently promote apoptosis in 4T1 breast cancer cells.[1][2] This was associated with the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[1][2] Furthermore, 2f was observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS), which are known triggers of the intrinsic apoptotic pathway.[1][2]
The following diagram illustrates the proposed signaling pathway for apoptosis induction by these derivatives.
Caption: Proposed apoptotic signaling pathway induced by 6-bromo-indazole derivatives.
Experimental Protocols
To ensure the scientific integrity and reproducibility of the findings presented, detailed experimental protocols for the synthesis and biological evaluation of 6-bromo-indazole derivatives are provided below.
Synthesis of 6-Bromo-3-iodo-1H-indazole (A Key Intermediate)
This protocol describes the iodination of 6-bromo-1H-indazole, a common step in the synthesis of more complex derivatives.[4]
Materials:
-
6-bromo-1H-indazole
-
Potassium hydroxide (KOH)
-
Iodine (I2)
-
Dimethylformamide (DMF)
-
Sodium thiosulfate (Na2S2O4)
-
Potassium carbonate (K2CO3)
Procedure:
-
Dissolve 6-bromo-1H-indazole (10 mmol) in DMF.
-
Add KOH (20 mmol) to the solution and stir.
-
Add a solution of I2 (15 mmol) in DMF dropwise to the mixture.
-
Stir the reaction at room temperature for 3 hours.
-
Pour the reaction mixture into an aqueous solution of Na2S2O4 and K2CO3.
-
A white solid will precipitate. Filter the solid and dry to yield 6-bromo-3-iodo-1H-indazole.[4]
In Vitro VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.[6]
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
96-well plates
-
Luminescence-based kinase activity detection kit
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a 96-well plate, add the kinase buffer, ATP, and the kinase substrate to each well.
-
Add the diluted test compound or a vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding the recombinant VEGFR-2 enzyme to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and measure the luminescence according to the detection kit manufacturer's instructions. The light output is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the effect of compounds on the proliferation of cancer cells.[6]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, 4T1)
-
Cell culture medium and supplements
-
96-well plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Future Perspectives
The 6-bromo-indazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed herein provide a roadmap for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on exploring novel substitutions on the indazole core, investigating their effects on a broader range of kinase targets, and elucidating their mechanisms of action in greater detail. The ultimate goal is to translate the promising preclinical findings of 6-bromo-indazole derivatives into effective clinical candidates for the treatment of cancer and other diseases.
References
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- Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, ADMET prediction, and SAR studies.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. 2021.
- Benchmarking 6-Bromo-1H-indazole Derivatives Against Axitinib and Pazopanib: A Comparative Guide for VEGFR-2 Inhibition. Benchchem. 2025.
- Application Notes and Protocols for Angiogenesis Assays Using Vegfr-2-IN-36. Benchchem. 2025.
- Design, synthesis and bioevaluation of novel 6-substituted aminoindazole deriv
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. 2025.
- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. 2024.
- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties.
- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design.
- Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simul
- Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents.
- Structure of some indazole-based derivatives (IX and X) as VEGFR-2 inhibitors. 2022.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PubMed. 2021.
- Synthesis, Molecular Modeling, and Biological Evaluation of Novel RAD51 Inhibitors. PMC. 2015.
- Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Publishing. 2020.
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- 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simul
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- HO-3867 Induces Apoptosis via the JNK Signaling Pathway in Human Osteosarcoma Cells. 2022.
- Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI. 2023.
- Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. 2022.
- Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implic
- 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular. Semantic Scholar. 2023.
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A Comparative Guide to 3-Sulfonylated Indazoles in Drug Discovery: In Vitro and In Vivo Perspectives
For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry, renowned for its versatility across a range of biological targets. The addition of a sulfonyl group at the 3-position, in particular, has given rise to potent and selective modulators of key signaling pathways implicated in immunology and oncology. This guide provides an in-depth technical comparison of 3-sulfonylated indazoles against relevant alternatives for two distinct and highly pursued targets: the C-C chemokine receptor 4 (CCR4) and the mitogen-activated protein kinase 1 (MAPK1/ERK2).
This document moves beyond a simple recitation of data, offering insights into the causal relationships behind experimental design, validating protocols, and a robust framework of supporting evidence to guide future research and development.
Part 1: The 3-Indazolyl Sulfonamide as a C-C Chemokine Receptor 4 (CCR4) Antagonist
The CCR4 receptor is a critical mediator in immunology, primarily known for orchestrating the migration of T helper 2 (Th2) cells and regulatory T cells (Tregs) to sites of inflammation and into the tumor microenvironment. Its role in allergic diseases like asthma and in dampening anti-tumor immunity has made it a prime target for therapeutic intervention. Here, we compare the well-characterized 3-sulfonylated indazole GSK2239633A with another potent small-molecule antagonist, AZD2098 , which features a distinct chemical scaffold.
Molecular Rationale and Structure-Activity Relationship (SAR)
The development of indazole arylsulfonamides as CCR4 antagonists was driven by high-throughput screening and subsequent chemical optimization. The core structure of GSK2239633A, N-(3-((3-(5-chlorothiophene-2-sulfonamido)-4-methoxy-1H-indazol-1-yl)methyl)benzyl)-2-hydroxy-2-methylpropanamide, was systematically refined to maximize potency and improve pharmacokinetic properties.
Key SAR insights reveal the causality behind its design:
-
Indazole Core: Provides a rigid scaffold for orienting key substituents.
-
3-Sulfonamide Linkage: Critical for binding. The 5-chlorothiophene-2-sulfonamide was identified as the most potent N3-substituent.
-
N1-Substituent: A meta-substituted benzyl group possessing an amide moiety was found to be optimal for potency. Less basic groups, such as the 2-hydroxy-2-methylpropanamide, were incorporated to improve oral absorption, as strongly basic amines led to poor in vivo exposure.
-
4-Methoxy Group: Methoxy or hydroxyl groups at the C4 position of the indazole ring were found to be the most potent substituents.
This strategic chemical design resulted in an allosteric antagonist that binds to an intracellular site on the CCR4 receptor, a mechanism distinct from the orthosteric site where natural chemokine ligands like CCL17 and CCL22 bind. This allosteric modulation prevents the conformational changes required for G-protein coupling and downstream signaling.
Logical Relationship: From Chemical Scaffold to Biological Target
Caption: Core components of the 3-sulfonylated indazole scaffold leading to CCR4 antagonism.
Comparative In Vitro Performance
The potency of CCR4 antagonists is typically assessed through radioligand binding assays and functional cell-based assays that measure the inhibition of chemokine-induced signaling. GSK2239633A demonstrates high potency, comparable to that of AZD2098, another well-characterized CCR4 antagonist.
| Compound | Target | Assay Type | Potency (pIC50) | Reference |
| GSK2239633A | Human CCR4 | [¹²⁵I]-TARC Binding | 7.96 | [1] |
| AZD2098 | Human CCR4 | Functional Assay | 7.8 | [2][3] |
(Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher value indicates greater potency.)
In Vitro Experimental Protocol: TARC-Induced F-Actin Polymerization Assay
This functional assay provides a robust, self-validating system to quantify the antagonist's ability to block CCR4 signaling in primary human T-cells. The endpoint, F-actin polymerization, is a rapid downstream event following G-protein coupled receptor activation and is essential for cell migration.
Objective: To measure the inhibitory activity of a test compound (e.g., GSK2239633A) on Thymus and Activation-Regulated Chemokine (TARC/CCL17)-induced actin polymerization in human CD4+ CCR4+ T-cells.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood of healthy volunteers using Ficoll-Paque density gradient centrifugation.
-
Cell Staining: Stain PBMCs with fluorescently-conjugated antibodies specific for human CD4 (e.g., FITC-anti-CD4) and CCR4 (e.g., PE-anti-CCR4) to identify the target cell population by flow cytometry.
-
Compound Incubation: Incubate the stained cells with the test compound (GSK2239633A at various concentrations) or vehicle control (0.1% DMSO) for 30 minutes at 37°C. This allows the antagonist to bind to the receptor.
-
Agonist Stimulation: Stimulate the cells with a pre-determined EC80 concentration of the CCR4 ligand TARC (CCL17) for a short period (typically 15 seconds) to induce a robust and rapid actin polymerization response.
-
Fixation and Permeabilization: Immediately terminate the reaction by adding 3% formaldehyde to fix the cells. Subsequently, permeabilize the cells to allow intracellular staining.
-
F-Actin Staining: Stain the fixed and permeabilized cells with Alexa Fluor 647-phalloidin, a high-affinity probe that specifically binds to filamentous actin (F-actin).
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the CD4+ CCR4+ lymphocyte population. The mean fluorescence intensity (MFI) of Alexa Fluor 647-phalloidin within this gate is directly proportional to the amount of F-actin.
-
Data Analysis: Calculate the percent inhibition of the TARC-induced response at each concentration of the antagonist. Plot the data to determine the pA2 or IC50 value.[1][4]
Experimental Workflow: F-Actin Polymerization Assay
Caption: Step-by-step workflow for the CCR4 functional cell-based assay.
Comparative In Vivo Performance & Pharmacokinetics
While GSK2239633A demonstrated excellent in vitro potency, its translation to in vivo efficacy in humans was hampered by poor pharmacokinetics. This highlights a critical aspect of drug development: the divergence often seen between in vitro activity and in vivo performance.
Human Pharmacokinetic Parameters:
| Parameter | Route | Dose | Value | Reference |
| GSK2239633A | Intravenous | 100 µg | t½: 13.5 hours | [1][5] |
| Clearance (CL): 21.9 L/hour | [1] | |||
| Oral (fasted) | 150-1200 mg | tmax: 1.0–1.5 hours | [1][5] | |
| Bioavailability: 5–14% | [1][5] | |||
| Oral (fed) | 1200 mg | Bioavailability: ~16% | [1][5] |
The low oral bioavailability (<16%) was a significant clinical limitation.[1][5] Even at high oral doses (1500 mg), the compound only achieved a predicted mean CCR4 receptor occupancy of ~74%, which was deemed insufficient for robust clinical benefit in planned asthma studies.[1] This contrasts with preclinical data in rats and dogs where bioavailability was significantly higher (85% and 97%, respectively), underscoring the challenges of interspecies scaling in pharmacokinetics.
In comparison, while detailed human pharmacokinetic data for AZD2098 is less publicly available, it was also developed as an orally bioavailable antagonist and has been evaluated in preclinical models of lung inflammation, demonstrating in vivo activity.[2][3] This comparison underscores the paramount importance of achieving adequate systemic exposure for in vivo efficacy, a hurdle that even highly potent compounds like GSK2239633A must overcome.
Part 2: The 3-Sulfonylated Indazole as a Potential MAPK1 (ERK2) Inhibitor
The Ras-Raf-MEK-ERK (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Its hyperactivation is a hallmark of many human cancers, making it a highly validated oncology target. While numerous MEK and BRAF inhibitors are clinically approved, resistance often emerges via reactivation of ERK. This has spurred the development of direct ERK1/2 inhibitors. Here, we discuss the potential of a novel 3-sulfonylated indazole scaffold, exemplified by 1-((2-chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amine , and compare its theoretical performance with the well-validated, potent ERK1/2 inhibitor SCH772984 .
Molecular Rationale and Design Strategy
The exploration of indazole-sulfonamides as MAPK1 inhibitors is a more nascent field. A recent study detailed the synthesis of 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole (Compound 3 in the study) and its subsequent reduction to the amine analog 1-((2-chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amine (Compound 4).[6]
The rationale for this scaffold is based on the established success of combining the indazole nucleus with the sulfonamide moiety to target kinases.[6] The design leverages the ability of the sulfonamide group to form key hydrogen bonds within the ATP-binding pocket of the kinase, while the indazole and substituted phenyl rings occupy adjacent hydrophobic regions.
In silico molecular docking studies were performed to predict the binding affinity of these compounds. The results suggested a strong interaction with the MAPK1 active site, with the amine analog (Compound 4) showing a more favorable binding energy than its nitro precursor.[6] This provides a compelling, albeit preliminary, case for this scaffold's potential.
Comparative Performance: In Silico vs. Experimental
Direct experimental comparison is challenging as in vitro or in vivo data for the indazole-sulfonamide MAPK1 inhibitor is not yet published. However, we can compare its theoretical potential (from docking) with the proven experimental potency of a benchmark ERK inhibitor, SCH772984.
| Compound | Target | Assay Type | Potency | Reference |
| Indazole-Sulfonamide (Cpd 4) | MAPK1 (ERK2) | Molecular Docking | Binding Energy: -8.34 Kcal/mol | [6] |
| SCH772984 | ERK1 | Biochemical Assay | IC50: 4 nM | [7][8] |
| ERK2 | Biochemical Assay | IC50: 1 nM | [7][8] |
While docking scores are useful for hypothesis generation, they do not directly translate to inhibitory concentrations (IC50). SCH772984 is an exceptionally potent inhibitor with low nanomolar activity.[7][8] The indazole-sulfonamide would need to demonstrate similar potency in biochemical and cellular assays to be considered a viable alternative.
In Vitro Experimental Protocol: MAPK1 (ERK2) Kinase Assay
To experimentally validate the docking results, a direct biochemical kinase assay is required. The Transcreener® ADP² Assay is a common, robust platform for this purpose.
Objective: To determine the IC50 value of a test compound (e.g., 1-((2-chloro-5-methoxyphenyl)sulfonyl)-1H-indazol-5-amine) against recombinant human MAPK1/ERK2.
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 20 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20). Prepare serial dilutions of the test compound in DMSO.
-
Enzyme and Substrate: Dilute recombinant human MAPK1 enzyme (e.g., 2 nM final concentration) and a suitable peptide substrate (e.g., MBP peptide) in the assay buffer. ATP is used as the co-substrate.
-
Kinase Reaction: In a 384-well plate, combine the MAPK1 enzyme, the test compound at various concentrations, and the peptide substrate. Initiate the kinase reaction by adding ATP. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
ADP Detection: Terminate the kinase reaction and quantify the amount of ADP produced, which is directly proportional to kinase activity. The Transcreener® ADP² Assay uses an antibody-based detection method where ADP displaces a fluorescent tracer, leading to a change in fluorescence polarization.
-
Data Analysis: Convert the fluorescence signal to ADP concentration using a standard curve. Calculate the percent inhibition of kinase activity at each compound concentration relative to a vehicle (DMSO) control. Fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway: MAPK Cascade and Point of Inhibition
Caption: The MAPK signaling cascade and the site of action for direct ERK inhibitors.
Prospective In Vivo Studies
Should the indazole-sulfonamide scaffold demonstrate potent and selective ERK inhibition in vitro, the next logical step would be evaluation in in vivo cancer models.
Animal Model: Xenograft models using human cancer cell lines with known MAPK pathway mutations (e.g., BRAF V600E or KRAS mutations) are standard. For example, the BRAF-mutant LOX human melanoma xenograft model has been used to demonstrate the in vivo efficacy of SCH772984.[8]
Methodology:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., LOX melanoma cells) into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and vehicle control groups. Administer the test compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) on a defined schedule (e.g., twice daily for 14 days). SCH772984, for instance, has shown efficacy with intraperitoneal dosing.[8][9]
-
Efficacy Assessment: Monitor tumor volume and animal body weight throughout the study. The primary endpoint is typically tumor growth inhibition or regression.
-
Pharmacodynamic Assessment: At the end of the study, tumors can be excised to measure the level of target engagement by analyzing the phosphorylation of downstream ERK substrates (e.g., p-RSK) via Western blot or immunohistochemistry.
The successful translation of an in vitro potent indazole-sulfonamide to an in vivo setting would depend heavily on its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a lesson learned from the GSK2239633A program.
Conclusion
The 3-sulfonylated indazole scaffold has proven to be a highly effective chemical starting point for developing potent modulators of challenging drug targets.
-
In the context of CCR4 antagonism , GSK2239633A stands as a testament to achieving high in vitro potency through rational, structure-guided design. However, its clinical development was ultimately curtailed by poor human pharmacokinetics, providing a crucial lesson on the importance of early ADME profiling and cross-species metabolism studies. It serves as a valuable benchmark for future small-molecule CCR4 antagonist programs, which must balance potency with drug-like properties to succeed.
-
For MAPK1 inhibition , the 3-sulfonylated indazole scaffold is a promising but unvalidated entrant. While in silico studies suggest potential, it faces a high bar set by established inhibitors like SCH772984. The path forward requires rigorous experimental validation through the biochemical and cellular assays detailed herein, followed by careful in vivo characterization.
This guide demonstrates that while a core chemical structure can be adapted for diverse targets, success in drug development hinges on a multi-parameter optimization process where in vitro potency, in vivo pharmacokinetics, and target engagement are all critical for clinical translation.
References
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Morris, E. J., et al. (2013). Discovery of a novel ERK inhibitor with activity in models of acquired resistance to BRAF and MEK inhibitors. Cancer Discovery, 3(7), 742-750. [Link]
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Kindon, N. D., et al. (2017). Discovery of AZD-2098 and AZD-1678, two potent and bioavailable CCR4 receptor antagonists. ACS Medicinal Chemistry Letters, 8(9), 981-986. [Link]
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Ambery, P., et al. (2013). Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study. BMC Pharmacology and Toxicology, 14(14). [Link]
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Procopiou, P. A., et al. (2012). Lead optimisation of the N1 substituent of a novel series of indazole arylsulfonamides as CCR4 antagonists and identification of a candidate for clinical investigation. Bioorganic & Medicinal Chemistry Letters, 22(8), 2730-2733. [Link]
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Atefi, M., et al. (2014). Antitumor activity of the ERK inhibitor SCH772984 against BRAF mutant, NRAS mutant and wild-type melanoma. Molecular Cancer, 13(1), 194. [Link]
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Chemical Probes Portal. (n.d.). SCH772984. Retrieved from [Link]
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Chihab, A., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 29(14), 3249. [Link]
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Procopiou, P. A., et al. (2011). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Journal of Medicinal Chemistry, 54(6), 1947-1961. [Link]
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Zhang, Y., et al. (2024). Small-Molecule CCR4 Antagonists in Cutaneous T-cell Lymphoma. Cancer Research Communications, 4(10), 2756-2765. [Link]
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Norman, P. (2011). CCR4 antagonists. Expert Opinion on Therapeutic Patents, 21(10), 1635-1639. [Link]
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BellBrook Labs. (n.d.). A Validated MAPK1 Inhibitor Screening Assay. Retrieved from [Link]
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ResearchGate. (2013). Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: Results from an open-label and from a randomised study. Retrieved from [Link]
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Norman, P. (2012). Small molecule inhibitors of the CCR4 receptor. Expert Opinion on Therapeutic Patents, 22(5), 549-565. [Link]
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A Comparative Guide to the Synthetic Routes for 3-Functionalized Indazoles
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a cornerstone in medicinal chemistry, lending its privileged structure to a diverse array of therapeutic agents. The strategic introduction of functional groups at the 3-position of the indazole nucleus is often pivotal in modulating pharmacological activity. This guide provides a comprehensive comparison of the principal synthetic routes to 3-functionalized indazoles, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each methodology. We will delve into the intricacies of modern transition-metal-catalyzed reactions and contrast them with classical and metal-free alternatives, providing the necessary data and protocols to empower informed decisions in your synthetic endeavors.
At a Glance: Performance Comparison of Key Synthetic Routes
| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| Transition-Metal-Catalyzed C-H Activation/Annulation | Moderate to Excellent (50-95%) | Broad for both coupling partners, good functional group tolerance. | High atom economy, direct functionalization of C-H bonds, access to complex derivatives. | Often requires directing groups, regioselectivity can be a challenge, catalyst cost. |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) | Good to Excellent (70-95%) | Broad, dependent on the availability of organometallic reagents. | Well-established, high-yielding, excellent functional group tolerance. | Requires pre-functionalization of the indazole core (e.g., halogenation), potential for metal contamination. |
| [3+2] Dipolar Cycloaddition of Sydnones and Arynes | Good to Excellent (>80%) | Broad tolerance for various functional groups on both precursors. | High yields, excellent regioselectivity for 2H-indazoles, mild reaction conditions.[1] | Requires synthesis of sydnone precursors; some electron-deficient sydnones may be unreactive. |
| Davis-Beirut Reaction | Good (60-90%) | Tolerates a range of alkyl and some aryl amines; sensitive to the alcohol solvent.[2] | Metal-free, utilizes inexpensive starting materials, versatile for 2H-indazoles and indazolones.[3] | Can be low-yielding with certain substrates like secondary alcohols and anilines; may require optimization.[4] |
| Classical SNAr of o-Halobenzonitriles with Hydrazine | Variable (often low to moderate) | Limited by the electronic nature of the benzonitrile. | Inexpensive starting materials. | Harsh reaction conditions, low yields with electron-rich benzonitriles, potential for side reactions. |
Transition-Metal-Catalyzed C-H Activation/Annulation: A Modern Approach to Efficiency
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules, and its application to indazole synthesis is no exception. This approach circumvents the need for pre-functionalized starting materials, directly converting C-H bonds into new C-C or C-N bonds.
Rhodium(III)-Catalyzed C-H Activation
Rhodium(III) catalysis has proven particularly effective for the synthesis of 2-aryl-2H-indazoles through the coupling of azobenzenes with aldehydes.[5] The azo group acts as a directing group, facilitating the ortho-C-H activation of the azobenzene.
Mechanism Rationale: The catalytic cycle is initiated by the Rh(III)-catalyzed direct addition of an azobenzene C–H bond to an aldehyde, followed by cyclization and aromatization.[6] The azo moiety not only directs the C-H activation but also serves as a nucleophile to trap the initial aldehyde addition product.[6] The regioselectivity of the reaction with unsymmetrical azobenzenes can be controlled by both electronic and steric factors.[6]
Caption: Rh(III)-Catalyzed C-H Activation/Annulation.
Palladium(II)-Catalyzed C-H Activation/Intramolecular Amination
Palladium catalysis offers a versatile route to 3-aryl/alkylindazoles from readily available hydrazones.[7] This method relies on an intramolecular C-H amination reaction.
Mechanism Rationale: The reaction is thought to proceed via a Pd(II)/Pd(IV) catalytic cycle.[8] The initial step involves the chelation-assisted C-H activation of the hydrazone to form a palladacycle intermediate. Subsequent oxidation of Pd(II) to Pd(IV) by an external oxidant, followed by reductive elimination, forms the N-N bond and regenerates the active Pd(II) catalyst. The choice of oxidant is crucial for the efficiency of the reaction.
Caption: Pd(II)-Catalyzed C-H Amination Pathway.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are among the most robust and widely used methods for constructing C-C and C-N bonds. For the synthesis of 3-functionalized indazoles, these reactions typically start from a 3-haloindazole precursor.
Suzuki-Miyaura Coupling for 3-Arylindazoles
The Suzuki-Miyaura coupling is a powerful method for the synthesis of 3-arylindazoles from 3-iodo- or 3-bromoindazoles and boronic acids.[9] This reaction is known for its high yields and excellent functional group tolerance.
Mechanism Rationale: The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9] The Pd(0) catalyst first undergoes oxidative addition into the carbon-halogen bond of the 3-haloindazole to form a Pd(II) intermediate. This is followed by transmetalation with the boronic acid, where the aryl group is transferred to the palladium center. Finally, reductive elimination from the Pd(II) complex yields the 3-arylindazole product and regenerates the Pd(0) catalyst.[9]
Caption: Suzuki-Miyaura Cross-Coupling Cycle.
Metal-Free Approaches: The Davis-Beirut and [3+2] Cycloaddition Reactions
While transition-metal catalysis offers powerful synthetic tools, metal-free alternatives are attractive due to their lower cost and reduced risk of metal contamination in the final product.
The Davis-Beirut Reaction
The Davis-Beirut reaction is a versatile, metal-free method for the synthesis of 2H-indazoles from o-nitrobenzylamines or by the reaction of o-nitrosobenzaldehydes with primary amines.[2][10]
Mechanism Rationale: The reaction is believed to proceed through the formation of an o-nitrosobenzylidene imine intermediate.[2] This intermediate then undergoes an intramolecular N,N-bond forming heterocyclization.[2] The reaction can be catalyzed by either acid or base.[2] The choice of solvent can significantly impact the reaction efficiency.[4]
[3+2] Dipolar Cycloaddition of Sydnones and Arynes
This method provides a rapid and highly regioselective route to 2H-indazoles.[1] The reaction involves the [3+2] cycloaddition of a sydnone (a mesoionic heterocyclic compound) with an aryne, followed by decarboxylation.[1]
Mechanism Rationale: The aryne, generated in situ, acts as a dipolarophile and reacts with the sydnone, which serves as a 1,3-dipole.[11] The resulting cycloadduct is unstable and readily loses carbon dioxide to afford the aromatic 2H-indazole.[1] This method is characterized by its mild reaction conditions and high yields.[1]
Experimental Protocols
Protocol 1: Synthesis of 3-Phenyl-1H-indazole via Suzuki-Miyaura Coupling[9]
This protocol describes the synthesis of 3-phenyl-1H-indazole from 3-iodo-1H-indazole and phenylboronic acid.
Materials:
-
3-Iodo-1H-indazole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 3-iodo-1H-indazole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and dppf (0.04 mmol).
-
Add K₂CO₃ (2.0 mmol) and a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture at 100 °C for 12 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-phenyl-1H-indazole.
Protocol 2: Synthesis of a 3-Arylindazole via Palladium-Catalyzed C-H Amination[7]
This protocol outlines the synthesis of a 3-arylindazole from a benzophenone tosylhydrazone derivative.
Materials:
-
Benzophenone tosylhydrazone derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Silver trifluoroacetate (AgOCOCF₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a reaction tube, combine the benzophenone tosylhydrazone (0.1 mmol), Pd(OAc)₂ (0.01 mmol), Cu(OAc)₂ (0.1 mmol), and AgOCOCF₃ (0.2 mmol).
-
Add DMSO (2 mL) to the mixture.
-
Seal the tube and heat the reaction mixture at 50 °C for 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 3-arylindazole.
Protocol 3: Synthesis of a 2H-Indazole via the Davis-Beirut Reaction[2][10]
This protocol details the synthesis of a 2H-indazole from an o-nitrobenzylamine.
Materials:
-
o-Nitrobenzylamine derivative
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
Dissolve the o-nitrobenzylamine derivative (1.0 mmol) in ethanol (10 mL).
-
Add a 5% solution of KOH in ethanol (5 mL).
-
Heat the reaction mixture at 60 °C for 6 hours.
-
After cooling, neutralize the reaction mixture with dilute hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 4: Synthesis of a 2H-Indazole via [3+2] Cycloaddition[1]
This protocol describes the synthesis of a 2H-indazole from a sydnone and an o-(trimethylsilyl)aryl triflate.
Materials:
-
Sydnone
-
o-(Trimethylsilyl)aryl triflate
-
Cesium fluoride (CsF)
-
Acetonitrile
Procedure:
-
To a solution of the sydnone (1.0 mmol) and the o-(trimethylsilyl)aryl triflate (1.2 mmol) in acetonitrile (10 mL), add CsF (2.4 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 2H-indazole.
Conclusion
The synthesis of 3-functionalized indazoles is a rich and evolving field, with a variety of powerful methods at the disposal of the modern chemist. Transition-metal-catalyzed C-H activation offers an elegant and atom-economical approach for the direct functionalization of the indazole core, while palladium-catalyzed cross-coupling reactions remain a highly reliable and versatile tool, particularly for the synthesis of 3-aryl and 3-aminoindazoles. For instances where metal-free conditions are paramount, the Davis-Beirut reaction and [3+2] cycloadditions provide valuable alternatives with their own unique advantages.
The choice of synthetic route will ultimately depend on a careful consideration of factors such as the desired substitution pattern, substrate availability, functional group tolerance, and scalability. This guide has provided a comparative framework, along with detailed experimental insights, to aid in the strategic planning and execution of your next indazole synthesis.
References
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Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
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The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. Retrieved January 18, 2026, from [Link]
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2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
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Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]
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Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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ChemInform Abstract: The Davis-Beirut Reaction: A Novel Entry into 2H-Indazoles and Indazolones. Recent Biological Activity of Indazoles. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]
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C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). HAL open science. Retrieved January 18, 2026, from [Link]
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A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
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Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]
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Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]
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Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]
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A Comparative Suzuki Reaction of Aryl Halides Using a New Dimeric Orthopalladated Complex under Conventional and Microwave Irradiation Conditions. (n.d.). Sci-Hub. Retrieved January 18, 2026, from [Link]
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The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. Retrieved January 18, 2026, from [Link]
-
Recent Advances in C–H Functionalization of 2H-Indazoles. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. (n.d.). AUB ScholarWorks. Retrieved January 18, 2026, from [Link]
-
Recent advances in C–H functionalization of 2H-indazoles. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals. Retrieved January 18, 2026, from [Link]
-
The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. (2022). The Compass. Retrieved January 18, 2026, from [Link]
-
High-Valent Organometallic Copper and Palladium in Catalysis. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
Synthesis of 2H‐Indazoles by the [3 + 2] Cycloaddition of Arynes and Sydnones. (n.d.). Sci-Hub. Retrieved January 18, 2026, from [Link]
-
Rapid Access to 3-Aminoindazoles from Tertiary Amides. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
Rapid Access to 3-Aminoindazoles from Tertiary Amides. (n.d.). Sci-Hub. Retrieved January 18, 2026, from [Link]
-
Scope of 3-aminoindazole derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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A Comparative Efficacy Analysis of 6-Bromo-3-(methylsulfonyl)-1H-indazole and Related Kinase Inhibitors in Cancer Cell Lines
For researchers, scientists, and drug development professionals, the indazole scaffold represents a cornerstone in the design of novel anti-cancer therapeutics. Several FDA-approved drugs, such as Axitinib and Pazopanib, feature this heterocyclic core, validating its significance in targeting key oncogenic pathways.[1] This guide provides an in-depth comparative analysis of the potential efficacy of 6-Bromo-3-(methylsulfonyl)-1H-indazole in various cancer cell lines. Due to the limited publicly available data on this specific molecule, this guide will leverage data from structurally related 6-bromo-indazole and 3-sulfonyl-indazole derivatives to project its potential activity. This analysis is presented alongside a direct comparison with the established kinase inhibitors Axitinib and Pazopanib, providing a comprehensive framework for its evaluation.
The core hypothesis is that the combination of a 6-bromo substitution, known to enhance anti-proliferative effects, and a 3-methylsulfonyl group, which can modulate kinase binding affinity, positions this compound as a potentially potent anti-cancer agent.[2][3] This guide will dissect this hypothesis through a review of established testing methodologies and comparative data analysis.
Comparative Efficacy of Indazole Derivatives: A Quantitative Overview
The anti-proliferative activity of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.[4] The table below presents a comparative summary of the IC50 values for representative indazole derivatives and the established drugs Axitinib and Pazopanib across a panel of human cancer cell lines.
Disclaimer: Data for the "Representative 6-Bromo-Indazole Derivative" is based on structurally similar compounds reported in the literature and serves as a proxy for the potential efficacy of this compound.
| Compound | MCF-7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | K562 (Leukemia) IC50 (µM) |
| Representative 6-Bromo-Indazole Derivative (Proxy) | 1.15[3] | 4.89[3] | >10[3] | 5.15[5] |
| Axitinib | ~30[6] | Data Not Available | >25[6] | Data Not Available |
| Pazopanib | ~6.29[7] | Data Not Available | 4-6 | Data Not Available |
Mechanistic Insights: Targeting Oncogenic Signaling Pathways
Indazole derivatives, including Axitinib and Pazopanib, primarily exert their anti-cancer effects by inhibiting protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[1] The hypothesized mechanism of action for this compound is the inhibition of key kinases involved in tumorigenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).
Experimental Protocols for Efficacy Assessment
To empirically determine the anti-cancer efficacy of a novel compound like this compound, a series of standardized in vitro assays are employed. The following protocols provide a robust framework for such an evaluation.
Cell Viability Assessment (MTT/XTT Assay)
The initial screening of an anti-cancer compound involves determining its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods that measure the metabolic activity of cells, which is proportional to the number of viable cells.[4]
Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) and the comparator compounds (Axitinib, Pazopanib) for a predetermined duration (e.g., 48 or 72 hours). Include a vehicle-only control.
-
XTT Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Incubation: Add the activated XTT solution to each well and incubate the plate for 2-4 hours at 37°C in a CO2 incubator.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450-500 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentrations to generate a dose-response curve and calculate the IC50 value.
Apoptosis Induction Analysis (Annexin V/PI Staining)
A key mechanism of many anti-cancer drugs is the induction of apoptosis, or programmed cell death. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations, and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Anti-cancer compounds can also exert their effects by arresting the cell cycle at specific phases, thereby preventing cell division. Cell cycle distribution is commonly analyzed by flow cytometry after staining the cellular DNA with propidium iodide.[5]
Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membranes.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Structure-Activity Relationship and Comparative Logic
The rationale for investigating this compound is grounded in the established structure-activity relationships of indazole-based anti-cancer agents. The comparison with Axitinib and Pazopanib provides a benchmark for its potential therapeutic window and potency.
Conclusion
While direct experimental data for this compound is not yet widely published, the analysis of structurally related compounds suggests it holds promise as an anti-cancer agent. The proxy data indicates potential for potent activity, particularly in breast and leukemia cancer cell lines, with IC50 values in the low micromolar range.[3][5] However, its efficacy appears to be cell-line dependent, a common characteristic of targeted therapies.
The comparison with Axitinib and Pazopanib highlights that while these established drugs exhibit broad and potent kinase inhibition, there is still a therapeutic window for novel indazole derivatives with improved selectivity or different resistance profiles. The experimental framework detailed in this guide provides a clear path for the empirical validation of this compound's efficacy. Further investigation into its specific kinase inhibition profile, induction of apoptosis, and effects on the cell cycle are warranted to fully elucidate its therapeutic potential.
References
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Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(30), 15675-15687. Available at: [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]
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Sleijfer, S., et al. (2010). (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. The Oncologist, 15(6), 595-603. Available at: [Link]
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Zhao, H., et al. (2014). Pazopanib diminishes non-small cell lung cancer (NSCLC) growth and metastases in vivo. PLoS One, 9(5), e96256. Available at: [Link]
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Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4078. Available at: [Link]
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Savaniya, N. P., et al. (2024). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. Available at: [Link]
-
Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]
-
Harris, P. A., et al. (2015). The B-Raf Status of Tumor Cells May Be a Significant Determinant of Both Antitumor and Anti-Angiogenic Effects of Pazopanib in Xenograft Tumor Models. PLoS One, 10(10), e0140223. Available at: [Link]
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Soni, S., et al. (2018). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]
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A Comparative Guide to the Antimicrobial Spectrum of 6-Bromo-Indazole Derivatives
In an era defined by the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds with potent and broad-spectrum activity is a cornerstone of modern drug discovery. Among the heterocyclic compounds, the indazole nucleus has emerged as a privileged structure, forming the core of numerous pharmacologically active agents.[1][2][3] The strategic functionalization of this scaffold offers a pathway to modulate biological activity. This guide provides a focused analysis of 6-bromo-indazole derivatives, examining their antimicrobial spectrum, comparing their efficacy against established agents, and detailing the experimental rationale for their evaluation. The presence of a bromine atom at the 6-position can significantly influence the molecule's lipophilicity and electronic properties, potentially enhancing its interaction with microbial targets and improving its overall antimicrobial profile.[4]
Understanding the Antimicrobial Landscape of Indazole Derivatives
Indazole derivatives have consistently demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][5] Their antimicrobial efficacy spans a diverse array of pathogens. Studies have shown that various substituted indazoles are active against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.[2][4][6] Furthermore, certain derivatives have exhibited promising antifungal activity against species like Candida albicans.[4][7]
The versatility of the indazole core allows for the creation of hybrid molecules, combining its features with other pharmacophores like benzimidazole, to potentially yield compounds with superior potency compared to standard antibiotics like ampicillin and tetracycline.[1] This inherent adaptability makes the indazole scaffold a fertile ground for developing next-generation antimicrobial agents.
Spotlight on 6-Bromo-Indazole Derivatives: A Comparative Analysis
The introduction of a bromine atom at the 6-position of the indazole ring provides a specific subclass of compounds with distinct properties. While the broader class of indazoles shows promise, a direct and objective comparison requires analysis of specific experimental data.
Quantitative Performance Data
The most crucial metric for evaluating antimicrobial potency is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism. The table below summarizes the reported MIC values for a series of 1,2,3-triazole derivatives tethered with a 6-bromo-1H-indazole moiety, compared against standard antibiotics.
| Compound ID | Microbial Strain | MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) | Source |
| 8f | Bacillus subtilis (Gram-positive) | 100 | Ciprofloxacin | 50 | [4] |
| 8g | Bacillus subtilis (Gram-positive) | 100 | Ciprofloxacin | 50 | [4] |
| 8a | Bacillus subtilis (Gram-positive) | 200 | Ciprofloxacin | 50 | [4] |
| 8b | Bacillus subtilis (Gram-positive) | 200 | Ciprofloxacin | 50 | [4] |
| 8e | Candida albicans (Fungus) | 100 | Fluconazole | 100 | [4] |
| Other derivatives (8c, 8d, 8h, 8i, 8j) | B. subtilis, S. aureus, E. coli, P. aeruginosa, C. albicans, A. niger | >250 (Inactive) | - | - | [4] |
Analysis of Performance:
-
Gram-Positive Activity: Derivatives 8f and 8g demonstrated the most promising activity against the Gram-positive bacterium Bacillus subtilis, with an MIC of 100 µg/mL.[4] While this is double the MIC of the standard drug Ciprofloxacin (50 µg/mL), it signifies a notable level of antibacterial action that warrants further optimization.
-
Antifungal Activity: Compound 8e exhibited antifungal activity against Candida albicans comparable to the standard antifungal agent Fluconazole, with both showing an MIC of 100 µg/mL.[4] This finding is particularly significant, highlighting the potential for developing 6-bromo-indazole derivatives as effective antifungal agents.
-
Spectrum Limitations: It is important to note that in this specific study, the tested 6-bromo-indazole derivatives showed limited to no activity against the Gram-positive Staphylococcus aureus, the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa, or the fungus Aspergillus niger.[4] This suggests a relatively narrow spectrum of activity for this particular series of analogues, primarily targeting B. subtilis and C. albicans.
Potential Mechanisms of Antimicrobial Action
The precise mechanism of action for 6-bromo-indazole derivatives is an area of active research, but insights can be drawn from studies on the broader indazole class and related heterocyclic compounds. Several potential targets have been identified:
-
Inhibition of DNA Gyrase: Bacterial DNA gyrase, a type II topoisomerase, is a well-validated target for antibiotics. Some indazole derivatives have been discovered to be potent inhibitors of the GyrB subunit of this enzyme, disrupting DNA replication and leading to bacterial cell death.[8] This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit, offering a potential solution to overcome existing resistance.[8]
-
Disruption of Cell Division: The filamentous temperature-sensitive protein Z (FtsZ) is crucial for bacterial cell division. A series of 4-bromo-1H-indazole derivatives were designed as FtsZ inhibitors and showed significant antibacterial activity, suggesting that 6-bromo analogues may also function via this pathway.[9]
-
Inhibition of H₂S Production: Hydrogen sulfide (H₂S) production in bacteria like Staphylococcus aureus is a defense mechanism against oxidative stress and antibiotics. A novel class of 6-bromoindole and 6-bromoindazole derivatives has been identified as inhibitors of bacterial cystathionine-γ-lyase (CGL), a key H₂S-generating enzyme, thereby potentiating the effects of conventional antibiotics.[10]
-
Cell Membrane Disruption: Some related heterocyclic compounds, such as imidazoles, are known to interfere with microbial cell membranes, leading to increased permeability and leakage of essential cellular components.[11][12] For fungi, this can involve the inhibition of enzymes like lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis, a critical component of the fungal cell membrane.[12]
Caption: Potential mechanisms of action for 6-bromo-indazole derivatives.
Experimental Protocols: Ensuring Self-Validating and Reproducible Data
The trustworthiness of antimicrobial susceptibility data hinges on the rigor of the experimental methodology. The broth microdilution method is a gold standard for determining MIC values quantitatively. Its design is inherently self-validating through the inclusion of positive (no drug) and negative (no bacteria) controls.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the standardized procedure for assessing the in vitro activity of 6-bromo-indazole derivatives.
Causality Behind Experimental Choices:
-
Mueller-Hinton Broth (MHB): This medium is standardized for susceptibility testing as it has low concentrations of inhibitors (like thymidine and thymine) that could interfere with certain antibiotics and supports the growth of most common pathogens.
-
96-Well Plate Format: Allows for high-throughput screening of multiple compounds and concentrations simultaneously, ensuring consistency across a single experimental run.
-
Serial Dilution: Creating a two-fold dilution series provides a precise concentration gradient to pinpoint the MIC value accurately.
-
Standardized Inoculum (0.5 McFarland): Ensures a consistent starting number of bacterial cells (approx. 1.5 x 10⁸ CFU/mL), which is critical for reproducibility. The final concentration in the well (5 x 10⁵ CFU/mL) is the accepted standard.
-
Controls: The sterility control (medium only) validates that the medium is not contaminated. The growth control (medium + inoculum) validates that the bacteria are viable and can grow under the test conditions.
Caption: Standardized workflow for the MIC assay.
Step-by-Step Methodology:
-
Preparation of Test Compound: Dissolve the 6-bromo-indazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Plate Preparation:
-
Add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution (appropriately diluted from the main stock) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (containing only MHB and inoculum).
-
Well 12 will serve as the sterility control (containing only MHB).
-
-
Inoculum Preparation: Prepare a bacterial suspension from fresh colonies in saline solution, adjusting its turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB so that the final inoculum concentration in each well will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is now 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Conclusion and Future Directions
The available evidence indicates that 6-bromo-indazole derivatives represent a noteworthy scaffold in the quest for new antimicrobial agents. Specific analogues have demonstrated moderate activity against Gram-positive bacteria like B. subtilis and promising activity against the fungus C. albicans, with potency comparable to the standard drug Fluconazole in some cases.[4] However, the spectrum of activity for the currently published series appears to be narrow, with limited efficacy against other significant pathogens like S. aureus and Gram-negative bacteria.
The true potential of this chemical class lies in further structural modification and optimization. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying other positions on the indazole ring and altering the side chains tethered to it could broaden the antimicrobial spectrum and enhance potency.
-
Mechanism of Action Elucidation: Definitive studies to confirm whether these compounds act by inhibiting DNA gyrase, FtsZ, or other targets will be crucial for rational drug design.
-
Synergy Studies: Investigating the ability of 6-bromo-indazole derivatives to potentiate the activity of existing antibiotics is a promising avenue, particularly given their potential to inhibit bacterial defense mechanisms.[10]
By pursuing these research avenues, the scientific community can fully explore the therapeutic potential of 6-bromo-indazole derivatives and potentially add a new class of weapons to the arsenal against microbial infections.
References
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A Head-to-Head Comparison of Indazole-Based Kinase Inhibitors: From Broad-Spectrum to Selective Targeting
The indazole scaffold has solidified its status as a "privileged" structure in medicinal chemistry, particularly within the domain of protein kinase inhibitors.[1][2] Its unique bicyclic aromatic structure provides a versatile framework for developing compounds that can bind to the ATP-binding pocket of various kinases with high affinity and specificity. This has led to the successful development of several FDA-approved drugs for cancer therapy, including Axitinib and Pazopanib.[2][3] However, the true power of the indazole core lies in its tunability; subtle modifications to the scaffold can dramatically alter a compound's selectivity profile, allowing for the design of both multi-targeted inhibitors and highly specific agents against novel targets.
This guide provides a head-to-head comparison of representative indazole-based kinase inhibitors, moving from clinically established multi-kinase inhibitors to a next-generation selective inhibitor. We will dissect their performance using quantitative biochemical data, explore the signaling pathways they modulate, and provide detailed protocols for their evaluation, offering researchers a comprehensive resource for their own drug discovery efforts.
The Comparators: A Tale of Three Indazoles
To illustrate the versatility of the indazole scaffold, we will compare three distinct inhibitors:
-
Pazopanib: A first-generation multi-targeted tyrosine kinase inhibitor that targets a range of receptors involved in angiogenesis and tumor growth, including VEGFRs, PDGFRs, and c-Kit.[3][4]
-
Axitinib: A potent, second-generation inhibitor with a more focused selectivity profile, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs 1, 2, and 3) with high efficacy.[3][4]
-
An Exemplar AXL Inhibitor (Compound 50 from Fan et al.): A preclinical, fragment-derived inhibitor designed for high selectivity towards AXL kinase, a key player in acquired drug resistance.[5] This represents the cutting edge of indazole-based design, targeting non-angiogenic pathways.
Quantitative Comparison: Potency and Selectivity Profiles
The true measure of a kinase inhibitor lies in its potency (how little is needed to inhibit the target) and its selectivity (how well it avoids off-target kinases). The half-maximal inhibitory concentration (IC50) is the standard metric for potency. Below is a comparative analysis of our selected indazole inhibitors against key kinase targets.
| Target Kinase | Pazopanib (IC50 in nM) | Axitinib (IC50 in nM) | Exemplar AXL Inhibitor (IC50 in nM) |
| VEGFR-1 | 10[4] | 1.2[4] | >10,000 |
| VEGFR-2 | 30[4] | 0.2[4] | >10,000 |
| VEGFR-3 | 47[4] | 0.1-0.3[4] | >10,000 |
| PDGFR-β | 84[4] | - | >10,000 |
| c-Kit | 74[4] | - | >10,000 |
| AXL | - | - | 13 |
| MER | - | - | 19 |
| TYRO3 | - | - | 130 |
| A hyphen (-) indicates that the inhibitor has no substantial activity or data is not readily available for direct comparison. Data for the exemplar AXL inhibitor is derived from similar compounds in its class described in the literature. |
Expert Interpretation:
The data clearly illustrates the evolution of indazole-based inhibitor design. Pazopanib exhibits broad-spectrum activity, which can be advantageous in targeting multiple oncogenic pathways simultaneously. However, this can also lead to more off-target effects. Axitinib represents a significant refinement, demonstrating sub-nanomolar potency against VEGFRs, making it a more selective anti-angiogenic agent.[4] The exemplar AXL inhibitor showcases a completely different application of the scaffold, achieving high potency and selectivity for a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases, which are implicated in therapeutic resistance.[5][6] This highlights the power of structure-based drug design in tuning the indazole core for specific, challenging targets.
Mechanistic Insights: Visualizing the Signaling Pathways
To understand the cellular impact of these inhibitors, it is crucial to visualize their place within the relevant signaling cascades.
VEGFR Signaling Pathway in Angiogenesis
Caption: VEGFR-2 signaling pathway targeted by Pazopanib and Axitinib.
AXL Signaling in Drug Resistance
Caption: AXL signaling pathway, a key driver of drug resistance.
Experimental Protocols: A Guide to Self-Validating Assays
The trustworthiness of comparative data hinges on robust and reproducible experimental design. Here, we provide step-by-step protocols for key assays used to characterize kinase inhibitors.
Biochemical Kinase Assay (Luminescent)
This assay directly measures the inhibition of a purified kinase enzyme by quantifying the amount of ATP remaining after the kinase reaction. Less ATP means higher kinase activity.
Principle: The Kinase-Glo™ assay uses a luciferase enzyme that produces light in the presence of ATP. The amount of light is directly proportional to the ATP concentration.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the indazole inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer from a concentrated stock.
-
Dilute the recombinant human kinase (e.g., VEGFR-2, AXL) to the desired concentration in 1x Kinase Buffer.
-
Prepare a solution containing the substrate (e.g., a generic peptide substrate like Poly(Glu,Tyr) 4:1) and ATP in 1x Kinase Buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
-
Assay Plate Setup (White 96-well plate):
-
"Test Inhibitor" wells: Add 5 µL of the diluted inhibitor.
-
"Positive Control" (No inhibitor) wells: Add 5 µL of DMSO.
-
"Blank" (No enzyme) wells: Add 5 µL of DMSO.
-
-
Add Kinase: To the "Test Inhibitor" and "Positive Control" wells, add 20 µL of the diluted kinase. To the "Blank" wells, add 20 µL of 1x Kinase Buffer.
-
Initiate Reaction: Add 25 µL of the substrate/ATP solution to all wells to start the kinase reaction.
-
Incubation: Cover the plate and incubate at 30°C for 60 minutes.
-
Detect Kinase Activity: Add 50 µL of the luminescent kinase assay reagent (e.g., Kinase-Glo™ MAX) to each well.
-
Final Incubation: Cover the plate and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure Luminescence: Read the plate using a microplate reader.
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control".
-
Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizing the Kinase Assay Workflow
Caption: Experimental workflow for a luminescent kinase inhibition assay.
Cell-Based Proliferation Assay (MTS Assay)
This assay assesses the inhibitor's ability to stop the growth of cancer cells, providing a measure of its activity in a more biologically relevant context.
Principle: The MTS reagent is converted by metabolically active (i.e., living) cells into a colored formazan product. The amount of color is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HUVEC for VEGFR inhibitors, A549 for AXL inhibitors) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the indazole inhibitor. Include a "vehicle control" (DMSO) and a "no cells" blank.
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Add MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours until a visible color change occurs.
-
Measure Absorbance: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the "no cells" blank from all readings.
-
Calculate the percent viability for each concentration relative to the vehicle control.
-
Plot the percent viability versus inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Perspectives
The head-to-head comparison of Pazopanib, Axitinib, and a selective AXL inhibitor clearly demonstrates the remarkable versatility of the indazole scaffold. From broad-spectrum multi-targeting agents to exquisitely selective next-generation inhibitors, the core structure can be chemically tailored to meet diverse therapeutic needs. The journey from Pazopanib to Axitinib shows a clear trend towards optimizing selectivity to potentially improve the therapeutic window. The development of inhibitors against novel targets like AXL showcases the scaffold's role in addressing emerging challenges such as acquired drug resistance.[5][7]
For researchers in the field, the key takeaway is that the indazole core is not a monolithic entity. Its biological activity is profoundly influenced by the nature and position of its substituents.[8][9] A deep understanding of structure-activity relationships, coupled with robust biochemical and cellular assays as detailed in this guide, is paramount for unlocking the full potential of this privileged scaffold in the next wave of kinase inhibitor discovery.
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Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) . PubMed. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer . PMC - NIH. [Link]
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Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors . PubMed. [Link]
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Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway . PMC - NIH. [Link]
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Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 . PMC - PubMed Central. [Link]
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Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia . PubMed. [Link]
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Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants . PubMed. [Link]
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Validating the Mechanism of Action of 6-Bromo-3-(methylsulfonyl)-1H-indazole: A Comparative Guide for Target Deconvolution
This guide provides a comprehensive framework for the experimental validation of the mechanism of action of 6-Bromo-3-(methylsulfonyl)-1H-indazole. Given the prevalence of the indazole scaffold in kinase inhibitors, we will proceed with the hypothesis that this compound functions as a kinase inhibitor.[1][2][3] This document will serve as a detailed roadmap for researchers, scientists, and drug development professionals to elucidate the specific kinase target and validate its engagement in a cellular context.
Introduction: The Indazole Scaffold and the Kinase Inhibitor Hypothesis
The indazole core is a privileged scaffold in medicinal chemistry, frequently incorporated into potent inhibitors of various protein kinases.[2][3] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer.[4][5] The structural features of this compound suggest its potential to interact with the ATP-binding pocket of kinases. This guide will outline a systematic, multi-faceted approach to test this hypothesis, identify the putative kinase target(s), and provide a robust comparison with established inhibitors.
A Tiered Approach to Target Validation
To rigorously validate the mechanism of action, we propose a tiered experimental approach. This strategy begins with broad, high-throughput screening to identify potential kinase targets and progressively narrows down to specific, cell-based assays to confirm target engagement and downstream functional effects.[6]
Tier 1: Broad Kinome Profiling
The initial step is to screen this compound against a large panel of purified kinases to identify potential "hits".[6] This provides a broad overview of the compound's activity across the kinome.[6]
Experimental Protocol: Biochemical Kinase Assay (e.g., ADP-Glo™)
This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[7]
-
Plate Preparation : A library of over 400 purified recombinant kinases is arrayed in a multi-well plate format.
-
Compound Addition : this compound is added to each well at a fixed concentration (e.g., 10 µM). A known broad-spectrum kinase inhibitor (e.g., Staurosporine) and a vehicle control (e.g., DMSO) are included as positive and negative controls, respectively.
-
Reaction Initiation : The kinase reaction is initiated by adding ATP and a kinase-specific substrate to each well. The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Signal Generation : The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert the generated ADP into a luminescent signal.
-
Data Acquisition : Luminescence is measured using a plate reader.
-
Data Analysis : The percentage of inhibition for each kinase is calculated relative to the vehicle control.
Data Presentation: Kinome Profiling Results
| Kinase Target | % Inhibition by this compound (10 µM) | % Inhibition by Staurosporine (1 µM) |
| Kinase A | 95% | 98% |
| Kinase B | 88% | 97% |
| Kinase C | 15% | 99% |
| ... (and so on for the entire panel) | ... | ... |
Interpretation : Significant inhibition (>80%) of a small subset of kinases (e.g., Kinase A and Kinase B) would identify them as primary candidates for further investigation.
Tier 2: Dose-Response and IC50 Determination
Once primary "hit" kinases are identified, the next step is to determine the potency of this compound against these specific targets by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).
Experimental Protocol: Biochemical IC50 Determination
This protocol is similar to the initial screen but involves a serial dilution of the test compound.
-
Assay Setup : Purified Kinase A and Kinase B are used in separate assays.
-
Compound Dilution : A 10-point serial dilution of this compound is prepared. A known selective inhibitor for Kinase A (e.g., Inhibitor-X) is used as a positive control.
-
Reaction and Detection : The kinase reaction and luminescent detection are performed as described in Tier 1.
-
Data Analysis : The percentage of inhibition is plotted against the compound concentration, and the IC50 value is calculated using a non-linear regression model.
Data Presentation: Comparative IC50 Values
| Compound | Target Kinase | Biochemical IC50 (nM) |
| This compound | Kinase A | 50 |
| This compound | Kinase B | 250 |
| Inhibitor-X (Positive Control) | Kinase A | 10 |
Interpretation : A low nanomolar IC50 value for Kinase A suggests it is a potent target of this compound.
Tier 3: Cellular Target Engagement
Confirming that the compound can bind to its target within a living cell is a critical step.[8][9][10] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a protein upon ligand binding.[11][12][13][14]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment : Select a cell line that expresses the target kinase (Kinase A). Treat the cells with varying concentrations of this compound or a vehicle control.
-
Heat Challenge : Heat the cell lysates to a range of temperatures.
-
Fractionation : Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detection : Quantify the amount of soluble Kinase A at each temperature using Western blotting or an ELISA-based method.
-
Data Analysis : Plot the amount of soluble Kinase A as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12]
Data Presentation: CETSA Melting Curves
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Hypothetical Data Table: CETSA Results
| Treatment | Apparent Melting Temperature (Tm) of Kinase A (°C) |
| Vehicle (DMSO) | 52°C |
| This compound (1 µM) | 58°C |
| Inhibitor-X (1 µM) | 60°C |
Interpretation : A significant thermal shift in the presence of this compound confirms its direct binding to Kinase A in a cellular environment.
Tier 4: Downstream Pathway Modulation
To confirm that target engagement leads to a functional consequence, we will assess the phosphorylation status of a known downstream substrate of Kinase A.
Experimental Protocol: Western Blot Analysis of Phosphorylated Substrates
-
Cell Treatment : Treat the selected cell line with varying concentrations of this compound, Inhibitor-X, and a vehicle control.
-
Protein Extraction : Lyse the cells to extract total protein.
-
SDS-PAGE and Transfer : Separate the proteins by size using SDS-PAGE and transfer them to a membrane.[15][16][17][18]
-
Immunoblotting : Probe the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate of Kinase A. Use an antibody against the total protein of the substrate as a loading control.
-
Detection : Detect the bound antibodies using a secondary antibody conjugated to a reporter enzyme and a chemiluminescent substrate.
-
Data Analysis : Quantify the band intensities to determine the change in substrate phosphorylation.
Caption: Hypothetical Signaling Pathway for Kinase A.
Data Presentation: Western Blot Quantification
| Treatment | Relative Phospho-Substrate Level (Normalized to Total Substrate) |
| Vehicle (DMSO) | 1.0 |
| This compound (1 µM) | 0.2 |
| Inhibitor-X (1 µM) | 0.1 |
Interpretation : A dose-dependent decrease in the phosphorylation of the downstream substrate provides strong evidence for the on-target activity of this compound.
Trustworthiness: A Self-Validating System
The described multi-tiered approach constitutes a self-validating system. The initial broad screen casts a wide net, which is then refined by quantitative biochemical assays. The cellular target engagement assays bridge the gap between in vitro activity and the more complex cellular environment.[10][19][20] Finally, the downstream pathway analysis confirms that the observed target binding translates into a functional cellular response. Each tier of experimentation provides a layer of validation for the preceding one, building a robust and trustworthy case for the compound's mechanism of action.
Conclusion
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-3-(methylsulfonyl)-1H-indazole
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-Bromo-3-(methylsulfonyl)-1H-indazole. As a brominated, heterocyclic compound containing a sulfonyl group, this substance requires meticulous handling and disposal to ensure personnel safety and environmental protection. The procedures outlined below are grounded in established laboratory safety protocols and regulatory standards.
Hazard Identification and Inherent Risks
The primary hazards associated with this class of compounds include:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Can cause significant and potentially damaging eye irritation.[1][2][3][4][5]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[2][3][4][5]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.[6] Discharge into the environment must be strictly avoided.[1][7]
| Hazard Category | Description | Primary Precaution |
| Health Hazards | Skin Irritant (Category 2), Serious Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)[2][3][4][5] | Wear appropriate Personal Protective Equipment (PPE) at all times. |
| Physical Hazards | Solid, combustible material. Avoid dust formation and ignition sources.[1][4][7] | Store away from heat and open flames. Use in a well-ventilated area. |
| Environmental Hazards | Potentially harmful or toxic to aquatic life.[6] Do not empty into drains.[4] | Must be disposed of as hazardous chemical waste. |
The Core Directive: Mandated Professional Disposal
The single most critical aspect of this protocol is that This compound must be disposed of as regulated hazardous waste .[1][2][4][5][6] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[8][9] All chemical waste must be managed in accordance with local, regional, and national hazardous waste regulations.[4][10][11] The only acceptable final destination is a licensed and approved waste disposal facility.
The causality behind this directive is twofold:
-
Chemical Complexity: The compound's halogenated and heterocyclic nature makes it resistant to simple neutralization or degradation. Improper disposal can lead to the formation of other hazardous byproducts.
-
Regulatory Compliance: Environmental protection agencies strictly regulate the disposal of halogenated organic compounds to prevent environmental contamination.[12]
On-Site Waste Management: A Step-by-Step Protocol
This protocol details the procedures for accumulating and storing the waste safely within the laboratory prior to collection by a certified disposal service.
Step 1: Donning Personal Protective Equipment (PPE)
Before handling the chemical in either pure form or as waste, ensure you are wearing the following:
-
Hand Protection: Nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[6]
-
Eye Protection: Chemical splash goggles or safety glasses with side shields.[3]
-
Body Protection: A fully buttoned laboratory coat.[8]
Step 2: Waste Segregation
Proper segregation is the cornerstone of safe and cost-effective chemical waste management.
-
Rationale: Mixing halogenated and non-halogenated waste streams needlessly classifies the entire mixture as the more hazardous (and more expensive to dispose of) halogenated category.[9][12] Furthermore, mixing incompatible chemicals can lead to dangerous reactions. This compound should be kept separate from strong oxidizing agents, strong acids, and strong bases.[4][5]
Step 3: Containerization
Choose a waste container that is:
-
Compatible: Use a high-density polyethylene (HDPE) or glass container. Avoid metal cans, as halogenated solvents can degrade to form acids that corrode metal.[8]
-
Secure: The container must have a tightly sealing, threaded cap to prevent leaks and the escape of vapors.[8][9]
-
Clean and Dry: Ensure the container is free from contaminants that could react with the waste.
Step 4: Labeling
Label the waste container before adding the first drop of waste.[9] The label must be clear, durable, and include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
An accurate list of all components and their approximate concentrations if it is a mixed waste stream.
-
The date accumulation started.
-
The relevant hazard pictograms (e.g., GHS07 for irritant).
Step 5: Safe Accumulation and Storage
-
Solid Waste: Collect solid this compound and any contaminated consumables (e.g., weighing paper, contaminated gloves, absorbent pads) in a designated, labeled, and sealable bag or container.
-
Solution Waste: If the compound is in solution, pour the waste carefully into the designated "Halogenated Organic Waste" container using a funnel.
-
Storage Location: Store the sealed waste container in a well-ventilated area, such as a satellite accumulation area within a fume hood or a designated chemical storage cabinet.[2][4][5] Ensure it is stored away from incompatible materials.[8]
Spill Management and Decontamination
In the event of a small spill:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite, sand, or a commercial chemical absorbent.[1]
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[1][2]
-
Clean the spill area with soap and water, collecting the cleaning materials as contaminated waste.
-
For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- CymitQuimica. (2025, September 25). Safety Data Sheet.
- Sigma-Aldrich. (2025, October 17). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 6-Bromoindole.
- Fisher Scientific. (2012, May 8). 6-Bromo-1-methyl-1H-indazole - SAFETY DATA SHEET.
- Fisher Scientific. (2011, August 12). 6-Bromo-1H-indazole - SAFETY DATA SHEET.
- University of Washington. (n.d.). Halogenated Solvents.
- ChemicalBook. (2025, July 19). 6-Bromo-1H-indazol-3-ol - Safety Data Sheet.
- Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE - Organic Syntheses Procedure.
- Synquest Labs. (n.d.). Methyl 3-bromo-1H-indazole-6-carboxylate Safety Data Sheet.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- Carleton College. (n.d.). Hazardous Waste Segregation.
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- 13. bucknell.edu [bucknell.edu]
A Senior Application Scientist's Guide to Handling 6-Bromo-3-(methylsulfonyl)-1H-indazole
Foundational Safety Principles: Understanding the Hazard
As researchers dedicated to advancing drug discovery, our work with novel chemical entities like 6-Bromo-3-(methylsulfonyl)-1H-indazole demands a proactive and informed approach to safety. While a specific Safety Data Sheet (SDS) for this exact molecule is not yet universally available, a thorough analysis of structurally analogous compounds—such as various bromo-indazoles—provides a robust framework for assessing its potential hazards.[1][2] This guide is built on the scientific principle of "hazard banding," where we infer the risk profile based on similar chemical structures and functional groups.
The indazole core, combined with a bromine atom and a methylsulfonyl group, suggests that this compound should be handled as a hazardous substance. Key anticipated hazards, based on data from similar molecules, include:
-
Skin Irritation: Likely to cause skin irritation upon contact.[3][4][5]
-
Serious Eye Irritation: Poses a significant risk of causing serious eye irritation or damage.[3][4][5]
-
Respiratory Tract Irritation: Inhalation of the powder may lead to respiratory irritation.[3][4][5]
This guide provides the essential procedures for mitigating these risks through proper personal protective equipment (PPE), handling protocols, and disposal plans.
The First Line of Defense: Mandatory Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a scientifically-grounded system designed to create multiple barriers between the researcher and the chemical hazard. The following PPE is mandatory for all personnel handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant Gloves | Specification: Nitrile or neoprene gloves.[1] Rationale: These materials provide a robust barrier against halogenated aromatic compounds. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid contaminating your skin.[7] |
| Eyes & Face | Safety Goggles & Face Shield | Specification: Tightly-fitting chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3][8] A face shield should be worn over goggles during procedures with a high risk of splashing.[1][9] Rationale: This combination provides comprehensive protection against both airborne particles and direct chemical splashes, safeguarding against serious eye injury. |
| Body | Laboratory Coat | Specification: A standard, long-sleeved laboratory coat.[1] Rationale: Protects skin and personal clothing from incidental contact and minor spills. It is the minimum requirement for body protection. |
| Respiratory | NIOSH-approved Respirator | Specification: A minimum of a dust mask (e.g., N95) is required when handling the powder, especially outside a certified fume hood.[7][10] Rationale: The primary inhalation risk comes from airborne powder. A respirator minimizes the potential for respiratory tract irritation. All work with the solid should ideally be performed within a fume hood.[6] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, logical workflow is critical for minimizing exposure and preventing accidents. The following protocol outlines the essential steps for safely handling this compound from receipt to disposal.
Preparation and Engineering Controls
-
Designated Work Area: All work involving solid this compound must be conducted within a certified chemical fume hood to control airborne particles.[6]
-
Pre-use Inspection: Before beginning work, verify that all required PPE is available, fits correctly, and is in good condition. Ensure that safety showers and eyewash stations are unobstructed and have been recently tested.[3]
-
Gather Materials: Place all necessary equipment (spatulas, weigh boats, glassware) and plastic-backed absorbent pads inside the fume hood before introducing the chemical. This minimizes traffic in and out of the containment area.[11]
Handling the Compound
-
Don PPE: Wear all PPE as specified in the table above.
-
Minimize Dust: When transferring the solid, use techniques that avoid generating dust. Use spatulas to carefully move the powder. Do not pour the dry powder in a way that could create a dust cloud.
-
Weighing: If weighing the compound, perform this task inside the fume hood or in a ventilated balance enclosure.
-
Solution Preparation: When dissolving the solid, add the solvent to the vessel containing the compound slowly to prevent splashing.
Workflow Diagram
The following diagram illustrates the critical decision points and safety measures in the handling workflow.
Caption: Workflow for handling this compound.
Emergency and Disposal Protocols
Spill Response
-
Small Spill (Powder): If you are trained and it is safe to do so, carefully sweep up the solid material, avoiding dust generation.[3][4] Place the material into a sealed, labeled container for hazardous waste disposal. Clean the area with a detergent solution followed by water.[11]
-
Large Spill: Evacuate the immediate area and alert your laboratory supervisor and institutional safety office immediately. Prevent entry into the area.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Remove contaminated clothing and wash it before reuse.[3][4]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][4]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if symptoms occur.[3][5]
Waste Disposal
All waste containing this compound, including contaminated PPE, absorbent pads, and empty containers, must be disposed of as hazardous chemical waste.[2]
-
Collection: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: The container must be sent to an approved waste disposal plant.[3][4] Do not dispose of this chemical down the drain or in regular trash.[5]
By integrating these safety protocols into your daily laboratory practice, you ensure a secure environment for yourself and your colleagues, allowing for the confident and responsible advancement of scientific research.
References
-
Title: A few less obvious guidelines for handling plant protection products. Source: SA Grain. [Link]
-
Title: Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Source: Oregon OSHA. [Link]
-
Title: Personal Protective Equipment for Handling Pesticides. Source: University of Florida, IFAS Extension. [Link]
-
Title: Personal Protective Equipment (PPEs)- Safety Guideline. Source: PharmaState Academy. [Link]
-
Title: Chemical Process SOP Example. Source: University of Wyoming. [Link]
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- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. echemi.com [echemi.com]
- 9. pharmastate.academy [pharmastate.academy]
- 10. 6-ブロモ-1H-インダゾール 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. uwyo.edu [uwyo.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
